Product packaging for Boscalid(Cat. No.:CAS No. 188425-85-6)

Boscalid

Katalognummer: B143098
CAS-Nummer: 188425-85-6
Molekulargewicht: 343.2 g/mol
InChI-Schlüssel: WYEMLYFITZORAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Boscalid is a pyridinecarboxamide obtained by formal condensation of the carboxy group of 2-chloronicotinic acid with the amino group of 4'-chlorobiphenyl-2-amine. A fungicide active against a broad range of fungal pathogens including Botrytis spp., Alternaria spp. and Sclerotinia spp. for use on a wide range of crops including fruit, vegetables and ornamentals. It has a role as an EC 1.3.5.1 [succinate dehydrogenase (quinone)] inhibitor, an environmental contaminant, a xenobiotic and an antifungal agrochemical. It is a member of biphenyls, a pyridinecarboxamide, a member of monochlorobenzenes and an anilide fungicide. It is functionally related to a nicotinic acid.
This compound has been investigated for the treatment of OSDI, Glaucoma, Staining, Schirmers, and Disease Severity, among others.
This compound has been reported in Ganoderma lucidum with data available.
This compound is a fungicide developed by BASF and launched in 2003 for use on food crops. It works as a succinate dehydrogenase inhibitor to kill fungal target organisms. It is practically nontoxic to terrestrial animals and is moderately toxic to aquatic animals on an acute exposure basis. In subchronic and chronic feeding studies in rats, mice and dogs, this compound generally caused decreased body weights and body weight gains (primarily in mice) and effects on the liver (increase in weights, changes in enzyme levels and histopathological changes) as well as on the thyroid (increase in weights and histopathological changes). In a developmental toxicity study in rats, no developmental toxicity was observed in the fetuses at the highest dose tested. This compound is classified as, suggestive evidence of carcinogenicity, but not sufficient to assess human carcinogenic potential, according to the EPA.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12Cl2N2O B143098 Boscalid CAS No. 188425-85-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-chloro-N-[2-(4-chlorophenyl)phenyl]pyridine-3-carboxamide
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InChI

InChI=1S/C18H12Cl2N2O/c19-13-9-7-12(8-10-13)14-4-1-2-6-16(14)22-18(23)15-5-3-11-21-17(15)20/h1-11H,(H,22,23)
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InChI Key

WYEMLYFITZORAB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)NC(=O)C3=C(N=CC=C3)Cl
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Molecular Formula

C18H12Cl2N2O
Record name boscalid
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DSSTOX Substance ID

DTXSID6034392
Record name Boscalid
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Molecular Weight

343.2 g/mol
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Physical Description

White solid; [Merck Index] White powder; [MSDSonline]
Record name Boscalid
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Solubility

In water, 4.6 mg/L at 20 °C, Solubility in n-heptane, <10 g/L, 20 °C, Solubility in acetone, 16-20 g/100 mL; acetonitrile, 4-5 g/100 mL; methanol, 4-5 g/100 mL; ethylacetate, 6.7-9 g/100mL; dichloromethane, 20-25 g/100 mL; toluene, 2-2.5 g/100 mL; 1-octanol, <1 g/100 mL, all at 20 °C
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Density

1.381 at 20 °C
Record name BOSCALID
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Vapor Pressure

0.00000001 [mmHg], 7.2X10-4 mPa /5.4X10-10 mm Hg/ at 20 °C
Record name Boscalid
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Color/Form

White crystalline

CAS No.

188425-85-6
Record name Boscalid
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Melting Point

142.8 to 143.8 °C
Record name BOSCALID
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Boscalid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boscalid is a broad-spectrum fungicide belonging to the chemical class of carboxamides. It is widely utilized in agriculture to control a variety of fungal pathogens across a range of crops.[1][2] The primary mode of action of this compound is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain, which ultimately disrupts fungal respiration and leads to cell death.[3][4][5] This technical guide provides a comprehensive analysis of the chemical structure and physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mode of action.

Chemical Structure and Identity

This compound is chemically known as 2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide.[3][6] Its structure consists of a nicotinamide ring linked to a 4'-chlorobiphenyl moiety.

Chemical Structure of this compound [7]

SDHI_pathway cluster_mitochondrion Mitochondrial Inner Membrane ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- transfer Proton_gradient Proton Gradient ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- transfer ComplexIV Complex IV ComplexIII->ComplexIV e- transfer Oxygen O₂ ComplexIV->Oxygen e- transfer ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP produces Succinate Succinate Fumarate Fumarate Succinate->Fumarate oxidation Proton_gradient->ATP_Synthase drives This compound This compound This compound->ComplexII INHIBITS residue_analysis_workflow Start Sample Collection Homogenization Sample Homogenization Start->Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Extract Cleanup (e.g., SPE) Extraction->Cleanup Analysis Instrumental Analysis (LC-MS/MS or GC-ECD) Cleanup->Analysis Quantification Data Processing and Quantification Analysis->Quantification Report Final Report Quantification->Report

References

Environmental Fate and Degradation of Boscalid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of the fungicide Boscalid. The information is compiled from various scientific studies and regulatory evaluations, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key processes through diagrams.

Physicochemical Properties

This compound (IUPAC name: 2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide) is a foliar fungicide belonging to the anilide class.[1] Its environmental behavior is influenced by its physicochemical properties, summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₈H₁₂Cl₂N₂O[2]
Molecular Weight343.2 g/mol [2]
Melting Point142.8–143.8 °C[2]
Vapor Pressure7.2 × 10⁻⁴ mPa (20 °C)[2]
Solubility in Water4.6 mg/L (20 °C)[2]
Partition Coefficient (logP)2.96[2]
Henry's Law Constant5.11 x 10⁻¹¹ atm-cu m/mole[3]

Environmental Fate and Degradation

This compound is persistent in the environment, with its degradation influenced by biotic and abiotic factors across different environmental compartments.[4]

Degradation in Soil

This compound degrades slowly in soil under both aerobic and anaerobic conditions. The primary degradation pathway involves microbial activity.

Table 1: Aerobic Soil Degradation of this compound

Soil TypeHalf-life (DT₅₀)Key MetabolitesReference
Sandy Loam108 daysF49, F50[1]
Not Specified96 - >1000 daysNot Specified[3]

Table 2: Anaerobic Soil Degradation of this compound

Soil TypeIncubation PeriodParent RemainingKey MetabolitesReference
Sandy Loam120 days73.6 - 77.0%F47 (6.7%), F08, F49, F50[1]

Experimental Protocol: Aerobic Soil Degradation

A typical aerobic soil degradation study involves the application of ¹⁴C-labeled this compound to fresh soil samples. The soils are maintained at a constant temperature (e.g., 20°C) and moisture level in the dark. At various time intervals, soil samples are extracted and analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the concentration of the parent compound and its degradation products. Evolved ¹⁴CO₂ is trapped to quantify mineralization.

Experimental Protocol: Anaerobic Soil Degradation

For anaerobic studies, soil is incubated under aerobic conditions for a period (e.g., 30 days) to establish microbial activity, after which the soil is flooded and purged with nitrogen to create anaerobic conditions. ¹⁴C-Boscalid is then introduced, and the incubation continues in the dark at a controlled temperature. Sampling and analysis follow similar procedures to the aerobic study, with specific attention to identifying metabolites formed under reducing conditions.

Degradation in Aquatic Systems

This compound is stable to hydrolysis at environmentally relevant pH values (pH 4, 5, 7, and 9).[2][5] Photolysis in water is not a significant degradation pathway.[2][3]

Table 3: Photolytic Degradation of this compound in Water

SystemHalf-life (DT₅₀)Key MetabolitesReference
Aqueous Solution (pH 7)Stable-[6]
Natural Water/SedimentNot specifiedF64 (p-chlorobenzoic acid)[1]

Experimental Protocol: Aqueous Photolysis

To assess photolytic degradation, a sterilized aqueous solution of ¹⁴C-Boscalid in a buffer (e.g., pH 7) is exposed to a light source that simulates natural sunlight (e.g., a Xenon lamp).[1] The temperature is maintained at a constant level. Samples are collected at various time points and analyzed by HPLC to quantify the parent compound. A dark control is run in parallel to differentiate between photolytic and other potential degradation processes.

Photolysis on Soil Surfaces

Photodegradation on soil surfaces occurs but at a slow rate.

Table 4: Photolytic Degradation of this compound on Soil Surface

Soil TypeHalf-life (DT₅₀)Experimental ConditionsReference
Sandy Loam135 daysXenon light, 22±1°C[1]

Experimental Protocol: Soil Surface Photolysis

A thin layer of soil treated with ¹⁴C-Boscalid is exposed to a light source simulating sunlight. The soil moisture is maintained at a specific level (e.g., 40% of maximum water capacity).[1] Soil samples are collected at intervals and extracted for analysis by HPLC to determine the concentration of this compound and its photoproducts. A dark control is used for comparison.

Metabolism in Biota

Metabolism in Plants

In plants, this compound is primarily found as the unchanged parent compound.[2] Metabolism involves hydroxylation and cleavage reactions.

Table 5: Metabolism of this compound in Plants (Kidney Beans)

Plant PartGrowth StageParent Compound (% of TRR)Key Metabolites (% of TRR)Reference
BeansPrematurity64.9 - 87.5%F47 (9.97%)[1]
PodsPrematurity87.0 - 96.7%F47 (2.15%)[1]
FoliageMaturity93.6 - 95.1%F62 (0.50%)[1]

Experimental Protocol: Plant Metabolism

Plant metabolism studies are typically conducted in a controlled environment, such as a greenhouse. The plant of interest is treated with ¹⁴C-labeled this compound at a specified growth stage. At various intervals and at harvest, different parts of the plant (leaves, stems, fruits, roots) are sampled. The samples are homogenized and extracted to determine the total radioactive residue (TRR). The extracts are then analyzed using chromatographic and spectroscopic techniques to identify and quantify the parent compound and its metabolites.

Metabolism in Animals (Rats)

In rats, orally administered this compound is extensively metabolized and excreted primarily in the feces.[1][7] The major metabolic pathways include hydroxylation of the biphenyl ring followed by conjugation.[7]

Table 6: Excretion and Metabolism of this compound in Rats (Single Oral Dose)

DoseExcretion Route% of Administered DoseMajor MetabolitesReference
50 mg/kg bwUrine15.7 - 16.4%F011, F02, F48[1]
Feces79.3 - 84.9%Parent this compound (30.5 - 41.0%)[1]
500 mg/kg bwUrine2.73 - 5.21%F011, F02, F48[1]
Feces89.6 - 97.4%Parent this compound (68.3 - 80.4%)[1]

Degradation Pathways and Experimental Workflows

The following diagrams illustrate the degradation pathways of this compound in different environmental compartments and a typical experimental workflow for its analysis.

Boscalid_Degradation_Soil cluster_aerobic Aerobic Soil cluster_anaerobic Anaerobic Soil This compound This compound F49 Metabolite F49 This compound->F49 Microbial Degradation This compound->F49 F50 Metabolite F50 This compound->F50 Microbial Degradation This compound->F50 F47 Metabolite F47 (Chloronicotinic acid) This compound->F47 Microbial Degradation This compound->F47 F08 Metabolite F08 (Dechlorinated) This compound->F08 Microbial Degradation This compound->F08 CO2_aerobic CO2 F49->CO2_aerobic Mineralization F50->CO2_aerobic Mineralization

Caption: Degradation pathways of this compound in soil.

Boscalid_Degradation_Water_Plant cluster_water Aquatic Environment cluster_plant Plant Metabolism This compound This compound F64 Metabolite F64 (p-chlorobenzoic acid) This compound->F64 Photolysis F47_plant Metabolite F47 (Chloronicotinic acid) This compound->F47_plant Hydroxylation & Cleavage F62_plant Metabolite F62 (Chlorophenylaminobenzene) This compound->F62_plant Cleavage

Caption: Degradation of this compound in water and plants.

Experimental_Workflow Sample Environmental Sample (Soil, Water, Plant Tissue) Extraction Extraction with Organic Solvent Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Analysis Instrumental Analysis (HPLC-MS/MS) Cleanup->Analysis Data Data Processing and Quantification Analysis->Data

Caption: General experimental workflow for this compound analysis.

References

A Technical Guide to the Toxicology and Ecotoxicology of Boscalid

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive technical overview of the toxicological and ecotoxicological profile of boscalid, a widely used anilide fungicide. It is intended for researchers, scientists, and professionals in drug development and environmental science, offering detailed data, mechanistic insights, and key experimental protocols.

Introduction

This compound (IUPAC: 2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide) is a broad-spectrum fungicide developed by BASF and first registered for use in 2003.[1][2] As a member of the carboxamide class, it is used extensively in agriculture to control a range of fungal pathogens on fruits, vegetables, and other crops.[3][4] Its mode of action involves the inhibition of mitochondrial respiration in fungi.[5] Given its widespread application, understanding its toxicological impact on non-target organisms and its environmental fate is of critical importance.

Mechanism of Action

The primary fungicidal action of this compound is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain (ETC).[2][4][6][7] By binding to the quinone reduction site of the SDH enzyme complex, this compound blocks the oxidation of succinate to fumarate, thereby inhibiting spore germination, germ tube elongation, and mycelial growth.[3][4][5] While targeted at fungi, this mechanism is not entirely selective, and the inhibition of mitochondrial Complex II in non-target organisms is the basis for its toxicological effects.[7][8][9]

cluster_Mitochondrion Mitochondrial Inner Membrane C1 Complex I C3 Complex III Q Ubiquinone (Q) C1->Q e- C2 Complex II (SDH) C2->Q e- Fumarate Fumarate C2->Fumarate C4 Complex IV CytC Cytochrome c C3->CytC e- H2O H₂O C4->H2O ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP Q->C3 e- CytC->C4 e- Succinate Succinate Succinate->C2 This compound This compound This compound->C2 Inhibition O2 O₂ O2->C4 ADP ADP + Pi ADP->ATP_Synthase

Caption: this compound inhibits Complex II (SDH) in the mitochondrial electron transport chain.

Mammalian and In Vitro Toxicology

The toxicological database for this compound is extensive, indicating low acute toxicity but highlighting the liver and thyroid as primary target organs in chronic studies.[10][11]

Toxicokinetics and Metabolism

In rats, orally administered this compound is not completely absorbed from the gastrointestinal tract.[12] It is extensively metabolized, with major pathways including the hydroxylation of the biphenyl group and conjugation with glucuronic acid.[10][13] Excretion occurs primarily through the feces (approximately 70-85%), with a smaller portion eliminated in the urine.[12][14] Peak plasma concentrations are observed around 8 hours after administration.[10][13]

Acute Toxicity

This compound exhibits low acute toxicity across oral, dermal, and inhalation routes of exposure.[10][15] It is not considered a skin or eye irritant.[15]

Table 1: Acute Mammalian Toxicity of this compound
Exposure Route Value (Rat)
Oral LD50>5000 mg/kg[10][16]
Dermal LD50>2000 mg/kg[10][16]
Inhalation LC50 (4h)>6.7 mg/L[10][16]
Subchronic and Chronic Toxicity

Repeated exposure studies in rats, mice, and dogs have identified the liver and thyroid as the primary target organs.[2][5][15] Observed effects include increased liver and thyroid weights, alterations in liver enzyme levels (e.g., alkaline phosphatase), and histopathological changes such as fatty liver.[11][15] The effects on the thyroid are considered a secondary response to the induction of liver enzymes that enhance hormone metabolism.[5][14][17][18] These effects on the liver and thyroid were found to be reversible after cessation of exposure.[14][18]

Carcinogenicity and Genotoxicity

The U.S. EPA has classified this compound as having "suggestive evidence of carcinogenicity, but not sufficient to assess human carcinogenic potential".[2][5][19] This classification is based on observations of thyroid follicular cell adenomas in rats at high doses.[13][15] However, these tumors are understood to develop through a non-genotoxic mechanism related to the secondary effects on the thyroid.[13][17] A comprehensive battery of tests has shown no evidence of genotoxicity for this compound.[13][14][17]

Cellular Mechanisms of Toxicity

At the cellular level, this compound's toxicity stems from its primary mechanism of action. Studies on human cell lines (HepG2 liver cells, PBMCs, and BJ-fibroblasts) have demonstrated that short-term exposure (e.g., 2 hours at 1 µM) can induce mitochondrial dysfunction.[7][9] This dysfunction is characterized by a significant decrease in the oxygen consumption rate (OCR) and a marked increase in the production of mitochondrial superoxide, a type of reactive oxygen species (ROS).[7] In HepG2 cells, this led to an 8-fold increase in superoxide levels and the induction of early apoptosis.[7]

This compound This compound Exposure ComplexII Inhibition of Mitochondrial Complex II (SDH) This compound->ComplexII ETCFailure Disrupted Electron Flow ComplexII->ETCFailure ROS Increased Reactive Oxygen Species (ROS) / Superoxide ETCFailure->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MitoDamage Mitochondrial Damage OxidativeStress->MitoDamage Apoptosis Induction of Apoptosis MitoDamage->Apoptosis

Caption: Proposed cellular toxicity pathway for this compound in non-target organisms.

Summary of Toxicological Endpoints

Regulatory agencies have established health-based guidance values based on comprehensive reviews of the toxicological database.

Table 2: Key Toxicological Endpoints for this compound
Endpoint Value and Basis
Acceptable Daily Intake (ADI) 0.044 mg/kg bw/day[13]
No Observed Adverse Effect Level (NOAEL) 4.4 mg/kg bw/day (Rat, chronic toxicity study)[13]
Lowest Observed Adverse Effect Level (LOAEL) 57-58 mg/kg/day (Based on liver and thyroid effects in chronic rat and dog studies)[15][18]
Acute Reference Dose (ARfD) Not established; no endpoint attributable to a single dose was identified.[14][15][18]

Ecotoxicology

This compound's persistence and mobility in the environment, combined with its mechanism of action, pose risks to various non-target species.

Environmental Fate

This compound is very persistent in the environment.[3][4] Its half-life in aerobic soil is approximately 108 days, while under anaerobic soil conditions, it can range from 261 to 345 days.[13] The half-life for photolysis on the soil surface is around 135 days.[13] Due to its persistence, this compound is frequently detected in surface waters, with one U.S. study finding it in 72% of samples.[1][20] It also has the potential to leach into groundwater.[1][3]

Aquatic Ecotoxicology

This compound is classified as toxic to fish and very toxic to aquatic invertebrates.[6][16]

Table 3: Acute Ecotoxicity of this compound to Aquatic Organisms
Organism Endpoint Value (mg/L)
Oncorhynchus mykiss (Rainbow Trout)96-hour LC500.042[6]
Daphnia magna (Water Flea)48-hour EC500.08[6]
Pseudokirchneriella subcapitata (Green Algae)72-hour EC504.99[6]
Chironomus riparius (Midge Larva)28-day NOEC1.0[3]
Terrestrial Ecotoxicology

Honeybees (Apis mellifera) While this compound demonstrates low acute toxicity to honeybees, chronic exposure is a significant concern.[3][21] Studies have shown that toxic effects may only become apparent after the standard 10-day testing period.[21] Prolonged exposure can lead to "time-reinforced toxicity," suggesting a reduced capacity of bees to deal with the toxicant over time.[21] this compound has also been shown to interact synergistically with some neonicotinoid insecticides, increasing their toxicity to bees.[21]

Table 4: Toxicity of this compound to Honeybees (Apis mellifera)
Endpoint Value
Acute Oral LD50 >11 µ g/bee [21]; 166 µ g/bee [22]
Acute Contact LD50 >100 µ g/bee [21]
Chronic LT50 (33-day study) 7.1 days (highest concentration) to 24.9 days (lowest concentration)[21]
Larval LD50 (Day 22) 75.191 µ g/larva [23][24]
Larval NOED (Day 8) 4.025 µ g/larva [23][24]

Soil Organisms this compound is considered moderately toxic to earthworms.[3] Its environmental risk can be exacerbated by the presence of other substances; for example, the antibiotic amoxicillin has been shown to inhibit the degradation of this compound in soil, leading to increased bioaccumulation and more severe oxidative stress in earthworms.[25] The impact on soil microorganisms at typical application rates is considered low.[10]

Key Experimental Protocols

In Vitro Mitochondrial Function Assessment

This protocol is based on studies assessing the impact of succinate dehydrogenase inhibitors (SDHIs) on human cell lines.[7][9]

  • Objective: To measure changes in mitochondrial respiration and oxidative stress following this compound exposure.

  • Cell Lines: Human cell lines such as HepG2 (liver), Peripheral Blood Mononuclear Cells (PBMCs), or BJ-fibroblasts are cultured under standard conditions.

  • Exposure: Cells are treated with this compound (e.g., 1 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 2 hours).

  • Oxygen Consumption Rate (OCR) Measurement: OCR is quantified using Electron Paramagnetic Resonance (EPR) spectroscopy, which measures the rate of oxygen depletion in a sealed cell suspension.

  • Mitochondrial Superoxide Measurement: EPR is used in conjunction with a mitochondria-specific spin probe, such as Mito-TEMPO-H. The rate of oxidation of the probe is proportional to the rate of superoxide production. Co-incubation with PEG-SOD (a superoxide scavenger) can confirm the signal's specificity.[26]

  • Apoptosis Assay: Apoptosis is assessed using flow cytometry after staining cells with Annexin V (to detect early apoptosis) and a viability dye like propidium iodide.

cluster_assays Parallel Assays start Culture Human Cells (e.g., HepG2) expose Expose to this compound (e.g., 1µM, 2h) start->expose split Harvest & Prepare Cell Suspensions expose->split ocr Measure Oxygen Consumption Rate (EPR) split->ocr Sample 1 ros Measure Mitochondrial Superoxide (EPR + Mito-TEMPO-H) split->ros Sample 2 apoptosis Assess Apoptosis (Flow Cytometry + Annexin V) split->apoptosis Sample 3 analyze Data Analysis & Comparison to Vehicle Control ocr->analyze ros->analyze apoptosis->analyze

Caption: Experimental workflow for in vitro mitochondrial function assessment.

Standard Aquatic Ecotoxicity Tests

Standardized OECD guidelines are employed to ensure comparability of aquatic toxicity data.[6]

  • Fish, Acute Toxicity Test (OECD 203): Typically performed on rainbow trout (Oncorhynchus mykiss) over a 96-hour exposure period to determine the LC50 (the concentration lethal to 50% of the test population).[6]

  • Daphnia sp., Acute Immobilisation Test (OECD 202): Daphnia magna are exposed for 48 hours to determine the EC50 (the concentration that immobilizes 50% of the daphnids).[6]

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): An algal species like Pseudokirchneriella subcapitata is exposed for 72 hours to determine the EC50 for growth rate inhibition.[6]

Chronic Honeybee Toxicity (Time-to-Death Assay)

This method is crucial for revealing long-term toxic effects not captured in standard 10-day tests.[21]

  • Objective: To determine the median lethal time (LT50) and lethal concentration/dose (LC50/LDD50) over an extended period.

  • Methodology: Caged adult honeybees are provided with a sucrose solution containing various concentrations of this compound continuously for an extended duration (e.g., 33 days). A control group receives an uncontaminated solution.

  • Data Collection: Mortality in each cage is recorded daily.

  • Analysis: Survival analysis (e.g., Kaplan-Meier) is used to calculate the LT50 for each concentration. LC50 and LDD50 values are calculated at multiple time points throughout the study to observe how toxicity changes with the duration of exposure.

Conclusion

This compound is a fungicide with a well-defined mechanism of action: the inhibition of mitochondrial Complex II. In mammals, it has low acute toxicity, but chronic exposure targets the liver and thyroid, with thyroid effects being a secondary consequence of liver enzyme induction. While not genotoxic, its potential for carcinogenicity is noted as "suggestive." At the cellular level, its disruption of mitochondrial function leads to oxidative stress and can induce apoptosis.

From an ecotoxicological perspective, this compound's environmental persistence is a key concern. It is toxic to aquatic organisms, particularly invertebrates, and poses a significant chronic risk to honeybees, an effect that may be underestimated by standard short-term tests. The potential for interactions with other environmental contaminants, such as antibiotics, can further amplify its risk to soil organisms. This technical guide summarizes the critical data and methodologies essential for a comprehensive risk assessment of this compound.

References

An In-Depth Technical Guide to the Mode of Action of Boscalid as a Mitochondrial Complex II Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boscalid, a broad-spectrum fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs), plays a critical role in modern agriculture. Its efficacy stems from a highly specific mode of action: the inhibition of mitochondrial complex II, also known as succinate dehydrogenase (SDH). This guide provides a comprehensive technical overview of the molecular mechanisms underlying this compound's activity, its impact on fungal respiration, and the development of resistance. Detailed experimental protocols and quantitative data are presented to equip researchers and professionals in drug development with the necessary information to further investigate and innovate in this field.

Introduction

Fungal pathogens pose a significant threat to global food security, causing substantial crop losses annually. The development of effective and target-specific fungicides is paramount for sustainable agriculture. This compound, a carboxamide fungicide, was introduced to control a wide range of fungal diseases in various crops.[1] Its primary target is a crucial enzyme in the fungal respiratory chain, mitochondrial complex II. By disrupting this enzyme's function, this compound effectively halts cellular energy production, leading to fungal cell death. This document delves into the core of this compound's mode of action, providing a detailed examination of its interaction with complex II and the subsequent physiological consequences for the fungus.

The Target: Mitochondrial Complex II (Succinate Dehydrogenase)

Mitochondrial complex II is a key enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in cellular metabolism, participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[2]

  • TCA Cycle Function: SDH catalyzes the oxidation of succinate to fumarate.

  • Electron Transport Chain Function: The electrons liberated from succinate oxidation are transferred to ubiquinone (coenzyme Q), which is reduced to ubiquinol. Ubiquinol then shuttles these electrons to complex III of the ETC.

This dual functionality makes complex II a vital hub for cellular energy production. The enzyme complex is composed of four subunits:

  • SdhA (Fp subunit): Contains the flavin adenine dinucleotide (FAD) cofactor and the succinate-binding site.

  • SdhB (Ip subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate electron transfer.

  • SdhC and SdhD: Integral membrane proteins that anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding pocket.[2]

Mechanism of Inhibition by this compound

This compound functions as a potent and specific inhibitor of complex II. Its inhibitory action is not at the succinate-binding site but at the ubiquinone-binding pocket (Q-site) formed by the SdhB, SdhC, and SdhD subunits.[2][3] By binding to this site, this compound physically obstructs the access of ubiquinone, thereby blocking the transfer of electrons from the iron-sulfur clusters to coenzyme Q.[4] This disruption of the electron flow has profound consequences for the fungal cell.

The inhibition of complex II by this compound leads to:

  • Cessation of Respiration: The electron transport chain is halted, preventing the generation of the proton gradient necessary for ATP synthesis.

  • Energy Depletion: The cell is deprived of its primary source of ATP, leading to a rapid decline in cellular energy levels.

  • Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow can lead to the formation of superoxide radicals and other reactive oxygen species, causing oxidative stress and cellular damage.[5][6]

The following diagram illustrates the inhibitory effect of this compound on the mitochondrial electron transport chain.

G Inhibitory Action of this compound on Mitochondrial Complex II cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I Ubiquinone Q ComplexI->Ubiquinone e- ComplexII Complex II (SDH) ComplexII->Ubiquinone e- ComplexIII Complex III CytC Cyt c ComplexIII->CytC e- ComplexIV Complex IV O2 O2 ComplexIV->O2 ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Succinate Succinate Fumarate Fumarate Succinate->Fumarate SdhA/SdhB Ubiquinol QH2 Ubiquinol->ComplexIII e- CytC->ComplexIV e- H2O H2O ADP ADP + Pi This compound This compound This compound->ComplexII Inhibition at Q-site

Figure 1: this compound blocks the electron flow at Complex II.

Quantitative Data on this compound's Inhibitory Activity

The efficacy of this compound varies among different fungal species. This is often quantified by the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). The following table summarizes reported EC50 values for this compound against various fungal pathogens.

Fungal SpeciesCropEC50 (µg/mL)Reference
Alternaria alternataPistachio0.02 - >100[7]
Botrytis cinereaGrape, Strawberry0.01 - >50[8]
Sclerotinia sclerotiorumVarious0.05 - >10[2]
Didymella tanacetiPyrethrum0.01 - >50[8]
Zymoseptoria triticiWheat0.1 - 10[9]
Mycosphaerella fijiensisBanana0.01 - 1[10]
Cryphonectria parasiticaChestnut10 - 50 (ppm)[11]

Note: The wide range of EC50 values often reflects the presence of both sensitive and resistant isolates within a fungal population.

Fungal Resistance to this compound

The extensive use of this compound has led to the emergence of resistant fungal strains. The primary mechanism of resistance is target-site modification, specifically point mutations in the genes encoding the subunits of complex II. These mutations alter the structure of the ubiquinone-binding pocket, reducing the binding affinity of this compound.

The most frequently reported mutations occur in the following subunits:

  • SdhB: Mutations in the SdhB subunit are a common cause of resistance. For instance, substitutions at the highly conserved histidine residue (e.g., H272R/Y in Botrytis cinerea) can confer high levels of resistance to this compound.[7][8][12]

  • SdhC and SdhD: Mutations in the membrane-anchoring subunits that form the Q-site can also lead to resistance. For example, mutations in SdhC (e.g., S73P, G79R) and SdhD (e.g., D112E, H122R) have been identified in resistant isolates of Didymella tanaceti.[8][13]

The following diagram illustrates the workflow for identifying this compound resistance.

G Workflow for Fungicide Resistance Testing cluster_workflow Fungicide Resistance Testing Workflow Start Start: Fungal Isolate Collection Phenotyping Phenotyping: In vitro sensitivity assay (EC50 determination) Start->Phenotyping Genotyping Genotyping: Sequencing of sdhB, sdhC, sdhD genes Phenotyping->Genotyping Analysis Data Analysis: Correlation of phenotype and genotype Genotyping->Analysis End End: Resistance Characterization Analysis->End

Figure 2: A typical workflow for identifying fungicide resistance.

Downstream Signaling Consequences of Complex II Inhibition

The inhibition of mitochondrial complex II by this compound triggers a cascade of downstream cellular events beyond simple energy depletion.

  • Induction of Autophagy: Studies have shown that complex II inhibition can lead to the activation of autophagy, a cellular process for degrading and recycling cellular components. This response may be a survival mechanism under conditions of cellular stress.[1][14]

  • ROS Signaling: The increased production of ROS acts as a signaling molecule, activating stress-response pathways within the cell. This can lead to the upregulation of antioxidant enzymes and other protective mechanisms.[5][11]

  • Metabolic Reprogramming: Fungal cells may attempt to compensate for the blocked respiratory chain by altering their metabolic pathways, for example, by increasing their reliance on glycolysis for ATP production.

The following diagram depicts the signaling pathways affected by complex II inhibition.

G Downstream Signaling of Complex II Inhibition This compound This compound ComplexII Mitochondrial Complex II This compound->ComplexII Inhibition ROS Increased ROS Production ComplexII->ROS ATP_depletion ATP Depletion ComplexII->ATP_depletion StressResponse Stress Response Activation ROS->StressResponse Autophagy Autophagy Induction ATP_depletion->Autophagy CellDeath Fungal Cell Death Autophagy->CellDeath StressResponse->CellDeath

Figure 3: Signaling pathways activated by this compound-mediated inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mode of action of this compound.

Succinate Dehydrogenase (SDH) Activity Assay

This protocol is adapted from commercially available kits and published literature.[12][15]

Principle: The activity of SDH is measured by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

  • Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)

  • Succinate solution (e.g., 1 M)

  • DCPIP solution (e.g., 2 mM)

  • Phenazine methosulfate (PMS) solution (e.g., 20 mM)

  • Potassium cyanide (KCN) solution (e.g., 100 mM, to inhibit complex IV)

  • This compound stock solution (in DMSO)

  • Isolated mitochondria or fungal cell lysate

Procedure:

  • Mitochondrial Isolation (if applicable): Isolate mitochondria from fungal cells or tissue using standard differential centrifugation methods.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, KCN (final concentration 1 mM), and PMS (final concentration 0.2 mM).

  • Plate Setup:

    • Add 180 µL of the reaction mixture to each well of a 96-well plate.

    • Add 10 µL of different concentrations of this compound (or DMSO for control) to the respective wells.

    • Add 10 µL of the mitochondrial suspension or cell lysate to each well.

  • Initiate Reaction: Add 10 µL of succinate solution (final concentration 50 mM) to each well to start the reaction.

  • Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

  • Data Analysis: Calculate the rate of DCPIP reduction (change in absorbance per minute). Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Mitochondrial Respiration Assay using a Seahorse XF Analyzer

This protocol is a general guideline for using the Seahorse XF platform to measure the effect of this compound on mitochondrial respiration.[3][10]

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) of living cells in real-time, providing a direct measure of mitochondrial respiration.

Materials:

  • Seahorse XF96 or XF24 cell culture microplate

  • Seahorse XF Analyzer

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Fungal cells

  • This compound stock solution (in DMSO)

  • Mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

  • Cell Seeding: Seed fungal cells onto a Seahorse XF cell culture microplate at an optimized density and allow them to adhere.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Assay Preparation:

    • On the day of the assay, replace the growth medium with pre-warmed Seahorse XF Base Medium.

    • Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

    • Load the injector ports of the hydrated sensor cartridge with this compound and other mitochondrial inhibitors.

  • Seahorse XF Assay:

    • Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.

    • Place the cell plate into the analyzer and initiate the assay protocol.

    • The protocol will typically involve sequential injections of:

      • This compound (to measure its inhibitory effect)

      • Oligomycin (to inhibit ATP synthase and measure ATP-linked respiration)

      • FCCP (an uncoupler to measure maximal respiration)

      • Rotenone/antimycin A (to inhibit complex I and III and measure non-mitochondrial respiration)

  • Data Analysis: The Seahorse software will calculate OCR values in real-time. Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Site-Directed Mutagenesis to Study Resistance

This protocol provides a general workflow for introducing specific mutations into the sdh genes to study their effect on this compound resistance.[16][17][18]

Principle: Site-directed mutagenesis is a molecular biology technique used to create specific, targeted changes in a DNA sequence.

Materials:

  • Plasmid DNA containing the target sdh gene

  • Mutagenic primers containing the desired mutation

  • High-fidelity DNA polymerase (e.g., Pfu polymerase)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • DNA sequencing services

Procedure:

  • Primer Design: Design a pair of complementary primers that contain the desired mutation in the center, flanked by 15-20 bases of correct sequence on both sides.

  • PCR Amplification: Perform a PCR reaction using the plasmid DNA as a template and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation.

  • DpnI Digestion: Digest the PCR product with DpnI. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, and mutated plasmid intact.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any unintended mutations.

  • Functional Analysis: Express the mutated sdh gene in a suitable fungal host and assess the impact of the mutation on this compound sensitivity using the assays described above.

Conclusion

This compound's mode of action as a mitochondrial complex II inhibitor is a well-defined and potent mechanism for controlling a broad spectrum of fungal pathogens. Its specificity for the ubiquinone-binding site of SDH makes it an effective tool in disease management. However, the emergence of resistance due to target-site mutations underscores the importance of continued research and monitoring. The in-depth technical information and detailed experimental protocols provided in this guide are intended to facilitate further investigation into the intricate interactions between this compound and its target, aiding in the development of new and sustainable strategies for fungicide use and resistance management. By understanding the core mechanisms of action and resistance, the scientific community can work towards prolonging the efficacy of this important class of fungicides.

References

Aerobic Soil Metabolism and Half-Life of Boscalid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aerobic soil metabolism and dissipation half-life of the fungicide Boscalid. Understanding the environmental fate of this widely used agricultural chemical is critical for assessing its ecological impact and ensuring its safe and effective use. This document summarizes key quantitative data, details common experimental protocols, and visualizes the metabolic pathways and experimental workflows.

Quantitative Data on this compound's Aerobic Soil Half-Life

The dissipation half-life (DT50) of this compound in soil under aerobic conditions is highly variable, influenced by factors such as soil type, temperature, moisture, and microbial activity. Laboratory and field studies have reported a wide range of DT50 values, indicating that the persistence of this compound is site-specific. The following tables summarize the quantitative data from various studies.

Soil TypeTemperature (°C)DT50 (days)Study TypeReference(s)
Sandy Loam20108Laboratory[1][2]
Not SpecifiedNot Specified133 - 384Laboratory[3][4]
Volcanic Ash Light ClayNot Specified~160 - 285Vessel[1]
Sand-dune RegosolNot Specified~160 - 285Vessel[1]
Alluvium Clay LoamNot Specified~160 - 285Vessel[1]
Not SpecifiedNot Specified28 - 208Field[2][3]
Various (Europe)Not SpecifiedNot Specified, DT90 not reached in 1 yearField[4]
Sandy SoilNot Specified297 - 337Incubation Experiment[5]
New SoilNot Specified336Laboratory[3]
Aged SoilNot Specified746Laboratory[3]
VariousNot Specified31.5 - 180.1Laboratory[6]
Jinan & Beijing Trail SitesNot Specified6.1 and 8.0Field[7]

Table 1: Summary of this compound Aerobic Soil Half-Life (DT50) from Various Studies.

Experimental Protocols for Aerobic Soil Metabolism Studies

The determination of this compound's aerobic soil metabolism and half-life typically follows standardized guidelines, such as those from the OECD or EPA. A general experimental protocol is outlined below.

1. Soil Selection and Preparation:

  • Soil Source: Representative agricultural soils are collected from areas with a history of relevant crop production.

  • Characterization: Key soil properties are determined, including pH, organic carbon content, texture (sand, silt, clay content), and microbial biomass.

  • Acclimation: The soil is typically sieved and pre-incubated at the desired temperature and moisture content (e.g., 40-60% of maximum water holding capacity) for a period to allow microbial populations to stabilize.

2. Application of Test Substance:

  • Radiolabeling: To trace the fate of the molecule, ¹⁴C-labeled this compound is often used. The label can be on the diphenyl or the pyridine ring to track different parts of the molecule.[1][2][4]

  • Application: The test substance is applied to the soil samples at a concentration relevant to typical agricultural application rates. The application is performed to ensure a homogenous distribution within the soil matrix.

3. Incubation:

  • Aerobic Conditions: The treated soil samples are incubated in the dark to prevent photolysis.[1] A continuous flow of humidified air is passed through the incubation vessels to maintain aerobic conditions.

  • Temperature Control: The incubation is carried out at a constant temperature, typically around 20°C.[1]

  • Trapping Volatiles: The effluent air is passed through traps containing solutions (e.g., ethanolamine) to capture any evolved ¹⁴CO₂ or other volatile organic compounds.

4. Sampling and Analysis:

  • Sampling Intervals: Soil samples are collected at predetermined intervals over the course of the study (e.g., 0, 7, 14, 30, 60, 90, 120, and 364 days).

  • Extraction: At each time point, soil samples are extracted using appropriate organic solvents to separate the parent compound and its metabolites from the soil matrix.

  • Quantification: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify this compound and its transformation products.

  • Bound Residues: The amount of non-extractable radioactivity (bound residues) is determined by combustion analysis of the extracted soil.

  • Mineralization: The amount of ¹⁴CO₂ captured in the traps is quantified to determine the extent of mineralization of the parent compound.

5. Data Analysis:

  • Degradation Kinetics: The dissipation of this compound over time is plotted, and the data are fitted to a kinetic model (e.g., first-order kinetics) to calculate the DT50 and DT90 (time for 50% and 90% dissipation, respectively).

Visualizations

Experimental Workflow for Aerobic Soil Metabolism Study

experimental_workflow cluster_prep 1. Preparation cluster_application 2. Treatment cluster_incubation 3. Incubation cluster_analysis 4. Analysis cluster_data 5. Data Interpretation soil_collection Soil Collection & Sieving soil_characterization Soil Characterization soil_collection->soil_characterization pre_incubation Pre-incubation soil_characterization->pre_incubation radiolabeling ¹⁴C-Boscalid Application pre_incubation->radiolabeling incubation_vessels Aerobic Incubation (Dark, 20°C) radiolabeling->incubation_vessels volatile_trapping Volatile Trapping (¹⁴CO₂) incubation_vessels->volatile_trapping sampling Periodic Sampling incubation_vessels->sampling mineralization Mineralization Analysis volatile_trapping->mineralization extraction Solvent Extraction sampling->extraction analysis HPLC/LC-MS Analysis extraction->analysis bound_residue Bound Residue Analysis extraction->bound_residue kinetics Kinetic Modeling analysis->kinetics dt50_calc DT50/DT90 Calculation kinetics->dt50_calc

Caption: Workflow for a typical aerobic soil metabolism study of this compound.

Proposed Aerobic Metabolic Pathway of this compound in Soil

Under aerobic conditions, the metabolism of this compound in soil is generally slow. The primary routes of transformation involve minor modifications to the parent molecule and eventual mineralization to carbon dioxide.

metabolic_pathway This compound This compound M510F49 Metabolite M510F49 This compound->M510F49 Minor M510F50 Metabolite M510F50 This compound->M510F50 Minor Bound_Residues Bound Residues This compound->Bound_Residues Major CO2 Mineralization (¹⁴CO₂) This compound->CO2 Slow M510F47 Metabolite M510F47 (2-chloronicotinic acid) This compound->M510F47 Minor (cleavage)

Caption: Simplified aerobic metabolic pathway of this compound in soil.

Studies utilizing both diphenyl- and pyridine-labeled ¹⁴C-Boscalid have shown that the pyridine ring is mineralized to ¹⁴CO₂ more readily than the diphenyl ring.[2][4] The formation of metabolites such as M510F49 and M510F50 has been observed, but typically at very low levels, often less than 1% of the applied radioactivity.[2][3] A significant portion of the applied radioactivity becomes incorporated into the soil matrix as non-extractable or "bound" residues.[1][4] Cleavage of the amide linkage can also occur, leading to the formation of 2-chloronicotinic acid (M510F47).[1]

Factors Influencing this compound's Half-Life in Soil

influencing_factors cluster_factors Environmental & Soil Factors Soil_Type Soil Type (Texture, Organic Matter) Half_Life This compound Half-Life (DT50) Soil_Type->Half_Life Temperature Temperature Temperature->Half_Life Moisture Moisture Content Moisture->Half_Life Microbial_Activity Microbial Activity Microbial_Activity->Half_Life Application_History Application History (New vs. Aged Soil) Application_History->Half_Life

Caption: Key factors influencing the aerobic soil half-life of this compound.

The persistence of this compound is a complex interplay of various environmental and soil-specific factors. Higher organic matter content generally leads to increased adsorption, which can either decrease bioavailability for microbial degradation or protect the molecule from degradation. Temperature and moisture levels that are optimal for microbial activity tend to decrease the half-life. Interestingly, studies have shown that this compound dissipation can be slower in "aged" soils that have received multiple applications over time compared to freshly treated soils.[3]

References

An In-Depth Technical Guide to the Aquatic Toxicity of Boscalid on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boscalid, a widely used succinate dehydrogenase inhibitor (SDHI) fungicide, is frequently detected in aquatic environments, raising concerns about its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the aquatic toxicity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing affected signaling pathways and experimental workflows. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and evaluating the ecotoxicological risks associated with this compound.

Quantitative Toxicity Data

The aquatic toxicity of this compound varies across different non-target organisms. The following tables summarize the available quantitative data for key indicator species.

Table 1: Acute Toxicity of this compound to Non-Target Aquatic Organisms

SpeciesTaxonomic GroupEndpointValue (mg/L)Exposure DurationReference
Oncorhynchus mykiss (Rainbow Trout)FishLC50~2.796 hours[1]
Oncorhynchus mykiss (Rainbow Trout)FishLC500.042 (formulation)96 hours[2]
Danio rerio (Zebrafish)FishLC502.6596 hours[3]
Daphnia magnaInvertebrate (Crustacean)EC500.08 (formulation)48 hours[2]
Pseudokirchneriella subcapitataAlgae (Green Algae)ErC504.99 (formulation)72 hours[2]

Table 2: Chronic and Sub-lethal Toxicity of this compound to Non-Target Aquatic Organisms

SpeciesTaxonomic GroupEndpointValue (mg/L)Exposure DurationEffectReference
Danio rerio (Zebrafish)Fish-0.1 and 1.021 daysAltered locomotor activity and predation ability[4]
Danio rerio (Zebrafish)Fish-1.021 daysReduced fertility and fertilization rate[5]
Daphnia magnaInvertebrate (Crustacean)NOAEC3.0621 daysReproduction[6]
Allorchestes compressaInvertebrate (Amphipod)-0.01 and 0.046 weeksReduced survival and reproduction[2][6]

Experimental Protocols

The majority of aquatic toxicity studies for this compound adhere to standardized guidelines established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.

Fish Acute Toxicity Test (OECD 203)

This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.[7][8]

  • Test Organism: Commonly Oncorhynchus mykiss (Rainbow Trout) or Danio rerio (Zebrafish).

  • Test Conditions:

    • System: Static, semi-static, or flow-through. A semi-static system with renewal of the test solution every 24-48 hours is common for substances like this compound.[9][10]

    • Temperature: Maintained at a constant, species-appropriate level (e.g., 23 ± 2°C for zebrafish).[11]

    • Light: 12-16 hour photoperiod.[9]

    • Water Quality: Parameters such as pH, dissolved oxygen, and hardness are monitored and maintained within acceptable ranges. Dissolved oxygen should be >60% of air saturation value.[11]

  • Procedure:

    • Healthy, acclimated fish are randomly distributed into test chambers.

    • Fish are exposed to a range of at least five concentrations of this compound, typically in a geometric series, plus a control group.[12]

    • Mortality and any sublethal effects (e.g., loss of equilibrium, abnormal swimming behavior) are recorded at 24, 48, 72, and 96 hours.[9][11]

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated for each observation period using appropriate statistical methods, such as probit analysis.[7]

Daphnia magna Reproduction Test (OECD 211)

This chronic test assesses the impact of a substance on the reproductive output of Daphnia magna.[13][14][15][16]

  • Test Organism: Daphnia magna neonates (<24 hours old).

  • Test Conditions:

    • System: Semi-static with renewal of the test solution and feeding three times per week.[13][15]

    • Duration: 21 days.[14]

    • Temperature: 20 ± 1°C.

    • Light: 16-hour light: 8-hour dark cycle.

    • Feeding: Fed daily with a suitable algal food source.

  • Procedure:

    • Individual daphnids are exposed to a range of this compound concentrations and a control.

    • The number of live offspring produced per parent animal is counted at each solution renewal.

    • Parental mortality and any other signs of toxicity are recorded.

  • Data Analysis: The primary endpoint is the total number of live offspring produced per surviving parent at the end of the test. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) are determined by comparing the reproductive output in the treatment groups to the control. The ECx (e.g., EC10, EC20, EC50) for reproduction can also be calculated.[13]

Algal Growth Inhibition Test (OECD 201)

This test evaluates the effects of a substance on the growth of a selected species of freshwater algae or cyanobacteria.[17][18][19][20][21]

  • Test Organism: Commonly Pseudokirchneriella subcapitata (a green alga).[18][21]

  • Test Conditions:

    • System: Static.

    • Duration: 72 hours.[18]

    • Temperature: 21-24°C.

    • Light: Continuous, uniform illumination.

    • Culture Medium: A nutrient-rich medium that supports exponential growth.

  • Procedure:

    • Exponentially growing algal cultures are exposed to a range of at least five this compound concentrations and a control.[20]

    • Algal biomass is measured at the start of the test and then at least every 24 hours. Biomass can be determined by cell counts, fluorescence, or absorbance.

  • Data Analysis: The inhibition of growth is calculated relative to the control. The primary endpoints are the average specific growth rate (ErC50) and yield (EyC50). The NOEC and LOEC are also determined.[18]

Signaling Pathways and Experimental Workflows

This compound exposure can induce a range of adverse effects in non-target aquatic organisms by disrupting key physiological and cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for aquatic toxicity assessment.

cluster_workflow Experimental Workflow for Aquatic Toxicity Assessment start Test Substance Preparation (this compound Stock Solution) acclimation Organism Acclimation (e.g., Fish, Daphnia, Algae) exposure Exposure to Test Concentrations (Static, Semi-static, or Flow-through) acclimation->exposure observation Observation & Data Collection (Mortality, Growth, Reproduction, etc.) exposure->observation analysis Chemical Analysis (Verification of this compound Concentrations) exposure->analysis stats Statistical Analysis (LC50, EC50, NOEC, etc.) observation->stats analysis->stats end Endpoint Determination & Risk Assessment stats->end

A generalized experimental workflow for assessing the aquatic toxicity of this compound.

cluster_oxidative_stress This compound-Induced Oxidative Stress Pathway This compound This compound Exposure mitochondria Mitochondrial Dysfunction (Complex II Inhibition) This compound->mitochondria ros Increased Reactive Oxygen Species (ROS) mitochondria->ros leads to antioxidant Antioxidant Defense System (SOD, CAT, GST) ros->antioxidant activates damage Cellular Damage (Lipid Peroxidation, DNA Damage) ros->damage causes apoptosis Apoptosis (Programmed Cell Death) damage->apoptosis

Proposed pathway of this compound-induced oxidative stress in aquatic organisms.

cluster_neurotoxicity This compound-Induced Neurotoxicity Pathway in Zebrafish This compound This compound Exposure neuro_genes Altered Expression of Genes in Neurodevelopment & Neurotransmission This compound->neuro_genes visual_genes Disrupted Expression of Genes in Eye Development & Visual Function This compound->visual_genes brain_injury Brain Injury & Decreased Newborn Neurons neuro_genes->brain_injury visual_impairment Impaired Visual Phototransduction visual_genes->visual_impairment behavioral_changes Behavioral Changes (Inhibited Locomotion, Altered Predation) brain_injury->behavioral_changes visual_impairment->behavioral_changes

Key events in the neurotoxic pathway of this compound in zebrafish.[4]

cluster_repro_toxicity This compound-Induced Reproductive Toxicity in Zebrafish This compound This compound Exposure hpgl Alteration of Hypothalamus-Pituitary- Gonad-Liver (HPGL) Axis Gene Expression (e.g., era, er2b, cyp19a, cyp19b) This compound->hpgl e2_female Decreased 17β-Estradiol (E2) in Females hpgl->e2_female e2_male Increased 17β-Estradiol (E2) in Males hpgl->e2_male female_effects Reduced Fertility & Fecundity e2_female->female_effects male_effects Feminization of Gonads e2_male->male_effects

Gender-specific reproductive toxicity pathway of this compound in zebrafish.[5]

Conclusion

The available data indicate that this compound can exert a range of toxic effects on non-target aquatic organisms, from acute mortality to chronic impacts on reproduction, growth, and behavior. The primary mechanisms of toxicity appear to involve the induction of oxidative stress, neurotoxicity, and disruption of the endocrine system. The provided quantitative data, experimental protocols, and pathway diagrams offer a foundational resource for further research and risk assessment of this widely used fungicide. It is crucial for researchers and environmental managers to consider these potential impacts when evaluating the environmental safety of this compound and developing strategies to mitigate its effects on aquatic ecosystems.

References

Boscalid's Pervasive Influence on Soil Microbial Community Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

QINGDAO, China – A comprehensive review of recent scientific literature reveals the significant and complex impact of the fungicide boscalid on the structure and function of soil microbial communities. This technical guide, intended for researchers, scientists, and professionals in drug development, synthesizes key findings on how this compound alters soil enzyme activities, microbial diversity, and crucial biogeochemical cycles. The data presented herein is supported by detailed experimental protocols and visualized through signaling pathways and experimental workflow diagrams.

Executive Summary

This compound, a succinate dehydrogenase inhibitor (SDHI) fungicide, is widely used in agriculture to control a broad spectrum of fungal pathogens.[1] However, its application introduces a powerful selective pressure on non-target soil microorganisms, leading to notable shifts in community composition and function. Studies consistently show that this compound can significantly inhibit or, in some cases, stimulate the activities of key soil enzymes involved in carbon, nitrogen, and phosphorus cycling.[2][3][4] Furthermore, the fungicide has been demonstrated to decrease overall microbial diversity while promoting the proliferation of specific, potentially this compound-degrading, bacterial genera.[5][6] These alterations can have cascading effects on soil health and ecosystem stability.

Quantitative Impact on Soil Enzyme Activities

The application of this compound has been shown to have varied and dose-dependent effects on the activity of several key soil enzymes. The following table summarizes the quantitative data from a study investigating the impact of different this compound concentrations over a 60-day period.

EnzymeThis compound Concentration (mg kg⁻¹)Observation Period (Days)Effect on ActivityQuantitative Change (% of Control)Reference
Phosphatase 10 - 2007 - 60Significant InhibitionLowest activity was 48.3% of the control.[2][3][4][2][3][4]
β-D-glucosidase 10 - 2007StimulationIncreased from 103.9% to 117.5% of the control.[2][2]
20021 - 60InhibitionDropped to about 89.2% of the control on day 21 and was dramatically inhibited from day 35 to 60.[2][3][4][2][3][4]
Phenol Oxidase 100, 2007InhibitionExhibited an inhibitory effect.[2][3][4][2][3][4]
100, 20021 - 60Stimulation or No Obvious Negative EffectsPosed a stimulating or no obvious negative effects in the latter incubation time.[2][3][2][3]
Peroxidase 100, 2007InhibitionExhibited an inhibitory effect.[2][3][4][2][3][4]
100, 20021 - 60Stimulation or No Obvious Negative EffectsPosed a stimulating or no obvious negative effects in the latter incubation time.[2][3][2][3]
Soil Respiration 10 - 100Throughout ExperimentInhibitionInhibited soil respiration at all experiment times.[2][3][4][2][3][4]

Alterations in Microbial Community Structure and Diversity

Repeated applications of this compound have been shown to significantly decrease soil microbial diversity.[5][6] This reduction in diversity is often accompanied by a shift in the community composition, favoring certain microbial taxa.

Microbial GroupThis compound TreatmentKey FindingsReference
Overall Microbial Diversity Recommended dosageSignificantly decreased soil microbial diversity.[5][6][5][6]
Proteobacteria Repeated applicationsStimulated the phylum Proteobacteria.[5][6][5][6]
Potential this compound-Degrading Bacteria Repeated applicationsStimulated the genera Sphingomonas, Starkeya, Citrobacter, and Castellaniella.[5][6][5][6]
Nitrogen Cycling Genes Recommended, 2x, and 5x recommended dosageExpression of nifH, AOA amoA, AOB amoA, nirK, and nirS showed an inhibition-recovery-stimulation trend.[5][6][5][6]

Experimental Protocols

Fluorimetric Microplate Enzyme Assay

This method was utilized to determine the activities of soil enzymes such as phosphatase, β-D-glucosidase, phenol oxidase, and peroxidase.

  • Soil Sample Preparation: Soil samples are collected, sieved, and pre-incubated to stabilize microbial activity.

  • This compound Treatment: The soil is treated with different concentrations of this compound (e.g., 10, 100, 200 mg kg⁻¹) and a control with no this compound.

  • Incubation: The treated soil samples are incubated under controlled conditions (temperature and moisture) for a specific period (e.g., 60 days).

  • Enzyme Extraction and Assay: At various time points (e.g., 7, 21, 35, 60 days), soil subsamples are taken, and enzymes are extracted. The activity is measured using fluorogenic substrates in a microplate reader. The fluorescence intensity is proportional to the enzyme activity.

Amplicon Sequencing for Microbial Community Analysis

This technique is employed to assess the diversity and composition of the soil microbial community.

  • DNA Extraction: Total DNA is extracted from the soil samples using a commercially available soil DNA kit.

  • PCR Amplification: Specific regions of marker genes (e.g., 16S rRNA for bacteria, ITS for fungi) are amplified using polymerase chain reaction (PCR) with barcoded primers.

  • Library Preparation and Sequencing: The PCR products are purified, quantified, and pooled to create a sequencing library. The library is then sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis: The sequencing reads are processed to remove low-quality sequences, demultiplexed, and clustered into Amplicon Sequence Variants (ASVs). Taxonomic assignment is performed by comparing the ASVs to a reference database. Statistical analyses are then conducted to compare the microbial community structure and diversity between different treatments.

Visualizing the Impact of this compound

This compound's Mode of Action and Downstream Effects

Boscalid_Impact_Pathway This compound This compound Application SDH Inhibition of Succinate Dehydrogenase (SDH) This compound->SDH Targets ETC Disruption of Mitochondrial Electron Transport Chain SDH->ETC FungalGrowth Inhibition of Fungal Respiration and Growth ETC->FungalGrowth MicrobialShift Shift in Microbial Community Structure FungalGrowth->MicrobialShift EnzymeActivity Altered Soil Enzyme Activities MicrobialShift->EnzymeActivity NutrientCycling Impact on Nutrient Cycling (C, N, P) MicrobialShift->NutrientCycling

Caption: this compound's inhibitory effect on fungal SDH and subsequent ecological impacts.

Experimental Workflow for Assessing this compound's Impact

Experimental_Workflow cluster_soil_prep Soil Preparation and Treatment cluster_analysis Microbial Community and Function Analysis cluster_outcomes Outcomes SoilCollection Soil Collection and Sieving BoscalidTreatment This compound Application (Multiple Concentrations) SoilCollection->BoscalidTreatment Incubation Controlled Incubation BoscalidTreatment->Incubation DNA_Extraction Soil DNA Extraction Incubation->DNA_Extraction Enzyme_Assay Soil Enzyme Activity Assays Incubation->Enzyme_Assay Amplicon_Seq 16S rRNA/ITS Amplicon Sequencing DNA_Extraction->Amplicon_Seq Data_Analysis Bioinformatics and Statistical Analysis Amplicon_Seq->Data_Analysis Enzyme_Assay->Data_Analysis Community_Structure Changes in Microbial Community Structure Data_Analysis->Community_Structure Functional_Impact Impact on Soil Functions Data_Analysis->Functional_Impact

Caption: Workflow for studying this compound's effects on soil microbes.

References

An In-depth Technical Guide to the Photodegradation and Hydrolysis of Boscalid in Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of the fungicide boscalid in aqueous systems, with a specific focus on its photodegradation and hydrolysis rates. The information is compiled from various scientific studies to offer a detailed understanding of its stability, degradation pathways, and the experimental methodologies used for its assessment.

Hydrolysis

This compound exhibits high stability against hydrolysis across a range of environmentally relevant pH values. Studies have consistently shown that hydrolysis is not a significant degradation pathway for this compound in aquatic environments.

Experimental Protocols for Hydrolysis

A typical hydrolysis study involves dissolving radiolabelled or non-labelled this compound in sterile aqueous buffer solutions of varying pH (e.g., 4, 5, 7, and 9). These solutions are then incubated in the dark at controlled temperatures (e.g., 25°C and 50°C) for an extended period, such as 30 days. Samples are collected at various intervals and analyzed, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), to determine the concentration of the parent compound.[1][2][3]

Quantitative Data on Hydrolysis

The stability of this compound in aqueous solutions is summarized in the table below.

pHTemperatureDurationResultReference
4, 7, 950°C5 daysStable, no significant degradation observed.[4]
5, 7, 925°C30 daysStable, no significant degradation observed.[4][5]
4 to 920°C-Stable.[6]

Hydrolysis Pathway

Given its stability, this compound does not undergo significant transformation through hydrolysis under typical environmental conditions. The primary structure remains intact.

Caption: Hydrolytic stability of this compound.

Photodegradation

The photodegradation of this compound in water is highly dependent on the experimental conditions, particularly the wavelength and intensity of the light source. While relatively stable under natural sunlight, it can be degraded by higher-energy UV light.

Experimental Protocols for Photodegradation

Photodegradation studies are conducted by irradiating aqueous solutions of this compound with various light sources.

  • Simulated Sunlight: A common method involves using a Xenon arc lamp, which mimics the solar spectrum.[1] Pyr-14C-Boscalid was dissolved in a sterilized acetate buffer (pH 5.0) and non-sterilized lake water. These solutions were then exposed to Xenon light (3 mW/cm² at 315-400 nm) at a constant temperature of 22±1°C for up to 15 days.[1]

  • Natural Sunlight: In some studies, solutions are exposed to natural sunlight over long periods (e.g., 120 days) to assess degradation under real-world conditions.[1]

  • UV Lamps: High-energy mercury lamps or UV-C lamps (emitting at 254 nm) are used to study accelerated degradation.[7][8] Aqueous solutions are irradiated for shorter durations (e.g., up to 150 minutes) in specialized photoreactors.[7][9]

In all protocols, samples are taken at regular intervals and analyzed for the parent compound and its transformation products using techniques like HPLC, Gas Chromatography (GC), and mass spectrometry (LC-MS/MS, GC/MS).[7][10][11]

Quantitative Data on Photodegradation

The rate of this compound's photodegradation varies significantly with the light source and water matrix.

Water MatrixLight SourceWavelength / IntensityTemperatureDegradation / Half-Life (DT₅₀)Reference
pH 5.0 Acetate BufferXenon Lamp3 mW/cm² (315-400 nm)22±1°CNo rapid degradation observed.[1]
Lake WaterXenon Lamp3 mW/cm² (315-400 nm)22±1°CNo rapid degradation observed.[1]
Natural Water (with sediment)Natural SunlightAmbientAmbientAqueous radioactivity decreased to 22% of applied after 120 days.[1]
Aqueous SolutionMercury LampUV-Visible-~90% degradation after 150 minutes of irradiation.[9]
On Glass SurfaceUV-C Lamp254 nm-~88% degradation after a dose of 11,040 mJ/cm².[8][12]

Photodegradation Pathways

The photodegradation of this compound proceeds through several transformation pathways, primarily involving reactions on the biphenyl and pyridine rings. Key identified pathways include hydroxylation, dechlorination, and cyclization.[9][10][13] These reactions lead to the formation of various transformation products (TPs). Eight distinct photoproducts have been identified in studies using mercury lamps, and five TPs were identified under UV-A irradiation with a catalyst.[7][13][14] One of the identified degradates in a study under natural sunlight was p-chlorobenzoic acid.[1] It is important to note that some of these photoproducts may be more toxic than the parent this compound compound.[7][14]

Caption: Main photodegradation pathways of this compound.

Standard Experimental Workflow

The investigation of a compound's degradation in water follows a structured workflow, from solution preparation to kinetic analysis. This ensures reproducibility and accurate data collection for assessing environmental fate.

Experimental_Workflow cluster_degradation Degradation Phase A Prepare Aqueous Solution (e.g., buffer, lake water) with known this compound concentration B Transfer to Photoreactor Vessels (e.g., quartz tubes) A->B C1 Photodegradation: Irradiate with controlled light source (e.g., Xenon lamp) B->C1 for Photolysis C2 Hydrolysis: Incubate in dark at controlled temperature B->C2 for Hydrolysis D Collect Samples at Predetermined Time Intervals C1->D C2->D E Sample Preparation (e.g., extraction, concentration) D->E F Quantitative Analysis (e.g., HPLC-UV, LC-MS/MS) E->F G Data Processing F->G H Calculate Degradation Rate and Half-Life (DT₅₀) G->H

Caption: Generalized experimental workflow.

References

Methodological & Application

Application Note: Analysis of Boscalid Residue in Grapes by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-021

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of boscalid residues in grapes. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, ensuring high recovery and removal of matrix interferences. Chromatographic separation is achieved on a C18 reversed-phase column with a simple isocratic mobile phase, and detection is performed at 265 nm. The method is validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for routine monitoring of this compound residues in grapes to ensure compliance with regulatory limits.

Introduction

This compound is a broad-spectrum fungicide widely used in viticulture to protect grapes from diseases such as powdery mildew and bunch rot.[1] Due to its widespread application, monitoring this compound residues in grapes is crucial to ensure consumer safety and adherence to Maximum Residue Limits (MRLs) set by regulatory agencies. High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a common and effective technique for the analysis of pesticide residues in food matrices.[1][2] This document provides a detailed protocol for the extraction and quantification of this compound in grape samples.

Principle

The method is based on the extraction of this compound from a homogenized grape sample using acetonitrile. The subsequent cleanup, based on the QuEChERS protocol, involves a partitioning step with magnesium sulfate and sodium acetate, followed by dispersive solid-phase extraction (d-SPE) to remove interfering co-extractives like sugars, organic acids, and pigments.[3][4][5] The purified extract is then analyzed by reversed-phase HPLC, where this compound is separated from other components on a C18 column.[2] Quantification is achieved by measuring the absorbance of the analyte at 265 nm and comparing it to a calibration curve prepared from certified reference standards.[2]

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

    • Homogenizer or blender.

    • Centrifuge capable of ≥ 3000 rpm.

    • Vortex mixer.

    • Analytical balance.

    • Syringe filters (0.22 µm or 0.45 µm, PTFE).

    • 50 mL and 15 mL polypropylene centrifuge tubes.

    • Volumetric flasks, pipettes, and standard laboratory glassware.

  • Reagents and Standards:

    • This compound analytical standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Magnesium sulfate (anhydrous, analytical grade).

    • Sodium acetate (anhydrous, analytical grade).

    • Primary Secondary Amine (PSA) sorbent.

    • Acetic acid (glacial, analytical grade).

    • Methanol (HPLC grade).

Standard Solution Preparation
  • Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask and dissolve in methanol or acetonitrile. Store at 4°C in the dark.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, and 2.0 mg/L) by serial dilution of the stock solution with the mobile phase. These solutions are used to construct the calibration curve.

Sample Preparation (QuEChERS Method)
  • Homogenization: Weigh 10-15 g of a representative grape sample into a blender and homogenize to a uniform paste.[3][7]

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.[3]

    • Add 10 mL of acetonitrile (containing 1% acetic acid).[4]

    • Cap the tube and vortex vigorously for 1 minute.

    • Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of anhydrous sodium acetate.[4]

    • Immediately cap and shake vigorously for 1 minute. This step partitions the aqueous and organic layers and initiates the cleanup.

    • Centrifuge at ≥ 3000 rpm for 5 minutes.[7]

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile supernatant into a 15 mL centrifuge tube containing 1200 mg of anhydrous MgSO₄ and 400 mg of PSA sorbent.[5]

    • Vortex for 1 minute to disperse the sorbent.

    • Centrifuge at ≥ 3000 rpm for 5 minutes.

  • Final Extract:

    • Carefully collect the supernatant.

    • Filter the extract through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

HPLC-UV Analysis
  • Chromatographic Conditions: The following conditions have been found suitable for the analysis. Method optimization may be required depending on the specific instrumentation and column used.

ParameterCondition
Column ODS / C18 (e.g., 250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase Acetonitrile : Water (e.g., 60:40, v/v), isocratic[2]
Flow Rate 1.0 - 1.5 mL/min[2]
Injection Volume 10 - 20 µL
Column Temperature Ambient or 30°C
Detection Wavelength 265 nm[2]
Run Time ~10 minutes

Data Presentation

The performance of this method was validated according to standard guidelines. Key validation parameters are summarized below.

Table 1: Method Validation Parameters for this compound Analysis
ParameterResultReference
Linearity Range 0.01 - 2.0 mg/kg[3]
Correlation Coefficient (r²) > 0.998[3]
Limit of Detection (LOD) 0.0084 mg/kg[2]
Limit of Quantification (LOQ) 0.0280 mg/kg[2]
Accuracy (Recovery %) 85% - 106%[2][8]
Precision (RSD %) < 15%[2]
Table 2: Summary of Quantitative Performance Data from Literature
Study FocusLOD (mg/kg)LOQ (mg/kg)Recovery (%)RSD (%)Reference
Dried Grapes0.00840.028099 - 106< 1.4[2]
Grapes-0.0271 - 1076.8 - 18.1[9]
Grapes--74.8 - 100.80.7 - 1.7[7]

Visualizations

The following diagrams illustrate the logical flow of the analytical procedure.

G cluster_0 Sample Handling cluster_1 Sample Preparation (QuEChERS) cluster_2 Analysis & Data Processing Sample Grape Sample Collection Homogenize Homogenization Sample->Homogenize Extraction Acetonitrile Extraction Homogenize->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Filtration Filtration (0.22 µm) Cleanup->Filtration HPLC HPLC-UV Analysis Filtration->HPLC Quantification Quantification HPLC->Quantification Report Final Report Quantification->Report

Caption: Overall workflow for this compound residue analysis in grapes.

QuEChERS_Workflow start 10g Homogenized Grape Sample in 50mL Tube step1 Add 10mL Acetonitrile (1% Acetic Acid) Vortex for 1 min start->step1 step2 Add 4g MgSO₄ + 1g NaOAc Shake for 1 min step1->step2 step3 Centrifuge for 5 min step2->step3 step4 Transfer 6mL Supernatant to 15mL Tube (containing 1200mg MgSO₄ + 400mg PSA) step3->step4 step5 Vortex for 1 min step4->step5 step6 Centrifuge for 5 min step5->step6 end Collect Supernatant Filter into HPLC Vial step6->end

Caption: Detailed steps of the QuEChERS sample preparation protocol.

Conclusion

The described HPLC-UV method combined with a QuEChERS sample preparation protocol provides a sensitive, accurate, and reliable means for quantifying this compound residues in grapes. The method is straightforward, uses common laboratory reagents and equipment, and is suitable for high-throughput analysis in regulatory and quality control laboratories. The validation data confirms that the method's performance is well within the acceptable limits for pesticide residue analysis.

References

Application Note: High-Throughput Analysis of Boscalid Residues in Vegetable Matrices using the QuEChERS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient method for the extraction and quantification of the fungicide boscalid from various vegetable matrices. The protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which combines simplified sample extraction with dispersive solid-phase extraction (d-SPE) for cleanup. This method is suitable for high-throughput screening and quantitative analysis of this compound residues in vegetables, ensuring food safety and regulatory compliance. The subsequent analysis is typically performed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) or Gas Chromatography (GC), offering high sensitivity and selectivity.

Introduction

This compound is a broad-spectrum fungicide extensively used in agriculture to protect a variety of fruits and vegetables from fungal diseases.[1] Its widespread use necessitates reliable and efficient analytical methods to monitor its residues in food commodities to protect consumer health and meet regulatory standards. The QuEChERS method has emerged as a popular sample preparation technique for pesticide residue analysis due to its simplicity, speed, and minimal solvent usage.[2][3][4] This application note provides a detailed protocol for the extraction of this compound from vegetable matrices using the QuEChERS approach, along with performance data from various studies.

Experimental Protocol

This protocol outlines the general steps for the QuEChERS extraction of this compound from vegetable matrices. It is recommended to validate the method for each specific matrix.

1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Acetonitrile (ACN), HPLC or pesticide residue grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) - for pigmented matrices

  • C18 sorbent

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes for d-SPE cleanup

  • High-speed centrifuge

  • Vortex mixer

  • Analytical balance

2. Sample Preparation

  • Homogenize a representative sample of the vegetable matrix using a high-speed blender.

  • Weigh 10 g (or 15 g, depending on the specific QuEChERS version) of the homogenized sample into a 50 mL centrifuge tube.[5][6]

3. Extraction

  • Add 10 mL of acetonitrile to the centrifuge tube containing the sample.

  • Add the appropriate QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[6]

  • Immediately cap the tube and shake vigorously for 1 minute. This can be done manually or using a vortex mixer.

  • Centrifuge the tube at ≥3000 rpm for 5 minutes.[6]

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.

  • The d-SPE tube should contain a mixture of sorbents appropriate for the matrix. A common combination for general vegetable matrices is 150 mg MgSO₄ and 50 mg PSA.[7] For pigmented vegetables like spinach or lettuce, the addition of GCB is recommended to remove chlorophyll.[4][8] For matrices with high-fat content, C18 sorbent can be included.[9][10]

  • Cap the d-SPE tube and vortex for 30 seconds.

  • Centrifuge at a high speed for 2-5 minutes.

  • The resulting supernatant is the final extract.

5. Analysis

  • Transfer an aliquot of the final extract into an autosampler vial.

  • The extract can be directly injected into an LC-MS/MS system or may require solvent exchange for GC analysis.

  • Quantification is typically performed using a matrix-matched calibration curve to compensate for matrix effects.[5]

Data Presentation

The following tables summarize the quantitative data for this compound extraction from various vegetable matrices using the QuEChERS method, as reported in several studies.

Table 1: Recovery and Precision of this compound in Various Vegetable Matrices

Vegetable MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Reference
Cucumber0.05, 0.5, 1.090.2 - 101.4Not Specified[11]
Red Pepper0.01, 0.0570.84 - 108.00.99 - 17.5[5]
Lettuce0.1, 1.0, 2.580 - 1061.87 - 13.54[6]
Watermelon0.05, 3.0, 10.097 - 108≤ 9.1[11]
Persimmon0.189.2 - 103.14.1 - 10.2[12]

Table 2: Method Detection and Quantification Limits for this compound

Vegetable MatrixLimit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)Reference
CucumberNot Specified0.01[1]
Red PepperNot Specified0.005 - 0.01[5]
LettuceNot Specified0.1[6]
Persimmon0.0010.001[12]
General Vegetables0.0060.02[13]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the QuEChERS workflow for this compound extraction from vegetable matrices.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Homogenization Homogenize Vegetable Sample Weighing Weigh 10g of Homogenized Sample Homogenization->Weighing Add_ACN Add 10mL Acetonitrile Weighing->Add_ACN Add_Salts Add QuEChERS Extraction Salts Add_ACN->Add_Salts Shake Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 Centrifuge (5 min) Shake->Centrifuge1 Transfer_Supernatant Transfer 1mL of Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add d-SPE Sorbents (MgSO4, PSA, etc.) Transfer_Supernatant->Add_dSPE Vortex Vortex (30 sec) Add_dSPE->Vortex Centrifuge2 Centrifuge (2-5 min) Vortex->Centrifuge2 Final_Extract Collect Final Extract Centrifuge2->Final_Extract LCMS_Analysis LC-MS/MS or GC Analysis Final_Extract->LCMS_Analysis

QuEChERS workflow for this compound extraction from vegetables.

Conclusion

The QuEChERS method provides a simple, rapid, and effective approach for the extraction of this compound from a wide range of vegetable matrices. The presented protocol, coupled with sensitive analytical techniques like LC-MS/MS, allows for the reliable quantification of this compound residues at levels relevant to regulatory limits. The flexibility of the d-SPE cleanup step allows for optimization for different types of vegetables, ensuring high-quality data for food safety monitoring and research applications.

References

Developing a protocol for Boscalid application in greenhouse trials

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Boscalid is a broad-spectrum, systemic fungicide belonging to the carboxamide chemical class.[1] Its mode of action is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[2][3] This disruption of the fungal respiratory process effectively inhibits spore germination, germ tube elongation, mycelial growth, and sporulation, making it a valuable tool for the management of a wide range of fungal plant pathogens.[2][4] this compound exhibits translaminar and acropetal movement within the plant, providing both preventative and curative activity against diseases such as gray mold (Botrytis cinerea), white mold (Sclerotinia sclerotiorum), powdery mildew, and various leaf spot diseases.[2][4][5] This document provides a detailed protocol for the preparation and application of this compound in a greenhouse research setting to evaluate its efficacy against target fungal pathogens.

Materials and Reagents

  • This compound technical grade (≥98% purity) or a commercial formulation (e.g., Endura®, Cantus®)

  • Acetone (reagent grade)

  • Methanol (reagent grade)

  • Tween® 20 or other suitable non-ionic surfactant

  • Sterile deionized water

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Volumetric flasks (various sizes)

  • Pipettes (various sizes)

  • Glass beakers

  • Spray bottles or a pressurized sprayer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves.[6][7]

Experimental Protocols

Preparation of this compound Solutions

3.1.1 Stock Solution from Technical Grade this compound

  • Accurately weigh the desired amount of this compound technical grade powder using an analytical balance.

  • In a chemical fume hood, dissolve the this compound powder in a minimal amount of acetone or methanol. This compound has a higher solubility in acetone (160-200 g/L) and methanol (40-50 g/L) than in water (4.6 mg/L).

  • Once fully dissolved, transfer the solution to a volumetric flask.

  • Bring the solution to the final volume with sterile deionized water. It is recommended to add a non-ionic surfactant, such as Tween® 20, at a final concentration of 0.01-0.05% (v/v) to improve the suspension and leaf surface coverage.

  • Mix the solution thoroughly using a magnetic stirrer until a homogenous suspension is achieved.

  • Store the stock solution in a clearly labeled, sealed container at 4°C in the dark.

Example Calculation for a 1000 mg/L (ppm) Stock Solution:

  • To prepare 100 mL of a 1000 mg/L stock solution, weigh out 100 mg of this compound technical grade powder.

  • Dissolve the powder in approximately 10 mL of acetone.

  • Transfer the solution to a 100 mL volumetric flask.

  • Add 10-50 µL of Tween® 20.

  • Fill the flask to the 100 mL mark with sterile deionized water.

3.1.2 Working Solutions from Stock Solution

Prepare serial dilutions from the stock solution to achieve the desired final concentrations for the experiment. Use sterile deionized water containing 0.01-0.05% Tween® 20 as the diluent.

3.1.3 Solutions from Commercial Formulations

For commercial formulations such as water-dispersible granules (WG), follow the product label instructions for mixing. Typically, a specified amount of the product is added to a known volume of water and agitated until a uniform suspension is formed.

Plant Material and Inoculation
  • Use healthy, uniformly sized plants for the experiment. The choice of plant species will depend on the target pathogen.

  • Acclimatize the plants to the greenhouse conditions for at least one week prior to the start of the experiment.

  • Inoculate the plants with the target fungal pathogen using a standardized method (e.g., spore suspension spray, mycelial plug application). The timing of inoculation relative to fungicide application will depend on whether the preventative or curative activity of this compound is being assessed.

This compound Application
  • Apply the prepared this compound working solutions to the plants using a spray bottle or a pressurized sprayer, ensuring thorough coverage of all plant surfaces, including the undersides of leaves.

  • Apply the solutions until the point of runoff.

  • Include a negative control group (treated with water and surfactant only) and a positive control group (inoculated and untreated) in the experimental design.

  • Allow the treated plants to dry completely before returning them to their designated growing area in the greenhouse.

Data Collection and Analysis
  • Assess disease severity at regular intervals after inoculation using a pre-defined rating scale (e.g., 0-5 scale, where 0 = no disease and 5 = severe disease).

  • Calculate the percent disease control for each treatment using the following formula: % Disease Control = [ (Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control ] x 100

  • Collect data on plant growth parameters (e.g., plant height, biomass) to assess for any phytotoxicity.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the efficacy of the different this compound concentrations.

Data Presentation

Table 1: Efficacy of this compound against Common Greenhouse Pathogens
Target PathogenHost PlantThis compound Concentration (mg/L)Efficacy (% Disease Reduction)Reference
Botrytis cinerea (Gray Mold)Tomato30>90% (in vivo)[8]
Sclerotinia sclerotiorumPepperNot specified98%[9]
Alternaria spp.VariousNot specifiedHigh[2]
Powdery MildewVariousNot specifiedHigh[2]
Table 2: In Vitro Sensitivity of Fungal Pathogens to this compound (EC₅₀ values)
Fungal SpeciesGeographic OriginMean EC₅₀ (mg/L) for Mycelial GrowthReference
Botrytis cinereaChina (Greenhouse)1.07 (± 0.11)[3]
Botrytis cinereaChina (Tomato)0.3 (± 0.02) in 2014, 6.39 (± 1.66) in 2019[8]
Sclerotinia sclerotiorumChina0.0383 (2008), 0.0395 (2014)[4]

Safety Precautions

  • Always handle this compound in a well-ventilated area, preferably in a chemical fume hood when working with the technical grade powder.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.[6][7]

  • Avoid inhalation of dust or spray mist.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.[7]

  • Store this compound in a cool, dry, and secure location away from food and feed.

  • Dispose of unused solutions and contaminated materials according to institutional and local regulations.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_eval Evaluation Phase A Prepare this compound Stock & Working Solutions E Apply this compound Treatments A->E B Prepare Fungal Inoculum D Inoculate Plants with Pathogen B->D C Acclimatize Plants C->D D->E Preventative or Curative Trial F Incubate in Greenhouse E->F G Assess Disease Severity F->G H Collect & Analyze Data G->H

Caption: Experimental workflow for evaluating this compound efficacy.

signaling_pathway ComplexI Complex I Q Ubiquinone (Q) ComplexI->Q e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q e- ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV O₂ O₂ ComplexIV->O₂ e- Q->ComplexIII e- CytC->ComplexIV e- Succinate Succinate Succinate->ComplexII e- Fumarate Fumarate This compound This compound This compound->ComplexII Inhibition H₂O H₂O O₂->H₂O

Caption: this compound's mechanism of action in the fungal respiratory chain.

References

Application Notes and Protocols for Boscalid Spray Retention and Deposition on Plant Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical factors influencing the retention and deposition of the fungicide boscalid on plant surfaces. Understanding these interactions is paramount for optimizing spray applications, enhancing efficacy, and minimizing environmental impact. Detailed experimental protocols are provided to facilitate further research in this area.

Introduction to this compound and Spray Application Dynamics

This compound is a broad-spectrum fungicide widely used in agriculture to control a variety of fungal diseases in numerous crops.[1] Its effectiveness is intrinsically linked to its successful deposition and retention on the target plant surfaces. The initial spray deposition is influenced by a multitude of factors including the physicochemical properties of the spray solution, application parameters, environmental conditions, and the characteristics of the plant surface itself.

The journey of a spray droplet from the nozzle to the plant surface is a complex process. Key stages include the atomization of the liquid into droplets of varying sizes, the transport of these droplets to the target, and their impact and subsequent retention or loss from the plant surface. Factors such as droplet size, velocity, and the presence of adjuvants play a significant role in this process.[2][3] Furthermore, the micromorphology of the leaf surface, such as the presence of waxes and trichomes (hairs), significantly influences whether a droplet is retained or bounces off.[4][5][6]

Factors Influencing this compound Spray Retention and Deposition

The retention and deposition of this compound spray on plant surfaces are governed by a complex interplay of factors. A thorough understanding of these is essential for optimizing application strategies.

Plant Surface Characteristics

The physical and chemical properties of the leaf surface are primary determinants of spray droplet fate.

  • Wettability: The wettability of a leaf surface, often quantified by the contact angle of a water droplet, is a critical factor. Hydrophobic (water-repelling) surfaces with a high contact angle, often due to the presence of epicuticular waxes, can lead to increased droplet bounce and runoff.[5][6] In contrast, hydrophilic (water-attracting) surfaces promote droplet spreading and retention.

  • Micromorphology: The topography of the leaf surface at a microscopic level significantly impacts spray deposition.

    • Trichomes (Leaf Hairs): The presence of leaf hairs can increase the surface area for droplet capture and retention.[4][6] Studies on rice varieties have shown that hairy-leaved cultivars exhibit significantly higher spray deposition per unit leaf area compared to glabrous (hairless) varieties.[4][6]

    • Epicuticular Wax: The structure and composition of the epicuticular wax layer influence the hydrophobicity of the leaf surface. Crystalline wax structures can create a superhydrophobic surface, making it difficult for aqueous spray droplets to adhere.[5]

    • Stomata and Veins: The presence of stomata and the topography of leaf veins can also affect the spreading and retention of spray droplets.

Spray Droplet Characteristics

The physical properties of the spray droplets themselves are crucial for effective deposition.

  • Droplet Size: Droplet size is a major factor in spray transport and deposition. Smaller droplets are more prone to drift, while larger droplets may be more likely to bounce or shatter upon impact, especially on hydrophobic surfaces.[5]

  • Droplet Velocity: The velocity at which a droplet impacts the leaf surface can influence its retention. Higher velocities can lead to increased splashing and reduced retention.

Formulation and Adjuvants

The composition of the spray solution can be modified to enhance deposition and retention.

  • Adjuvants: Adjuvants are substances added to a pesticide formulation to improve its performance. Surfactants, a type of adjuvant, reduce the surface tension of the spray solution, which can lead to better spreading and increased contact area on the leaf surface.[2][7][8] This is particularly important for enhancing deposition on difficult-to-wet, waxy leaves. However, the effectiveness of an adjuvant can depend on its concentration and the specific plant species.[7][9]

Quantitative Data on Spray Deposition

While direct quantitative comparisons of this compound deposition on a wide variety of plant surfaces are limited in publicly available literature, studies on other pesticides provide valuable insights into the expected trends. The following table summarizes findings on spray deposition as influenced by leaf surface characteristics.

Plant Species (Cultivar)Leaf Surface CharacteristicPesticide/TracerDeposition Amount (µg/cm²)Reference
Rice (Yongyou12)HairyPonceau-G0.81[4]
Rice (Jia58)Glabrous (Hairless)Ponceau-G0.54[4]

This data, while not specific to this compound, strongly suggests that leaf surface morphology is a critical determinant of spray deposition.

Experimental Protocols

The following protocols provide a framework for conducting research on this compound spray retention and deposition on plant surfaces.

Protocol for Assessing this compound Spray Deposition and Retention

Objective: To quantify the initial deposition and retention of a this compound spray formulation on the leaf surfaces of different plant species.

Materials:

  • This compound formulation (e.g., 50% water-dispersible granules)

  • Selected plant species with varying leaf surface characteristics (e.g., a waxy-leaved species like cabbage and a hairy-leaved species like tomato)

  • Laboratory spray chamber or track sprayer

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or Gas chromatography–mass spectrometry (GC/MS) system

  • Solvents for extraction (e.g., acetonitrile, methanol/water/HCl mixture)

  • Solid-phase extraction (SPE) cartridges for sample cleanup (if necessary)

  • Analytical standards of this compound

  • Leaf area meter or image analysis software

  • Homogenizer

  • Centrifuge

  • Vortex mixer

Procedure:

  • Plant Preparation: Grow selected plant species under controlled environmental conditions to ensure uniformity. Select healthy, fully expanded leaves for the experiment.

  • Spray Application:

    • Prepare the this compound spray solution according to the desired concentration.

    • Calibrate the spray chamber or track sprayer to deliver a consistent and uniform spray volume.

    • Place the plants or individual leaves in the spray chamber.

    • Apply the this compound spray. Record all application parameters (e.g., nozzle type, pressure, spray volume, distance to target).

  • Sample Collection:

    • Immediately after spraying, carefully excise the treated leaves.

    • For deposition analysis, place the leaves directly into extraction solvent.

    • For retention analysis after a set time, leaves can be left for a specified period before extraction to assess initial washoff or degradation.

  • Extraction:

    • Add a known volume of extraction solvent to the container with the leaf sample.

    • Homogenize the sample to ensure complete extraction of this compound from the leaf surface and tissues.

    • Shake or vortex the sample for a specified time.

    • Centrifuge the sample to separate the solid plant material from the solvent.

  • Sample Cleanup (if necessary):

    • Pass the supernatant through an appropriate SPE cartridge to remove interfering co-extractives from the plant matrix.

  • Quantification:

    • Analyze the extracted and cleaned-up samples using a validated HPLC-MS/MS or GC/MS method.[1][10]

    • Prepare a calibration curve using analytical standards of this compound to quantify the concentration in the samples.

  • Data Analysis:

    • Measure the surface area of the extracted leaves using a leaf area meter or image analysis software.

    • Calculate the amount of this compound deposited per unit leaf area (e.g., in µg/cm²).

Protocol for Characterizing Leaf Surface Properties

Objective: To characterize the micromorphology and wettability of the plant leaf surfaces used in the deposition study.

Materials:

  • Scanning electron microscope (SEM)

  • Goniometer for contact angle measurement

  • Deionized water

Procedure:

  • Scanning Electron Microscopy (SEM):

    • Carefully excise small sections from the leaves of each plant species.

    • Prepare the samples for SEM analysis (e.g., fixation, dehydration, critical point drying, sputter coating with gold or palladium).

    • Image the adaxial (upper) and abaxial (lower) surfaces of the leaves under the SEM to visualize surface features such as trichomes, epicuticular wax structures, and stomata.

  • Contact Angle Measurement:

    • Place a fresh, intact leaf on the stage of the goniometer.

    • Dispense a small droplet of deionized water onto the leaf surface.

    • Measure the contact angle of the droplet on the leaf surface.

    • Repeat the measurement at multiple locations on the leaf and on several leaves from different plants to obtain an average value.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key experimental workflows and the logical relationships influencing this compound spray deposition.

experimental_workflow cluster_prep Preparation cluster_application Application cluster_analysis Analysis plant_prep Plant Preparation spray_app Spray Application plant_prep->spray_app spray_prep Spray Solution Preparation spray_prep->spray_app sample_collection Sample Collection spray_app->sample_collection extraction Extraction sample_collection->extraction cleanup Sample Cleanup extraction->cleanup quantification Quantification (HPLC/GC-MS) cleanup->quantification data_analysis Data Analysis quantification->data_analysis

Caption: Experimental workflow for assessing this compound spray deposition.

logical_relationships cluster_factors Influencing Factors cluster_outcome Outcome plant_surface Plant Surface (Wettability, Micromorphology) deposition This compound Deposition and Retention plant_surface->deposition droplet_chars Droplet Characteristics (Size, Velocity) droplet_chars->deposition formulation Formulation (Adjuvants) formulation->deposition

Caption: Factors influencing this compound spray deposition and retention.

Conclusion

The retention and deposition of this compound on plant surfaces are multifaceted processes influenced by the interplay of plant characteristics, spray properties, and formulation. Optimizing spray applications requires a comprehensive understanding of these factors. The provided application notes and experimental protocols offer a foundation for researchers and professionals to further investigate and enhance the efficacy of this compound applications, ultimately contributing to more sustainable and effective disease management in agriculture.

References

Application Note and Protocol for the Solid-Phase Extraction (SPE) Cleanup of Boscalid in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Boscalid is a broad-spectrum fungicide widely used in agriculture to protect crops from a variety of fungal diseases.[1][2] Its extensive use, however, raises concerns about its potential contamination of water sources, including surface and groundwater.[1][3] Regulatory bodies and environmental monitoring programs require sensitive and reliable analytical methods for the determination of this compound residues in water to ensure environmental protection and food safety.

This application note provides a detailed protocol for the cleanup and pre-concentration of this compound from water samples using solid-phase extraction (SPE). The subsequent analysis is typically performed using High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] The presented SPE method is robust, demonstrating good recovery and low limits of detection, making it suitable for routine environmental analysis.

Principle of the Method

Solid-phase extraction is a widely used sample preparation technique that partitions analytes of interest between a solid sorbent and a liquid mobile phase. For the analysis of this compound in water, a reversed-phase sorbent, such as C18 (octadecylsilane), is commonly employed. The nonpolar nature of this compound allows for its retention on the hydrophobic C18 sorbent while more polar impurities are washed away. The retained this compound is then eluted with a small volume of an organic solvent, effectively concentrating the analyte and removing matrix interferences prior to chromatographic analysis. Enrichment of the analyte is achieved by its adsorption on a C18 SPE column.[6][7]

Materials and Reagents

  • SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL)

  • This compound analytical standard (of known purity)

  • Solvents (HPLC or pesticide residue grade):

    • Methanol (MeOH)

    • Acetonitrile (ACN)

    • Ethyl acetate

    • Cyclohexane

    • Deionized water

  • Reagents:

    • Formic acid

    • Ammonium acetate

  • Glassware and Equipment:

    • Volumetric flasks

    • Pipettes

    • SPE vacuum manifold

    • Nitrogen evaporator

    • Vortex mixer

    • Autosampler vials

Experimental Protocol

Preparation of Standard Solutions

Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL. From this stock solution, prepare working standard solutions at appropriate concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL) by serial dilution with a suitable solvent mixture, such as methanol/water (80/20, v/v).

Sample Preparation and SPE Cleanup
  • Sample Filtration: If the water sample contains suspended particulate matter, filter it through a 0.45 µm glass fiber filter.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the C18 cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Equilibrate the cartridge with 10 mL of deionized water (pH adjusted to ~2 with formic acid if analyzing for metabolites as well).[6] Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pass a known volume of the water sample (e.g., 100-500 mL) through the conditioned C18 cartridge at a flow rate of approximately 5 mL/min.[5]

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.

    • Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • Elution:

    • Elute the retained this compound from the cartridge with two aliquots of 2.5 mL of a cyclohexane:ethyl acetate (1:1, v/v) mixture.[4] Alternatively, 5 mL of ethyl acetate followed by 3 mL of hexane can be used.[5] Collect the eluate in a clean collection tube.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[4]

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a methanol/water (80:20, v/v) mixture.[4][6]

    • Vortex the sample to ensure the residue is fully dissolved.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Instrumental Analysis (LC-MS/MS)
  • HPLC System: Agilent 1100 or equivalent

  • Column: Betasil C18, 2.1 mm x 100 mm, 5 µm particle size[4]

  • Column Temperature: 25°C[4]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Methanol with 0.1% formic acid

  • Gradient: A typical gradient would start with a higher proportion of mobile phase A, ramping up to a higher proportion of mobile phase B to elute this compound.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: Sciex API 5500 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MRM Transitions: Monitor at least two transitions for this compound for quantification and confirmation (e.g., m/z 343 -> 271 and 343 -> 307).[8]

Data Presentation

The following table summarizes the quantitative performance data for the analysis of this compound in water samples using SPE cleanup.

MatrixSPE SorbentAnalytical MethodFortification Level (µg/L)Recovery (%)RSD (%)LOD (µg/L)LOQ (µg/L)Reference
Drinking Water-GC-MS/MS-60-110-≥0.01-[5]
Surface WaterC18LC-MS/MS0.0370-120≤200.0050.03[4][6]
Ground WaterC18LC-MS/MS0.0370-120≤200.0050.03[6]
Surface WaterC18LC-MS/MS0.370-120≤20--[4]
Ground WaterC18LC-MS/MS----0.03[7]

Workflow Visualization

The following diagram illustrates the experimental workflow for the solid-phase extraction of this compound from water samples.

SPE_Workflow cluster_prep Sample & Sorbent Preparation cluster_extraction Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Collection Filter Filtration (if needed) Sample->Filter Condition SPE Cartridge Conditioning (Methanol, Water) Load Sample Loading Condition->Load Begin SPE Wash Washing (Deionized Water) Load->Wash Elute Elution (Cyclohexane:Ethyl Acetate) Wash->Elute Evaporate Evaporation to Dryness Elute->Evaporate Post-Extraction Reconstitute Reconstitution (Methanol/Water) Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Experimental workflow for this compound analysis in water.

Conclusion

This application note details a reliable and efficient method for the solid-phase extraction cleanup of this compound in various water matrices. The use of C18 SPE cartridges provides effective pre-concentration and removal of interfering substances, leading to high-quality data with good recovery and low detection limits when coupled with LC-MS/MS analysis. The described protocol is suitable for routine monitoring of this compound in environmental water samples.

References

Application Notes and Protocols for Immunoassay-Based Detection of Boscalid in Food Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boscalid is a broad-spectrum fungicide widely used in agriculture to protect a variety of fruits, vegetables, and other crops from fungal diseases.[1] Its widespread use necessitates reliable and efficient methods for monitoring its residues in food products to ensure consumer safety and compliance with regulatory limits. Immunoassays offer a rapid, sensitive, and cost-effective alternative to traditional chromatographic methods for the detection of this compound. This document provides detailed application notes and protocols for the detection of this compound in food products using two common immunoassay formats: Direct Competitive Enzyme-Linked Immunosorbent Assay (dc-ELISA) and Colloidal Gold-Based Lateral Flow Immunoassay.

Principle of Detection: Competitive Immunoassay

Due to its small molecular size, this compound is typically detected using a competitive immunoassay format. In this setup, free this compound in the sample competes with a labeled or immobilized this compound derivative for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Signaling Pathway: Direct Competitive ELISA

The following diagram illustrates the principle of a direct competitive ELISA for this compound detection.

G cluster_well Microtiter Well Surface cluster_binding Competitive Binding cluster_signal Signal Generation Antibody Anti-Boscalid Antibody (Immobilized) Bound_this compound Antibody-Boscalid Complex Bound_Conjugate Antibody-Conjugate Complex This compound This compound (Analyte) This compound->Bound_this compound Binds if present Enzyme_Conjugate This compound-Enzyme Conjugate Enzyme_Conjugate->Bound_Conjugate Competes for binding Substrate Substrate Bound_Conjugate->Substrate Enzyme action Product Colored Product Substrate->Product Conversion

Caption: Competitive binding in a direct ELISA for this compound detection.

Quantitative Data Summary

The performance of immunoassays for this compound detection can vary depending on the specific antibody, assay format, and food matrix. The following tables summarize key quantitative data from published studies.

Table 1: Performance of a Direct Competitive ELISA (dc-ELISA) for this compound Detection

ParameterMonoclonal Antibody (MoAb) BSC7Monoclonal Antibody (MoAb) BSC72Reference
Working Range0.8 - 16 ng/mL2.5 - 120 ng/mL[2][3]
Recovery in Horticultural Crops100 - 124%Not Reported[2][3]

Table 2: Performance of a Colloidal Gold Immunochromatographic Assay for this compound Detection

ParameterValueReference
Half-Inhibitory Concentration (IC50)1.03 ng/mL[4]
Limit of Detection (LOD) in Vegetables and Fruits5 µg/L[4]

Table 3: Cross-Reactivity of this compound Immunoassays

CompoundCross-Reactivity (%)Assay TypeReference
This compound100Colloidal Gold[4]
17 other pesticides (unspecified)No cross-reactionColloidal Gold[4]

Note: Comprehensive cross-reactivity data for a wide range of structurally related pesticides is limited in the reviewed literature.

Experimental Protocols

Protocol 1: Direct Competitive ELISA (dc-ELISA) for this compound

This protocol provides a step-by-step method for the quantitative detection of this compound in food samples.

Materials:

  • Anti-Boscalid monoclonal antibody (specific to this compound)

  • This compound-horseradish peroxidase (HRP) conjugate

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • This compound standard solutions

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Experimental Workflow: dc-ELISA

G start Start coating Coat plate with anti-boscalid antibody start->coating wash1 Wash plate coating->wash1 blocking Block with BSA solution wash1->blocking wash2 Wash plate blocking->wash2 add_sample Add this compound standards and sample extracts wash2->add_sample add_conjugate Add this compound-HRP conjugate add_sample->add_conjugate incubation Incubate (Competitive Binding) add_conjugate->incubation wash3 Wash plate incubation->wash3 add_substrate Add TMB substrate wash3->add_substrate develop_color Incubate (Color Development) add_substrate->develop_color stop_reaction Add stop solution develop_color->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate end End read_plate->end

Caption: Workflow for the direct competitive ELISA of this compound.

Procedure:

  • Antibody Coating: Dilute the anti-boscalid monoclonal antibody in coating buffer and add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 300 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction: Add 50 µL of this compound standard solution or sample extract to the appropriate wells. Immediately add 50 µL of diluted this compound-HRP conjugate to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well to stop the color development.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance against the logarithm of the this compound standard concentrations. Determine the this compound concentration in the samples by interpolating their absorbance values from the standard curve.

Protocol 2: Colloidal Gold-Based Lateral Flow Immunoassay for this compound

This protocol describes a rapid, semi-quantitative method for this compound detection.

Materials:

  • Colloidal gold-labeled anti-boscalid monoclonal antibody (gold-antibody conjugate)

  • Lateral flow test strips with a test line (T-line) coated with a this compound-protein conjugate and a control line (C-line) coated with a secondary antibody.

  • Sample diluent buffer

  • Pipettes

Experimental Workflow: Lateral Flow Immunoassay

G start Start mix_sample Mix sample extract with diluent buffer start->mix_sample apply_sample Apply sample mixture to the sample pad mix_sample->apply_sample migration Sample migrates via capillary action apply_sample->migration binding Competitive binding occurs at T-line and C-line migration->binding interpretation Interpret results based on line intensity binding->interpretation end End interpretation->end

Caption: Workflow for the colloidal gold lateral flow immunoassay.

Procedure:

  • Sample Preparation: Prepare the food sample extract as described in the sample preparation protocol below and dilute it with the provided sample diluent buffer.

  • Assay Performance: Place the test strip on a flat, dry surface.

  • Sample Application: Apply a specified volume (e.g., 100 µL) of the diluted sample extract to the sample pad of the test strip.

  • Incubation: Allow the sample to migrate along the strip for a specified time (e.g., 5-10 minutes) at room temperature.

  • Result Interpretation:

    • Negative Result: Both the T-line and C-line appear. The intensity of the T-line is equal to or stronger than the C-line. This indicates that the this compound concentration is below the detection limit.

    • Positive Result: The C-line appears, but the T-line is either absent or significantly weaker than the C-line. This indicates the presence of this compound in the sample.

    • Invalid Result: The C-line does not appear. The test is invalid and should be repeated with a new strip.

Sample Preparation Protocol for Food Matrices

A generic sample preparation protocol that can be adapted for various food matrices such as fruits, vegetables, and cereals is provided below.

Materials:

  • Homogenizer or blender

  • Centrifuge and centrifuge tubes

  • Extraction solvent (e.g., methanol/water, acetonitrile)

  • Solid-phase extraction (SPE) cartridges (if further cleanup is needed)

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Homogenization: Weigh a representative portion of the food sample (e.g., 10 g) and homogenize it.

  • Extraction: Add the extraction solvent (e.g., 20 mL of 70% methanol in water) to the homogenized sample. Vortex or shake vigorously for 5-10 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the solid matrix from the liquid extract.

  • Collection of Supernatant: Carefully collect the supernatant (the liquid extract).

  • Solvent Evaporation: Evaporate the organic solvent from the supernatant under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the remaining aqueous extract in a buffer compatible with the immunoassay (e.g., PBST) to the original volume.

  • Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.

  • Analysis: The prepared sample extract is now ready for analysis by ELISA or lateral flow immunoassay.

Note on Matrix Effects: Food matrices can sometimes interfere with immunoassay performance, leading to inaccurate results. To mitigate matrix effects, it is recommended to prepare matrix-matched calibration standards by spiking known concentrations of this compound into a blank extract of the same food matrix. Sample dilution can also help to reduce matrix interference.

References

Application of Boscalid for the Control of Botrytis cinerea in Strawberries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Botrytis cinerea, the causal agent of gray mold, is a devastating fungal pathogen that significantly impacts strawberry yields both pre- and post-harvest. Boscalid, a member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides, has been utilized in the management of this disease. It functions by inhibiting mitochondrial respiration in the fungus, specifically targeting Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain.[1][2] This disruption of the fungal cell's energy supply inhibits spore germination, germ tube elongation, and mycelial growth, making it an effective tool for disease control.[1] However, the emergence of this compound-resistant strains of B. cinerea is a significant concern, necessitating careful monitoring and integrated management strategies.[3][4][5][6][7]

These application notes provide a comprehensive overview of the use of this compound for controlling B. cinerea in strawberries, with detailed protocols for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound's mode of action is the inhibition of the enzyme succinate dehydrogenase (Sdh), a key component of the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. Specifically, this compound binds to the ubiquinone-binding site of the SdhB subunit of the Sdh enzyme.[3][7] This binding blocks the oxidation of succinate to fumarate, thereby halting ATP production and ultimately leading to fungal cell death.

TCA TCA Cycle Succinate Succinate TCA->Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate ETC Electron Transport Chain (ATP Production) ComplexII->ETC FungalCellDeath Fungal Cell Death ETC->FungalCellDeath Energy depletion leads to This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->ComplexII

Mechanism of action of this compound.

Quantitative Data Summary

The efficacy of this compound against B. cinerea can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data from published research.

Table 1: In Vitro Efficacy of this compound against Botrytis cinerea

ParameterThis compound Concentration (µg/mL)EffectReference
Mycelial Growth Inhibition0.191% inhibition[8]
Mycelial Growth Inhibition0.50 - 71.4% inhibition (variable)[9]
Conidial Germination Inhibition1099% inhibition[8]
Mean EC50 (Mycelial Growth)0.5-[9]
EC50 (Sensitive Isolates)0.05 - 0.21Inhibition of germ tube growth[5]
EC50 (Moderately Resistant Isolates)1.37 - 7.79Inhibition of germ tube growth[5]
EC50 (Highly Resistant Isolates)>50Inhibition of germ tube growth[5]

Table 2: Field and Post-harvest Application Efficacy of this compound

Application MethodThis compound ConcentrationEfficacyReference
Pre-harvest Spray600 - 700 g/haSignificant reduction in gray mold incidence[9]
Post-harvest Immersion150 - 600 mg/LDose-dependent reduction in disease incidence[9]
Post-harvest Immersion600 - 700 mg/LProvided 5 and 15 days protection at 20°C and 5°C, respectively[9][10]
Pre-harvest Spray (formulation with pyraclostrobin)-Significantly lower incidence of B. cinerea[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This protocol is used to determine the inhibitory effect of this compound on the mycelial growth of B. cinerea.

Materials:

  • Pure culture of B. cinerea

  • Potato Dextrose Agar (PDA)

  • This compound stock solution (e.g., in DMSO or acetone)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium and autoclave.

  • Allow the PDA to cool to approximately 50-55°C.

  • Add appropriate volumes of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.1, 1, 10, 100 µg/mL). Ensure the solvent concentration is consistent across all treatments, including the control.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • From the edge of an actively growing B. cinerea culture, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Seal the plates with parafilm and incubate at 20-25°C in the dark.

  • Measure the colony diameter in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the mycelium in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where 'dc' is the average diameter of the fungal colony in the control plate, and 'dt' is the average diameter of the fungal colony in the treated plate.

Start Start PrepPDA Prepare PDA with varying this compound concentrations Start->PrepPDA Inoculate Inoculate plates with B. cinerea mycelial plugs PrepPDA->Inoculate Incubate Incubate at 20-25°C Inoculate->Incubate Measure Measure colony diameter at set time intervals Incubate->Measure Calculate Calculate percentage of inhibition Measure->Calculate End End Calculate->End

Workflow for mycelial growth inhibition assay.
Protocol 2: In Vitro Conidial Germination Assay

This protocol assesses the effect of this compound on the germination of B. cinerea conidia.

Materials:

  • B. cinerea culture producing conidia

  • Sterile distilled water or a suitable buffer

  • This compound stock solution

  • Microscope slides or multi-well plates

  • Hemocytometer

  • Microscope

Procedure:

  • Harvest conidia from a 10-14 day old culture by flooding the plate with sterile distilled water and gently scraping the surface with a sterile glass rod.

  • Filter the conidial suspension through sterile cheesecloth or lens paper to remove mycelial fragments.[11]

  • Determine the conidial concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 105 or 1 x 106 conidia/mL) with sterile distilled water.[11][12]

  • Prepare a series of this compound dilutions in sterile distilled water or a germination buffer.

  • Mix equal volumes of the conidial suspension and the this compound solutions.

  • Pipette a small aliquot (e.g., 20 µL) of each mixture onto a microscope slide placed in a humid chamber (e.g., a petri dish with moist filter paper) or into the wells of a multi-well plate.

  • Incubate at 20-25°C for 6-24 hours.

  • Observe at least 100 conidia per replicate under a microscope. A conidium is considered germinated if the germ tube is at least half the length of the conidium.

  • Calculate the percentage of germination inhibition relative to the control.

Protocol 3: Detached Strawberry Fruit Assay

This in vivo protocol evaluates the efficacy of this compound in controlling gray mold on harvested strawberries.

Materials:

  • Healthy, ripe strawberry fruits of a uniform size and maturity

  • B. cinerea conidial suspension (prepared as in Protocol 2)

  • This compound solutions at various concentrations

  • Sterile needle or pipette tip for wounding

  • Humid chambers (e.g., plastic containers with lids and a wire rack over water)

Procedure:

  • Surface-disinfect the strawberries by briefly immersing them in a dilute sodium hypochlorite solution (e.g., 0.35% for 30 seconds) and rinsing with sterile distilled water.[9] Allow the fruits to air dry.

  • For post-harvest treatment evaluation, immerse the fruits in the prepared this compound solutions for a short duration (e.g., 10 seconds).[9] Let them air dry for approximately 2 hours.[9]

  • Create a small wound (e.g., 1 mm deep) on the equator of each fruit with a sterile needle or pipette tip.[12]

  • Inoculate each wound with a small droplet (e.g., 10 µL) of the B. cinerea conidial suspension.

  • Place the inoculated fruits in humid chambers.

  • Incubate at room temperature (20-22°C) or under refrigerated conditions (e.g., 5°C) for a specified period (e.g., 5-15 days).[9]

  • Assess disease incidence (percentage of infected fruits) and severity (lesion diameter or percentage of fruit surface covered by mold).

Start Start Disinfect Surface-disinfect strawberry fruits Start->Disinfect Treat Treat fruits with This compound solutions Disinfect->Treat Wound Wound and inoculate with B. cinerea conidia Treat->Wound Incubate Incubate in humid chambers Wound->Incubate Assess Assess disease incidence and severity Incubate->Assess End End Assess->End

Workflow for detached strawberry fruit assay.
Considerations for Resistance Management

The frequent detection of this compound-resistant B. cinerea isolates in strawberry fields highlights the importance of resistance management strategies.[3][4][6] Resistance is often associated with point mutations in the sdhB gene, such as H272R, H272Y, P225F, and N230I.[3][5][7] To mitigate the development and spread of resistance, the following practices are recommended:

  • Fungicide Rotation: Avoid consecutive applications of this compound or other SDHI fungicides (FRAC Group 7). Rotate with fungicides that have different modes of action.[13]

  • Tank Mixing: In some cases, tank-mixing this compound with a multi-site fungicide can be an effective strategy.[13]

  • Integrated Pest Management (IPM): Combine chemical control with cultural practices such as sanitation (removing infected plant debris), promoting air circulation, and managing humidity to reduce disease pressure.[13][14]

  • Monitoring: Regularly monitor local B. cinerea populations for shifts in fungicide sensitivity.

References

Application Notes and Protocols for the Use of Boscalid in Integrated Pest Management (IPM) Programs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boscalid is a broad-spectrum fungicide belonging to the carboxamide class, specifically classified as a Succinate Dehydrogenase Inhibitor (SDHI) by the Fungicide Resistance Action Committee (FRAC) under Group 7.[1][2] Its primary mode of action is the inhibition of Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain of fungal pathogens.[3][4] This disruption of the fungal respiratory process effectively halts energy production, leading to the inhibition of spore germination, germ tube elongation, mycelial growth, and sporulation.[2] this compound exhibits translaminar and acropetal movement within plant tissues, providing both preventative and curative activity against a wide range of fungal diseases in various crops.[5][6]

Due to its specific mode of action, this compound is a valuable tool in Integrated Pest Management (IPM) programs. However, its targeted action also presents a risk for the development of fungicide resistance. Therefore, it is crucial to implement resistance management strategies, such as rotation with fungicides from different FRAC groups, to ensure the long-term efficacy of this compound.[7][8]

Data Presentation

Table 1: Efficacy of this compound against Various Fungal Pathogens (EC₅₀ values)
Fungal PathogenHost Crop(s)EC₅₀ (µg/mL)Reference(s)
Botrytis cinerea (Gray Mold)Strawberry, Grapes, Tomato0.11 - 15.92[6][9]
Alternaria alternataPistachio0.055 - 4.222 (sensitive isolates); >100 (resistant isolates)[8]
Sclerotinia sclerotiorum (White Mold)Snap Bean0.068 - 0.219[10]
Podosphaera xanthii (Powdery Mildew)Cucurbits-[11]
Blumeriella jaapii (Cherry Leaf Spot)CherryMIC ≤ 2.5 (sensitive)[12]
Didymella tanaceti (Tan Spot)Pyrethrum-[13]

EC₅₀ values can vary significantly based on the specific isolate and the presence of resistance.

Table 2: Recommended Application Rates of this compound for Selected Crops
CropDisease(s)Application Rate (Product/Acre)Application Rate (a.i./Acre)Reference(s)
GrapesPowdery Mildew, Black Rot, Downy Mildew, Botrytis Gray Mold8 - 23 oz (Pristine®)0.127 - 0.363 lb (this compound) + 0.064 - 0.184 lb (pyraclostrobin)[14]
StrawberriesGray Mold--[12][15]
Golf Course TurfgrassDollar Spot, Bentgrass Dead Spot5.7 - 8.0 oz0.25 - 0.35 lb[4][16]
OrnamentalsPowdery Mildew, Leaf Spots4 - 8 oz per 100 gallons0.18 - 0.35 lb per 100 gallons[4]

Application rates may vary depending on the specific product formulation, disease pressure, and local regulations. Always consult the product label for specific instructions.

Experimental Protocols

Protocol 1: Determination of this compound EC₅₀ for Botrytis cinerea using a Conidial Germination Assay

Objective: To determine the effective concentration of this compound that inhibits 50% of conidial germination in Botrytis cinerea isolates.

Materials:

  • Pure technical grade this compound (≥98%)

  • Acetone

  • Sterile deionized water

  • 2% Water Agar (WA)

  • Petri dishes (90 mm)

  • Botrytis cinerea isolates

  • Hemocytometer

  • Microscope

  • Sterile spreaders

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in acetone.

  • Working Solution Preparation: Create a dilution series of this compound in sterile deionized water to achieve final concentrations in the agar of 0, 0.01, 0.1, 1, 10, 50, and 100 µg/mL. The final acetone concentration in all treatments, including the control, should not exceed 1%.

  • Media Preparation: Autoclave 2% WA and cool to 50-55°C. Add the appropriate volume of this compound working solution to the molten agar to achieve the desired final concentrations. Pour the amended agar into Petri dishes and allow them to solidify.

  • Inoculum Preparation:

    • Grow B. cinerea isolates on potato dextrose agar (PDA) for 10-14 days at 20-22°C under a 12-hour photoperiod to induce sporulation.

    • Harvest conidia by flooding the plates with sterile deionized water and gently scraping the surface with a sterile spreader.

    • Filter the conidial suspension through two layers of sterile cheesecloth.

    • Adjust the conidial concentration to 1 x 10⁵ conidia/mL using a hemocytometer.

  • Inoculation: Pipette 100 µL of the conidial suspension onto the surface of each this compound-amended and control agar plate. Spread the suspension evenly using a sterile spreader.

  • Incubation: Incubate the plates at 20-22°C for 18-24 hours in the dark.

  • Evaluation:

    • Using a microscope at 400x magnification, examine at least 100 conidia per plate.

    • A conidium is considered germinated if the germ tube is at least half the length of the conidium.

    • Calculate the percentage of germination for each concentration.

  • Data Analysis:

    • Calculate the percentage of germination inhibition relative to the control for each this compound concentration.

    • Use probit analysis or a similar statistical method to determine the EC₅₀ value.

Protocol 2: Field Efficacy Trial of this compound for the Control of Powdery Mildew on Grapes

Objective: To evaluate the field efficacy of a this compound-containing fungicide for the control of grape powdery mildew (Erysiphe necator).

Materials:

  • Commercial formulation of a this compound-containing fungicide (e.g., Pristine®)

  • Commercial standard fungicide for grape powdery mildew control

  • Backpack sprayer or research plot sprayer

  • Grape vineyard with a history of powdery mildew

  • Flagging tape and stakes for plot marking

  • Disease assessment scales

Procedure:

  • Trial Design:

    • Select a vineyard with a uniform planting of a grape cultivar susceptible to powdery mildew.

    • Establish a randomized complete block design with at least four replicate plots per treatment.

    • Each plot should consist of a minimum of 3-5 vines, with buffer rows between plots to minimize spray drift.

  • Treatments:

    • Untreated control (water spray)

    • This compound-containing fungicide at the recommended label rate (e.g., 8-12.5 oz/acre of Pristine®).[14]

    • Standard commercial fungicide at its recommended label rate.

  • Application:

    • Calibrate the sprayer to deliver the correct volume of spray solution per acre.

    • Begin applications preventatively, typically at bud break or when conditions are favorable for disease development.[14]

    • Apply treatments at the specified intervals (e.g., 10-21 days, depending on the rate and disease pressure).[14]

    • Ensure thorough coverage of all grape tissues (leaves, shoots, and fruit clusters).

  • Disease Assessment:

    • Assess disease severity and incidence on a regular basis (e.g., every 7-14 days) throughout the growing season.

    • Randomly select a predetermined number of leaves and fruit clusters from the center vines of each plot for assessment.

    • Use a standardized disease rating scale (e.g., 0-5 scale, where 0 = no disease and 5 = >50% of tissue affected).

  • Data Collection:

    • Record disease severity and incidence data for each assessment date.

    • Note any signs of phytotoxicity.

    • At harvest, collect yield and fruit quality data (e.g., berry weight, sugar content).

  • Data Analysis:

    • Analyze disease severity, incidence, yield, and fruit quality data using appropriate statistical methods (e.g., ANOVA, means separation tests).

    • Calculate the percent disease control for each fungicide treatment relative to the untreated control.

Mandatory Visualizations

Caption: this compound's mode of action via inhibition of Complex II.

Experimental_Workflow_EC50 start Start prep_solutions Prepare this compound Stock and Working Solutions start->prep_solutions prep_media Prepare this compound-Amended Water Agar Plates prep_solutions->prep_media inoculate Inoculate Plates with Conidial Suspension prep_media->inoculate prep_inoculum Prepare Conidial Suspension of Botrytis cinerea prep_inoculum->inoculate incubate Incubate Plates (20-22°C, 18-24h) inoculate->incubate evaluate Evaluate Conidial Germination (Microscopy) incubate->evaluate analyze Calculate % Inhibition and Determine EC50 (Probit Analysis) evaluate->analyze end End analyze->end

Caption: Workflow for EC₅₀ determination of this compound.

Field_Trial_Workflow start Start design_trial Design Randomized Complete Block Field Trial start->design_trial establish_plots Establish and Mark Replicate Plots design_trial->establish_plots prepare_treatments Prepare Fungicide Treatments (this compound, Standard, Control) establish_plots->prepare_treatments apply_treatments Apply Treatments at Specified Intervals prepare_treatments->apply_treatments assess_disease Assess Disease Severity and Incidence Regularly apply_treatments->assess_disease collect_data Collect Yield and Fruit Quality Data at Harvest assess_disease->collect_data analyze_data Statistical Analysis of Collected Data collect_data->analyze_data end End analyze_data->end

Caption: Workflow for a field efficacy trial of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Mechanisms of Boscalid Resistance in Alternaria alternata

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating boscalid resistance in Alternaria alternata. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound resistance in Alternaria alternata?

The primary mechanism of resistance to this compound, a succinate dehydrogenase inhibitor (SDHI) fungicide, in Alternaria alternata is due to target site mutations in the genes encoding the succinate dehydrogenase (Sdh) enzyme complex.[1][2] This enzyme, also known as mitochondrial complex II, is a key component of the mitochondrial electron transport chain. This compound typically binds to the quinone-binding site of the Sdh enzyme, inhibiting its function and disrupting cellular respiration.[3] Mutations in the SdhB, SdhC, and SdhD subunits can alter the binding site, reducing the affinity of this compound and rendering the fungicide ineffective.[1][2]

Q2: Which specific mutations in the Sdh subunits are associated with this compound resistance?

Several point mutations in the SdhB, SdhC, and SdhD subunits have been identified in this compound-resistant isolates of A. alternata. Some of the most frequently reported mutations include:

  • SdhB: H277Y, H277R, H277L, P230A/R, N235D/T[2][4][5]

  • SdhC: H134R, G79R, S135R[4][6][7]

  • SdhD: D123E, H133R/P[2][5][7]

The H134R mutation in SdhC and the H277Y/R mutations in SdhB are among the most prevalent and often confer high levels of resistance.[1][3][4]

Q3: Are there other mechanisms of this compound resistance besides target-site mutations?

While target-site mutations are the most common and well-characterized mechanism, other factors may contribute to reduced sensitivity to this compound. These can include:

  • Overexpression of efflux pumps: ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters can actively pump fungicides out of the fungal cell, reducing their intracellular concentration.[8][9][10]

  • Alterations in the fungal cell wall: Changes in cell wall composition could potentially reduce fungicide uptake.[8][9][10]

  • Metabolic detoxification: Fungal enzymes may metabolize and detoxify the fungicide.

However, research suggests that target-site modification in the Sdh enzyme is the predominant mechanism for high-level this compound resistance in A. alternata.[1]

Q4: Is there cross-resistance between this compound and other SDHI fungicides?

Cross-resistance patterns among different SDHI fungicides can be complex and are not always predictable.[4][6] Some mutations that confer resistance to this compound may also lead to resistance to other SDHIs, while others may not. For example, some isolates with high resistance to this compound have shown sensitivity to other SDHIs like fluopyram.[4][6] The specific mutation in the Sdh enzyme determines the cross-resistance profile. Therefore, it is crucial to test for cross-resistance to a panel of SDHI fungicides.

Troubleshooting Guides

Problem 1: My A. alternata isolates show variable levels of this compound resistance in my in vitro assays, and I can't reproduce my results consistently.

  • Possible Cause 1: Inconsistent Spore/Mycelial Inoculum. The age and concentration of the fungal inoculum can significantly impact growth rates and apparent fungicide sensitivity.

    • Solution: Standardize your inoculum preparation. Use fresh, actively growing cultures to prepare spore suspensions or mycelial plugs. Always quantify the spore concentration using a hemocytometer or ensure mycelial plugs are of a uniform size.

  • Possible Cause 2: Media Composition and pH. The composition of the growth medium, including the type and concentration of nutrients and the pH, can influence fungal growth and fungicide efficacy.

    • Solution: Use a consistent and well-defined medium for all experiments. Ensure the pH of the medium is buffered and consistent across all plates and experiments.

  • Possible Cause 3: Instability of the Resistant Phenotype. While generally stable, some resistant phenotypes might show variability after repeated subculturing on fungicide-free media.[11][12]

    • Solution: Periodically re-isolate single spores from the resistant culture and re-test for resistance to ensure the phenotype is stable in your lab stocks.

Problem 2: I have sequenced the SdhB, SdhC, and SdhD genes in my resistant isolates but did not find any of the commonly reported mutations.

  • Possible Cause 1: Novel Mutations. Your isolates may harbor novel, previously uncharacterized mutations in the Sdh genes that confer resistance.

    • Solution: Carefully analyze your sequencing data for any amino acid changes, even if they are not at the commonly reported positions. Compare the full-length sequences of your resistant isolates to a sensitive wild-type strain.

  • Possible Cause 2: Non-Target-Site Resistance Mechanisms. Resistance in your isolates may be due to mechanisms other than target-site mutations, such as increased efflux pump activity.[8]

    • Solution: Investigate other potential resistance mechanisms. You can perform experiments such as measuring the expression levels of known efflux pump genes using RT-qPCR or using efflux pump inhibitors in your sensitivity assays.

  • Possible Cause 3: Gene Duplication or Altered Gene Expression. Increased copy number of the target gene or upregulation of its expression could also contribute to resistance.

    • Solution: Use quantitative PCR (qPCR) to assess the copy number of the Sdh genes and RT-qPCR to analyze their expression levels in resistant versus sensitive isolates.

Data Presentation

Table 1: EC50 Values (µg/mL) of this compound for Alternaria alternata Isolates with Different Sdh Mutations.

Sdh SubunitMutationEC50 Range (µg/mL)Resistance LevelReference
Wild TypeNone0.089 - 3.435Sensitive[2][11][13]
SdhBH277Y> 100High[2]
SdhBH277R> 100High[2]
SdhCH134R> 100High[4][7]
SdhDD123E> 100High[2]
SdhDH133R> 100High[7]

EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the fungal mycelial growth or spore germination.

Experimental Protocols

1. Mycelial Growth Inhibition Assay for Fungicide Sensitivity Testing

This protocol is used to determine the EC50 value of a fungicide against A. alternata.

  • Materials:

    • Alternaria alternata isolates (sensitive and resistant)

    • Potato Dextrose Agar (PDA) medium

    • Technical grade this compound

    • Acetone (or other suitable solvent)

    • Sterile Petri dishes (90 mm)

    • Sterile cork borer (5 mm)

    • Incubator

  • Procedure:

    • Prepare a stock solution of this compound in acetone.

    • Prepare PDA medium and autoclave. Allow it to cool to 50-55°C.

    • Add the appropriate volume of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.1, 1, 10, 50, 100 µg/mL). Ensure the final solvent concentration is consistent across all plates and does not exceed 0.1%.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

    • From the margin of an actively growing 7-day-old culture of A. alternata, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

    • Incubate the plates at 25°C in the dark for 5-7 days.

    • Measure the diameter of the fungal colony in two perpendicular directions.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control (no fungicide).

    • Determine the EC50 value by probit analysis or by regressing the percentage of inhibition against the log10 of the fungicide concentration.

2. DNA Extraction and Sequencing of Sdh Genes

This protocol outlines the steps for identifying mutations in the SdhB, SdhC, and SdhD genes.

  • Materials:

    • Alternaria alternata mycelium

    • DNA extraction kit (e.g., FastDNA Kit)

    • Primers for SdhB, SdhC, and SdhD genes

    • PCR reaction mix

    • Thermal cycler

    • Agarose gel electrophoresis equipment

    • DNA sequencing service

  • Procedure:

    • Grow the A. alternata isolate in potato dextrose broth (PDB) for 3-5 days.

    • Harvest the mycelium by filtration and freeze-dry or use fresh.

    • Extract genomic DNA using a commercial DNA extraction kit following the manufacturer's instructions.

    • Amplify the SdhB, SdhC, and SdhD genes using PCR with specific primers. Primer sequences can be found in published literature.

    • Verify the PCR products by agarose gel electrophoresis.

    • Purify the PCR products.

    • Send the purified PCR products for Sanger sequencing.

    • Align the obtained sequences with the wild-type Sdh gene sequences to identify any nucleotide changes that result in amino acid substitutions.

Mandatory Visualizations

Caption: Overview of this compound's mode of action and resistance mechanisms in Alternaria alternata.

experimental_workflow start Start: Suspected this compound Resistant Isolate culture Isolate and Culture A. alternata start->culture sensitivity_test In Vitro Fungicide Sensitivity Assay culture->sensitivity_test data_analysis Calculate EC50 Value sensitivity_test->data_analysis phenotype Determine Resistance Phenotype (S/I/R) data_analysis->phenotype dna_extraction Genomic DNA Extraction phenotype->dna_extraction If Resistant (R) pcr PCR Amplification of SdhB, SdhC, SdhD genes dna_extraction->pcr sequencing Sanger Sequencing pcr->sequencing sequence_analysis Sequence Alignment and Mutation Analysis sequencing->sequence_analysis result Identify Resistance-Conferring Mutations sequence_analysis->result Mutation Found other_mechanisms Investigate Other Mechanisms (e.g., Efflux Pumps) sequence_analysis->other_mechanisms No Common Mutation

Caption: Experimental workflow for characterizing this compound resistance in Alternaria alternata.

References

Technical Support Center: Overcoming Matrix Effects in Boscalid Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the analysis of Boscalid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: In LC-MS/MS analysis, matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either signal suppression or enhancement of the this compound peak, resulting in inaccurate quantification.[1] The complexity of the sample matrix, such as in various fruits, vegetables, and soil, can significantly influence the degree of matrix effect.[2]

Q2: What are the common causes of matrix effects in LC-MS/MS?

A2: Matrix effects in LC-MS/MS are primarily caused by:

  • Ion Suppression/Enhancement: Co-eluting matrix components can compete with this compound for ionization in the MS source, leading to a decreased (suppression) or increased (enhancement) signal.[1]

  • Matrix Interference: Components in the sample extract may have similar mass-to-charge ratios (m/z) and retention times as this compound, leading to false positives or inaccurate quantification.[1]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: You can assess matrix effects by comparing the peak area of a this compound standard in a pure solvent to the peak area of the same standard spiked into a blank matrix extract (a sample known not to contain this compound). A significant difference in peak areas indicates the presence of matrix effects.

Q4: What are the general strategies to overcome matrix effects for this compound analysis?

A4: The most common strategies include:

  • Optimized Sample Preparation: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are widely used to clean up the sample and remove interfering matrix components.[3]

  • Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components by optimizing the LC method can reduce interference.[1]

  • Use of Internal Standards: Incorporating a stable isotope-labeled internal standard, such as this compound-d4, is a highly effective way to compensate for matrix effects.[4][5]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed can help to compensate for signal suppression or enhancement.

Troubleshooting Guides

Issue 1: Poor recovery of this compound during sample preparation.
Possible Cause Troubleshooting Step
Inefficient Extraction Ensure the chosen extraction solvent is appropriate for the sample matrix and that the homogenization and shaking/vortexing steps are adequate to ensure thorough extraction. For many food and soil samples, acetonitrile is a common and effective extraction solvent in the QuEChERS method.[6][7]
Analyte Loss During Cleanup The choice of sorbents in the dispersive solid-phase extraction (d-SPE) cleanup step of the QuEChERS method is critical. For example, graphitized carbon black (GCB) can remove pigments but may also adsorb planar pesticides like this compound. Evaluate different sorbent combinations to maximize matrix removal while minimizing this compound loss.[8]
pH-dependent Degradation This compound is generally stable, but extreme pH conditions during extraction could potentially lead to degradation. The use of buffered QuEChERS methods can help maintain a stable pH.[3]
Issue 2: Significant signal suppression or enhancement observed.
Possible Cause Troubleshooting Step
High Matrix Complexity For complex matrices, a more rigorous cleanup procedure may be necessary. This could involve using a combination of different d-SPE sorbents or employing an additional solid-phase extraction (SPE) step.
Co-elution with Matrix Components Modify the LC gradient, flow rate, or column chemistry to improve the separation between this compound and interfering compounds. A longer run time or a column with a different selectivity may be required.[1]
Ion Source Contamination A dirty ion source can exacerbate matrix effects. Regularly clean the ion source according to the manufacturer's instructions to ensure optimal performance.
Inadequate Compensation If not already in use, incorporate a deuterated internal standard like this compound-d4.[4][5] This is the most effective way to correct for variations in signal intensity caused by matrix effects.

Quantitative Data on Matrix Effects for this compound

The extent of matrix effects can vary significantly depending on the sample matrix. The following table summarizes reported matrix effect data for this compound in various matrices. A positive value indicates signal enhancement, while a negative value indicates signal suppression.

MatrixMatrix Effect (%)Reference
Grapes+5.4[9]
Watermelon-3 to +8[9]
SoilModerate Suppression[6]
ApplesNot Quantified, but present[10]
PersimmonsMild Effect[11]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Fruits and Vegetables

This protocol is a general guideline based on the widely used QuEChERS method for pesticide residue analysis in food matrices.[3]

  • Homogenization: Homogenize a representative portion of the fruit or vegetable sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • If using an internal standard, add the appropriate amount of this compound-d4 solution.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbents (e.g., primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove nonpolar interferences, and/or GCB to remove pigments).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract:

    • Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general protocol and should be optimized for your specific instrumentation.

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for this compound.

  • MS/MS Detection: Monitor for the specific precursor and product ion transitions for this compound and its deuterated internal standard.

Visualizations

Experimental Workflow for this compound Analysis

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample_Homogenization Sample Homogenization Extraction Extraction (QuEChERS) Sample_Homogenization->Extraction 10g sample Cleanup Dispersive SPE Cleanup Extraction->Cleanup Acetonitrile extract Final_Extract Final Extract Preparation Cleanup->Final_Extract Purified extract LC_Separation LC Separation Final_Extract->LC_Separation Injection MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Result Result Data_Analysis->Result Quantification G cluster_0 Mitigation Strategies Matrix_Effects Matrix Effects (Suppression/Enhancement) Sample_Prep Optimized Sample Prep (e.g., QuEChERS) Matrix_Effects->Sample_Prep Chromatography Chromatographic Optimization Matrix_Effects->Chromatography Internal_Standard Deuterated Internal Standard (this compound-d4) Matrix_Effects->Internal_Standard Matrix_Matched Matrix-Matched Calibration Matrix_Effects->Matrix_Matched Accurate_Quantification Accurate this compound Quantification Sample_Prep->Accurate_Quantification Chromatography->Accurate_Quantification Internal_Standard->Accurate_Quantification Matrix_Matched->Accurate_Quantification

References

Technical Support Center: Optimizing Boscalid Application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Boscalid for maximum efficacy in experimental settings.

Troubleshooting Guides

Issue: Suboptimal Disease Control After this compound Application

Possible Cause 1: Improper Application Timing

  • Question: Was the this compound application timed correctly with the disease cycle?

  • Troubleshooting: this compound is most effective when applied preventatively or in the early stages of disease development.[1] For many fungal pathogens, this means application should occur before or just as the first symptoms appear. For instance, in controlling apple scab, application just before the bloom stage can be critical.[2] Delaying application until the disease is well-established may result in reduced efficacy.

  • Recommendation: Review the life cycle of the target pathogen and schedule this compound applications to precede or coincide with the initial stages of infection. Utilize disease forecasting models, if available for the specific crop and pathogen, to better time applications.

Possible Cause 2: Fungicide Resistance

  • Question: Has the target pathogen population developed resistance to this compound or other SDHI fungicides?

  • Troubleshooting: Resistance to this compound has been documented in various fungal species, often due to mutations in the succinate dehydrogenase (Sdh) gene, specifically in the SdhB, SdhC, and SdhD subunits.[3][4][5][6][7] Continuous use of this compound or other fungicides with the same mode of action (FRAC Group 7) can select for resistant strains.

  • Recommendation:

    • Conduct in vitro sensitivity assays to determine the EC50 value of the pathogen population to this compound. A significant increase in the EC50 value compared to a known sensitive baseline indicates resistance.

    • Implement a fungicide resistance management strategy. This should include rotating or tank-mixing this compound with fungicides from different FRAC groups. Avoid sequential applications of this compound.

Possible Cause 3: Environmental Factors Affecting Efficacy

  • Question: Were environmental conditions during and after application optimal for this compound performance?

  • Troubleshooting: Rainfall or overhead irrigation shortly after application can wash off the fungicide before it has been adequately absorbed by the plant tissue. While this compound has some systemic activity, its initial adherence to the plant surface is crucial.[8] It is recommended to avoid applications when rainfall or irrigation is expected within 48 hours.[1]

  • Recommendation: Apply this compound during periods of dry weather, allowing sufficient time for the spray to dry on the foliage. Consult product labels for specific rainfastness information.

Issue: Observed Phytotoxicity in Treated Plants

  • Question: Are the treated plants showing signs of phytotoxicity, such as leaf burn, chlorosis, or stunted growth?[9]

  • Troubleshooting: Phytotoxicity from this compound is not common, but can occur, especially in sensitive crops or when mixed with certain adjuvants.[1][8] For example, caution is advised for use on certain grape varieties.[8] The use of organosilicone-based adjuvants with this compound may cause phytotoxicity on some ornamental species.[1]

  • Recommendation:

    • Always consult the product label for information on crop safety and potential for phytotoxicity.

    • Before treating a large area, it is advisable to conduct a small-scale test on a few plants to check for any adverse reactions.[10]

    • If tank-mixing this compound with other pesticides or adjuvants, ensure compatibility by performing a jar test and a small-scale plant safety test.

Frequently Asked Questions (FAQs)

General

  • What is the mode of action of this compound?

    • This compound is a succinate dehydrogenase inhibitor (SDHI) fungicide, belonging to FRAC Group 7.[11] It disrupts the fungal mitochondrial respiratory chain by blocking Complex II (succinate dehydrogenase), thereby inhibiting energy production in the fungal cells.[4][12] This inhibition prevents spore germination and mycelial growth.[13]

  • Is this compound a systemic fungicide?

    • This compound exhibits local systemic and translaminar activity.[14] After application, it is absorbed by the foliage and can move within the leaf tissue to protect unsprayed areas. It also shows acropetal movement, meaning it can move upwards within the plant's vascular system.[13][15]

Application and Efficacy

  • What is the optimal timing for this compound application?

    • For maximum efficacy, this compound should be applied preventatively or during the very early stages of disease development.[1] The specific timing will depend on the crop, the target pathogen, and environmental conditions. For example, in corn, application just before the tasseling stage can prevent fungal infections during this vulnerable period.[2]

  • What is the pre-harvest interval (PHI) for this compound?

    • The PHI for this compound varies depending on the crop. It is essential to adhere to the specified PHI to ensure that residues in the harvested produce do not exceed the maximum residue limits (MRLs).

Resistance Management

  • How does resistance to this compound develop?

    • Resistance to this compound primarily arises from mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme (SdhB, SdhC, and SdhD).[3][4][5][6][7] These mutations can reduce the binding affinity of this compound to its target site, rendering the fungicide less effective.

  • What are effective strategies for managing this compound resistance?

    • The most effective strategy is to use this compound as part of an integrated pest management (IPM) program that includes the rotation or tank-mixing of fungicides with different modes of action.[11] Avoid consecutive applications of this compound or other Group 7 fungicides. Monitoring the sensitivity of the target pathogen population to this compound is also crucial.

Tank Mixing and Compatibility

  • Can this compound be tank-mixed with other pesticides?

    • This compound is often compatible with other fungicides and insecticides. However, it is crucial to check for compatibility before mixing. Physical incompatibility can lead to clogged sprayers, while chemical incompatibility can reduce the efficacy of the products or cause phytotoxicity. Always perform a jar test before tank-mixing products for the first time.

Data Presentation

Table 1: Efficacy of this compound against Various Fungal Pathogens (EC50 Values)

PathogenHost CropMean EC50 (µg/mL)Reference
Sclerotinia sclerotiorumSnap Bean0.116[16]
Alternaria alternataPecan1.57[17][18]
Alternaria alternataPistachio1.515[19]
Botrytis cinerea (Sensitive Isolates)Various< 1[20]
Botrytis cinerea (Resistant Isolates)Various> 5[20]

Table 2: Pre-Harvest Intervals (PHIs) for this compound on Various Crops

CropPHI (days)Reference
Canola21[21]
Grapes28[22]
Hops14-21
Citrus Fruits0[23]
Stone FruitsNot specified[22]

Experimental Protocols

Protocol 1: In Vitro Fungicide Efficacy Assay (Mycelial Growth Inhibition)

  • Preparation of Fungicide Stock Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol or acetone) at a high concentration (e.g., 10,000 µg/mL).

    • Perform serial dilutions to obtain a range of concentrations to be tested.

  • Preparation of Fungicide-Amended Media:

    • Prepare Potato Dextrose Agar (PDA) and sterilize.

    • Cool the molten PDA to approximately 50°C.

    • Add the appropriate volume of each this compound dilution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).[24] Also prepare control plates with the solvent alone.

    • Pour the amended PDA into sterile Petri dishes.

  • Inoculation:

    • From an actively growing culture of the target fungus, take a mycelial plug (e.g., 5 mm diameter) from the edge of the colony.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.[25]

  • Incubation:

    • Incubate the plates at the optimal temperature for the growth of the target fungus in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Determine the EC50 value (the effective concentration that inhibits 50% of mycelial growth) by performing a probit or log-probit analysis of the concentration-response data.[18]

Protocol 2: Field Trial for Efficacy Evaluation

  • Experimental Design:

    • Select a field with a history of the target disease and uniform soil and environmental conditions.

    • Use a randomized complete block design (RCBD) with a minimum of three to four replications.[26][27]

    • Each block should contain all treatments, including an untreated control.[26]

  • Plot Establishment:

    • Establish plots of a suitable size for the crop and application equipment. Ensure there are buffer zones between plots to minimize spray drift.

  • Treatments:

    • Include an untreated control, this compound at the recommended application rate, and any other fungicide treatments being compared.

  • Application:

    • Calibrate the spray equipment to ensure accurate and uniform application.

    • Apply the treatments at the predetermined optimal timing based on the disease cycle and environmental conditions.

  • Data Collection:

    • Assess disease severity and incidence at regular intervals throughout the growing season using a standardized rating scale.

    • At the end of the season, collect yield and quality data from each plot.

  • Statistical Analysis:

    • Analyze the disease severity, incidence, and yield data using analysis of variance (ANOVA) appropriate for an RCBD.

    • Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Mandatory Visualization

Boscalid_Mode_of_Action cluster_mitochondrion Fungal Mitochondrion cluster_complexII Complex II (Succinate Dehydrogenase) cluster_mutations Resistance Mutations SdhB SdhB (Iron-Sulfur) SdhC SdhC Ubiquinone Ubiquinone (Q) SdhB->Ubiquinone e- transfer SdhB_mut SdhB Mutations (e.g., H277Y/R) SdhB->SdhB_mut SdhD SdhD SdhC_mut SdhC Mutations (e.g., H134R) SdhC->SdhC_mut SdhD_mut SdhD Mutations (e.g., H132R) SdhD->SdhD_mut SdhA SdhA (Flavoprotein) SdhA->SdhB e- transfer Fumarate Fumarate SdhA->Fumarate Oxidation Succinate Succinate Succinate->SdhA Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Reduction Ubiquinol->ETC This compound This compound (SDHI) This compound->Inhibition Inhibition->SdhB Binds to Q-site, blocking e- transfer Experimental_Workflow cluster_invitro In Vitro Efficacy Trial cluster_field Field Efficacy Trial prep_sol Prepare this compound Stock Solutions prep_media Prepare Fungicide- Amended Media prep_sol->prep_media inoc Inoculate with Fungal Plugs prep_media->inoc incub Incubate Plates inoc->incub data_coll_vitro Measure Colony Diameter incub->data_coll_vitro analysis_vitro Calculate % Inhibition and EC50 data_coll_vitro->analysis_vitro design Experimental Design (RCBD) plots Establish Field Plots design->plots apply Apply Treatments plots->apply data_coll_field Assess Disease Severity and Yield apply->data_coll_field analysis_field Statistical Analysis (ANOVA) data_coll_field->analysis_field

References

Troubleshooting poor peak shape in Boscalid HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the HPLC analysis of Boscalid.

Troubleshooting Guides

Poor peak shape in HPLC can compromise the accuracy and reliability of your results.[1] This section provides a systematic approach to identifying and resolving common peak shape problems for this compound analysis.

Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a "tail" extending to the right.[2] This can lead to inaccurate peak integration and reduced resolution.[3]

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Silanol Groups This compound, a basic compound, can interact with residual silanol groups on silica-based columns, causing tailing.[2][4] Use a buffered mobile phase (pH 3–7) to minimize these interactions or choose an end-capped column.[2][5]
Column Overload Injecting too much sample can saturate the column.[2][6][7] Dilute the sample or reduce the injection volume.[3]
Incorrect Mobile Phase pH If the mobile phase pH is close to the analyte's pKa, it can lead to uneven ionization and tailing.[5] Adjust the pH to be at least 2 units away from the pKa of this compound.
Column Degradation An old or contaminated column can lose efficiency.[3] Flush the column with a strong solvent, or if the problem persists, replace the column.[2] Using a guard column can help protect the analytical column from contaminants.[2]
Extra-Column Effects Long or wide tubing, as well as loose fittings, can increase dispersion and cause tailing.[3][5] Use shorter, narrower inner diameter tubing and ensure all connections are secure.[3]
Peak Fronting

Peak fronting, the inverse of tailing, presents as a peak with a leading edge that is less steep than the trailing edge.[1][8]

Possible Causes and Solutions:

CauseSolution
Sample Overload Both high sample concentration (mass overload) and large injection volume (volume overload) can cause fronting.[9][10][11] Reduce the injection volume or dilute the sample.[8][11]
Sample Solvent Incompatibility If the sample solvent is stronger than the mobile phase, it can cause the analyte to move through the column too quickly, resulting in fronting.[6][10] Whenever possible, dissolve the sample in the initial mobile phase.[11]
Column Collapse or Voids Physical degradation of the column packing bed can lead to peak fronting.[8][10] This may require replacing the column.[8]
Low Temperature In some cases, low column temperature can contribute to fronting. Consider increasing the column temperature.
Split Peaks

Split peaks appear as two or more peaks for a single analyte, which can significantly affect quantification.[2]

Possible Causes and Solutions:

CauseSolution
Sample Solvent Incompatibility If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak splitting.[6][12] Prepare the sample in the mobile phase if possible.[12]
Partially Blocked Frit or Column Contamination A blockage at the column inlet can distort the sample band.[13][14] Back-flushing the column may resolve the issue. If not, the frit or the column may need replacement.[14]
Column Void A void in the packing material at the head of the column can cause the sample to travel through different paths.[13] This usually requires column replacement.[13]
Co-elution What appears to be a split peak might be two different compounds eluting very close together.[13] To verify, try a smaller injection volume to see if the peaks resolve.[13] Optimizing the mobile phase composition or temperature may be necessary to improve separation.[13]
Broad Peaks

Broad peaks are wider than expected and can decrease resolution and sensitivity.[2]

Possible Causes and Solutions:

CauseSolution
Column Deterioration Over time, columns can lose their efficiency, leading to broader peaks.[2] Replacing the column is often the solution.[15]
Mobile Phase Issues An inadequate mobile phase composition or solvent strength can result in broad peaks.[1] Ensure the mobile phase is properly prepared with high-purity solvents and is well-mixed.[1][2]
Large Extra-Column Volume Excessive tubing length or diameter between the injector and the detector can contribute to peak broadening. Minimize tubing length and use appropriate inner diameters.
Low Flow Rate A flow rate that is too low can increase diffusion and lead to broader peaks. Optimize the flow rate for your column and separation.
Sample Diffusion If the sample is held in the injector for an extended period before injection, diffusion can occur. Ensure timely injection after sample loading.[2]

Experimental Protocols

Representative HPLC Method for this compound Analysis

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

1. Sample Preparation (Example: Fruit Matrix)

  • Weigh a homogenized sample of approximately 10 g.

  • Add acetonitrile and homogenize further.

  • Perform a QuEChERS-based extraction and cleanup.

  • Filter the final extract through a 0.22 µm syringe filter before injection.

2. HPLC System and Conditions

ParameterRecommended Condition
Column C18 column (e.g., 250 x 4.6 mm, 4 µm)[16]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid[17]
Gradient Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Injection Volume 5 µL[16]
Column Temperature 30 °C
Detection UV at 260 nm[16] or MS/MS for higher sensitivity and selectivity[18]

3. Calibration

  • Prepare a series of calibration standards of this compound in the mobile phase or a matrix-matched solvent.

  • Inject the standards to generate a calibration curve.

4. Analysis

  • Inject the prepared sample extracts.

  • Identify and quantify this compound based on retention time and the calibration curve.

Visualizations

Boscalid_Troubleshooting_Workflow start_node Poor Peak Shape Observed peak_type Identify Peak Anomaly start_node->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting splitting Split Peaks peak_type->splitting Splitting broadening Broad Peaks peak_type->broadening Broadening tailing_causes Check Causes: - Secondary Interactions - Column Overload - Mobile Phase pH - Column Degradation tailing->tailing_causes tailing_solutions Solutions: - Use buffered mobile phase/end-capped column - Reduce injection volume/dilute sample - Adjust pH - Flush or replace column tailing_causes->tailing_solutions fronting_causes Check Causes: - Sample Overload - Solvent Incompatibility - Column Collapse fronting->fronting_causes fronting_solutions Solutions: - Reduce injection volume/dilute sample - Match sample solvent to mobile phase - Replace column fronting_causes->fronting_solutions splitting_causes Check Causes: - Solvent Incompatibility - Blocked Frit - Column Void splitting->splitting_causes splitting_solutions Solutions: - Match sample solvent to mobile phase - Back-flush or replace frit/column - Replace column splitting_causes->splitting_solutions broadening_causes Check Causes: - Column Deterioration - Mobile Phase Issues - Extra-Column Volume broadening->broadening_causes broadening_solutions Solutions: - Replace column - Prepare fresh mobile phase - Minimize tubing length broadening_causes->broadening_solutions

Caption: Troubleshooting workflow for poor peak shape in HPLC analysis.

Caption: Chemical structure of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound?

A1: The most common cause is often secondary interactions between the basic this compound molecule and acidic residual silanol groups on the silica-based stationary phase.[4] Using a well-end-capped column or adjusting the mobile phase pH to suppress silanol ionization can mitigate this issue.[2][5]

Q2: All of my peaks are fronting, not just this compound. What should I check first?

A2: If all peaks in the chromatogram exhibit fronting, it's likely a physical issue rather than a chemical one.[6] The most common causes are column voids or packing bed collapse.[9][10] You should also check for sample overload (both volume and concentration).[9][10]

Q3: My this compound peak is split, but other compounds in my standard mix look fine. What does this suggest?

A3: If only a single peak is splitting, it is more likely to be a chemistry-related issue.[6] This could be due to the sample solvent being too strong, causing the analyte to behave poorly at the column head.[6][12] It could also indicate that the peak is actually two co-eluting compounds.[13]

Q4: Can I use methanol instead of acetonitrile in the mobile phase for this compound analysis?

A4: Yes, methanol is a common alternative to acetonitrile in reversed-phase HPLC.[19] However, switching solvents will likely change the selectivity of your separation, so you may need to re-optimize your gradient and other method parameters.[20]

Q5: How often should I replace my HPLC column when analyzing this compound in complex matrices?

A5: Column lifetime depends heavily on the cleanliness of your samples and the mobile phase conditions. For complex matrices, using a guard column is highly recommended to protect the analytical column.[2] Monitor system suitability parameters like peak shape (tailing factor), resolution, and retention time. A significant deviation from the established values indicates that the column may need to be replaced.[14]

References

Improving the extraction efficiency of Boscalid from high-fat matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the extraction of Boscalid from challenging high-fat matrices. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving accurate and efficient results.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when extracting this compound from high-fat matrices?

A1: The primary challenge is the co-extraction of lipids (fats and oils) and waxes alongside the target analyte, this compound. These co-extractives can lead to several problems, including:

  • Matrix Effects: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source, causing either signal suppression or enhancement, which leads to inaccurate quantification.[1][2][3][4]

  • Instrument Contamination: The accumulation of non-volatile lipids in the gas or liquid chromatography system can contaminate the injector, column, and detector, leading to poor peak shapes, reduced sensitivity, and system downtime.[5]

  • Lower Extraction Recoveries: The presence of high fat content can hinder the partitioning of the nonpolar this compound into the extraction solvent, resulting in lower recovery rates.[6]

Q2: Which extraction method is most recommended for this compound in high-fat samples?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recommended and frequently adapted for high-fat matrices.[6][7][8][9] Its advantages include high sample throughput, low solvent consumption, and effective cleanup. However, modifications to the standard QuEChERS protocol are crucial for handling high-fat samples effectively.

Q3: What are the key modifications to the QuEChERS protocol for high-fat matrices?

A3: Key modifications focus on the sample preparation and cleanup steps to minimize fat co-extraction:

  • Addition of C18 Sorbent: In the dispersive solid-phase extraction (dSPE) cleanup step, C18 sorbent is added to retain non-polar interferences like fats.[6][10]

  • Freezing/Low-Temperature Precipitation: After the initial extraction with acetonitrile, the extract is chilled (e.g., at -20°C) to precipitate a significant portion of the dissolved fats, which can then be removed by centrifugation.[10]

  • Matrix Solid-Phase Dispersion (MSPD): This technique involves blending the sample with a solid support (like C18) before elution, which can be an effective alternative to QuEChERS for some fatty matrices.[6]

Q4: How can I mitigate matrix effects in my analysis?

A4: Matrix effects are a common issue when analyzing samples from complex, high-fat matrices.[1][2][3][4] Here are some strategies to mitigate them:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for signal suppression or enhancement.[3]

  • Isotopically Labeled Internal Standards: The use of a stable isotope-labeled internal standard for this compound can effectively compensate for matrix effects, as it will be affected similarly to the native analyte.

  • Dilution: Diluting the final extract can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on the ionization of the analyte.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound - Inefficient extraction from the fatty matrix.- Loss of analyte during the cleanup step.- Ensure vigorous shaking during the initial acetonitrile extraction to maximize partitioning.- Optimize the type and amount of dSPE sorbents. Excessive C18 can sometimes retain the analyte.- Consider a freeze-out step before dSPE to reduce the fat content going into the cleanup phase.
Poor Peak Shape or Tailing in Chromatogram - Contamination of the GC inlet liner or LC column with non-volatile matrix components.- Active sites in the chromatographic system.- Use a guard column and change it frequently.- Perform regular maintenance on the GC inlet, including changing the liner and trimming the column.- For GC analysis, use a deactivated liner.
Inconsistent Results (Poor Reproducibility) - Incomplete homogenization of the sample.- Variable matrix effects between samples.- Inconsistent sample cleanup.- Ensure the initial sample is thoroughly homogenized to get a representative portion.- Use matrix-matched calibration for every batch of samples.- Standardize the timing and temperature of the freeze-out step if used.
Signal Suppression or Enhancement - Co-eluting matrix components interfering with ionization.- Implement matrix-matched calibration.- Use an isotopically labeled internal standard if available.- Dilute the final extract and re-analyze.- Improve the cleanup step to remove more interferences. Consider using a combination of PSA and C18 sorbents.
Clogged Syringe or Tubing in Autosampler - Precipitation of matrix components in the final extract.- Centrifuge the final extract at a high speed and transfer the supernatant to a new vial before placing it in the autosampler.- Consider adding a filtration step for the final extract.

Experimental Protocols

Modified QuEChERS Protocol for High-Fat Matrices (e.g., Oilseeds, Nuts)

This protocol is an adaptation of the standard QuEChERS method, incorporating a freeze-out step and C18 sorbent for enhanced fat removal.

1. Sample Preparation and Homogenization:

  • Weigh a representative portion of the sample (e.g., 10 g) into a 50 mL centrifuge tube.
  • If the sample is low in water content, add an appropriate amount of water to bring the total water content to ~80%.
  • Add 10 mL of acetonitrile.
  • Add internal standards if required.
  • Homogenize the sample using a high-speed homogenizer for 2-3 minutes.

2. Extraction and Salting Out:

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
  • Immediately cap the tube and shake vigorously for 1 minute.
  • Centrifuge at ≥4000 rpm for 5 minutes.

3. Freeze-Out Step for Fat Removal:

  • Transfer the acetonitrile supernatant to a clean tube.
  • Place the tube in a freezer at -20°C for at least 2 hours (or overnight).
  • Centrifuge the cold extract at ≥4000 rpm for 5 minutes while still cold.

4. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Quickly decant an aliquot of the cold supernatant (e.g., 6 mL) into a 15 mL dSPE tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18 sorbent.
  • Cap the tube and shake vigorously for 1 minute.
  • Centrifuge at ≥4000 rpm for 5 minutes.

5. Final Extract Preparation:

  • Take an aliquot of the final supernatant (e.g., 1 mL) and transfer it to an autosampler vial.
  • The extract is now ready for LC-MS/MS or GC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize recovery data for this compound from various matrices using different extraction and cleanup methods.

Table 1: this compound Recovery using QuEChERS with Different dSPE Sorbents

MatrixSorbent CombinationFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
WatermelonPSA, GCB0.0597≤ 9.1[11]
WatermelonPSA, GCB3108≤ 9.1[11]
WatermelonPSA, GCB10105≤ 9.1[11]
GrapePSA, C18Not Specified93.11Not Specified[12]
CucumberNot SpecifiedNot Specified90.2 - 101.4Not Specified[12]

PSA: Primary Secondary Amine; GCB: Graphitized Carbon Black; C18: Octadecylsilane

Table 2: this compound Recovery in Animal Tissues

MatrixMethodFortification Level (mg/kg)Average Recovery (%)RSD (%)Reference
MilkHPLC-MS/MS0.01Not SpecifiedNot Specified[13]
FatHPLC-MS/MS0.0025Not SpecifiedNot Specified[13]
LiverGC-MSD0.01Not SpecifiedNot Specified[13]
EggGC-ECD0.025744[13]
EggGC-ECD0.258212[13]

Visualizations

Experimental Workflow for Modified QuEChERS

QuEChERS_Workflow Start 1. Sample Homogenization (10g sample + 10mL ACN) Extraction 2. Add QuEChERS Salts & Shake (MgSO4, NaCl, Citrates) Start->Extraction Centrifuge1 3. Centrifuge (≥4000 rpm) Extraction->Centrifuge1 FreezeOut 4. Freeze Supernatant (-20°C, ≥2 hours) Centrifuge1->FreezeOut Transfer Supernatant Centrifuge2 5. Cold Centrifugation FreezeOut->Centrifuge2 dSPE 6. dSPE Cleanup (Supernatant + MgSO4, PSA, C18) Centrifuge2->dSPE Transfer Cold Supernatant Centrifuge3 7. Centrifuge dSPE->Centrifuge3 FinalExtract 8. Final Extract for Analysis Centrifuge3->FinalExtract Transfer Supernatant Analysis LC-MS/MS or GC-MS/MS FinalExtract->Analysis

Caption: Modified QuEChERS workflow for high-fat matrices.

Troubleshooting Logic for Low Analyte Recovery

Troubleshooting_Low_Recovery Problem Problem: Low this compound Recovery Cause1 Cause 1: Inefficient Initial Extraction Problem->Cause1 Cause2 Cause 2: Analyte Loss During Cleanup Problem->Cause2 Cause3 Cause 3: Matrix Effect (Suppression) Problem->Cause3 Solution1a Solution: Increase homogenization time/speed Cause1->Solution1a Solution1b Solution: Ensure vigorous shaking after salting out Cause1->Solution1b Solution2a Solution: Optimize dSPE sorbent amounts (esp. C18) Cause2->Solution2a Solution2b Solution: Ensure complete transfer of supernatant Cause2->Solution2b Solution3a Solution: Use Matrix-Matched Standards Cause3->Solution3a Solution3b Solution: Improve cleanup to remove more interferences Cause3->Solution3b

Caption: Troubleshooting decision tree for low this compound recovery.

References

Stability of Boscalid in different solvent and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of boscalid in various solvents and under different storage conditions. It includes frequently asked questions (FAQs), troubleshooting guides for analytical experiments, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: Acetonitrile, methanol, and acetone are commonly used solvents for preparing this compound stock solutions. Acetonitrile is frequently cited for extraction and in analytical methods due to its good recovery rates for this compound from various matrices.[1][2] The choice of solvent may depend on the specific analytical technique (HPLC, GC-MS) and the desired concentration.

Q2: How should I store this compound stock solutions to ensure their stability?

A2: To ensure the long-term stability of this compound stock solutions, it is recommended to store them in a refrigerator at 2-10°C, protected from light.[3] For extended storage, some laboratories store pesticide stock solutions at -20°C. It is crucial to use tightly sealed containers to prevent solvent evaporation.

Q3: Is this compound stable in aqueous solutions?

A3: Yes, this compound is stable in aqueous solutions under a range of pH conditions. Studies have shown that it is stable to hydrolysis at pH 5, 7, and 9 for 30 days at 25°C.[4]

Q4: Is this compound sensitive to light?

A4: this compound is stable to photolysis in water.[4] However, significant degradation can occur under UV irradiation, especially in the presence of a photocatalyst.[1] Therefore, it is good practice to protect this compound solutions from direct sunlight and UV sources.

Q5: What is the expected shelf life of a this compound stock solution?

A5: The shelf life of a this compound stock solution depends on the solvent, storage temperature, and exposure to light. While specific long-term stability data for this compound in organic solvents is limited in publicly available literature, general guidelines for pesticide standards suggest that solutions in acetonitrile stored at 4°C can be stable for several months to years. It is best practice to periodically check the concentration of the stock solution against a freshly prepared standard.

Stability Data

Aqueous Stability of this compound
pHTemperature (°C)DurationStability
5, 7, 92530 daysStable to hydrolysis[4]
4, 7, 9505 daysStable to hydrolysis[4]
Photolytic Stability of this compound
MediumLight SourceDurationDegradation
Aqueous Solution (pH 5)Xenon lamp15 daysStable to photolysis[4]
Glass SurfaceUV-C (254 nm)1 min~56% degradation[1]
Glass SurfaceUV-C (254 nm)10 min~93% degradation[1]
Solubility of this compound in Organic Solvents
SolventSolubility (g/L at 20°C)
Acetone160–200
Acetonitrile40–50
Methanol40–50
Dichloromethane200–250
Ethyl acetate67–80
n-Heptane<10

Troubleshooting Guides

HPLC Analysis Issues
IssuePossible CauseTroubleshooting Steps
Peak Tailing - Secondary interactions with the stationary phase.- Column contamination.- Use a high-purity silica column.- Add a mobile phase modifier (e.g., triethylamine).- Flush the column with a strong solvent.
Shifting Retention Times - Change in mobile phase composition.- Fluctuation in column temperature.- Column degradation.- Prepare fresh mobile phase.- Use a column oven for temperature control.- Replace the column.
Ghost Peaks - Contamination in the sample or mobile phase.- Carryover from previous injections.- Use high-purity solvents and sample cleanup procedures.- Run blank injections to identify the source of carryover.
Loss of Signal/Sensitivity - Degradation of the standard solution.- Detector issue.- Prepare a fresh standard solution.- Check detector lamp and settings.
GC-MS Analysis Issues
IssuePossible CauseTroubleshooting Steps
Poor Peak Shape - Active sites in the inlet liner or column.- Co-eluting matrix components.- Use a deactivated inlet liner.- Perform sample cleanup to remove interferences.- Trim the analytical column.
Analyte Degradation - High temperature in the inlet or column.- Optimize inlet and oven temperature programs.- Use a pulsed splitless injection to minimize residence time in the inlet.
Matrix Effects (Signal Enhancement or Suppression) - Co-eluting matrix components affecting ionization.- Use matrix-matched standards for calibration.- Employ effective sample cleanup techniques.

Experimental Protocols

Preparation of this compound Stock Solution (1 mg/mL)
  • Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in the desired solvent (e.g., acetonitrile).

  • Bring the flask to volume with the solvent and mix thoroughly.

  • Transfer the solution to an amber glass vial with a PTFE-lined cap.

  • Store the solution in a refrigerator at 2-10°C, protected from light.

Stability Indicating HPLC-UV Method for this compound
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 260 nm.

  • Procedure:

    • Prepare a series of calibration standards from the stock solution.

    • Inject the standards to generate a calibration curve.

    • Inject the stored this compound solution.

    • Quantify the this compound concentration in the stored solution using the calibration curve.

    • Compare the concentration to the initial concentration to determine the percentage of degradation.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis A Weigh this compound Standard B Dissolve in Solvent A->B C Volumetric Dilution B->C D Solvent Type (Acetonitrile, Methanol, Acetone) E Temperature (4°C, -20°C, Room Temp) F Light Exposure (Dark, Light) G Sample at Time Points F->G H HPLC or GC-MS Analysis G->H I Quantify Degradation H->I

Caption: Workflow for assessing this compound stability.

Troubleshooting_Logic cluster_hplc HPLC Troubleshooting cluster_gc GC-MS Troubleshooting start Analytical Issue (e.g., Peak Tailing, Shifted RT) hplc_check Check Mobile Phase & Temperature start->hplc_check gc_inlet Check Inlet Liner & Temperature start->gc_inlet hplc_column Inspect/Flush Column hplc_check->hplc_column hplc_standard Prepare Fresh Standard hplc_column->hplc_standard solution Problem Resolved hplc_standard->solution gc_cleanup Improve Sample Cleanup gc_inlet->gc_cleanup gc_standard Use Matrix-Matched Standards gc_cleanup->gc_standard gc_standard->solution

Caption: Troubleshooting logic for analytical issues.

References

Technical Support Center: Identifying Mutations in the sdhB Gene Conferring Boscalid Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying mutations in the sdhB gene that confer resistance to the fungicide Boscalid.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to the sdhB gene?

A1: this compound is a succinate dehydrogenase inhibitor (SDHI) fungicide. It functions by targeting and inhibiting the activity of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain of fungi.[1][2] This inhibition disrupts the tricarboxylic acid (TCA) cycle and electron transport, ultimately leading to a cessation of cellular respiration and fungal cell death. The sdhB gene encodes the iron-sulfur subunit of the SDH enzyme, which is a critical component of the ubiquinone-binding site where this compound acts.[3]

Q2: What are the most common mutations in the sdhB gene that lead to this compound resistance?

A2: Several point mutations in the sdhB gene have been identified that confer resistance to this compound. Some of the most frequently reported mutations result in amino acid substitutions at specific codons. These include, but are not limited to, H272R/Y/L, P225F/L/T/H, and N230I in Botrytis cinerea, H277Y/R and I279V in Alternaria alternata and Didymella tanaceti, and H278Y/R in Alternaria solani. The specific mutation and its prevalence can vary depending on the fungal species and the history of fungicide application in a given region.

Q3: Does a mutation in the sdhB gene guarantee a high level of resistance to this compound?

A3: Not necessarily. The level of resistance conferred by a specific sdhB mutation can vary significantly. Some mutations, like H272R in Botrytis cinerea, are often associated with high levels of resistance, while others may result in moderate or low levels of resistance. The impact of a mutation on fungicide sensitivity is typically quantified by determining the EC50 value, which is the effective concentration of the fungicide that inhibits 50% of fungal growth.

Q4: Can mutations in other genes also cause this compound resistance?

A4: Yes, while mutations in the sdhB gene are a primary mechanism of resistance to this compound, mutations in other subunits of the SDH enzyme, such as sdhC and sdhD, have also been shown to confer resistance. These subunits also contribute to the formation of the ubiquinone-binding pocket where this compound binds.

Q5: What is the first step I should take if I suspect this compound resistance in my fungal isolates?

A5: The first step is to perform an in vitro fungicide sensitivity assay to determine the EC50 value of your fungal isolates for this compound. This will provide a quantitative measure of their resistance level compared to a known sensitive or wild-type strain. If the EC50 values are significantly higher than the baseline for sensitive isolates, you can then proceed with molecular techniques to identify potential mutations in the sdhB, sdhC, and sdhD genes.

Quantitative Data Summary

The following table summarizes known mutations in the sdhB gene and their impact on this compound sensitivity in various fungal species. Resistance Factor (RF) is calculated as the EC50 of the resistant isolate divided by the EC50 of a sensitive (wild-type) isolate.

Fungal SpeciesAmino Acid SubstitutionCodon ChangeResistance LevelEC50 (µg/mL)Resistance Factor (RF)
Alternaria alternataH277YCAC -> TACHigh>500>100
H277RCAC -> CGCHigh>500>100
Botrytis cinereaH272RCAT -> CGTHigh>50>1000
H272YCAT -> TATHigh>50>1000
H272LCAT -> CTTHigh>50>1000
P225FCCT -> TTTModerate to High5 - 50100 - 1000
P225LCCT -> CTTModerate to High5 - 50100 - 1000
N230IAAT -> ATTLow to Moderate1 - 1010 - 100
Didymella tanacetiH277YNot specifiedModerate10 - 100Not specified
H277RNot specifiedModerate10 - 100Not specified
I279VNot specifiedModerate10 - 100Not specified
Sclerotinia sclerotiorumA11VGCA -> GTANot specifiedNot specifiedNot specified
Penicillium expansumH272RNot specifiedHigh>90>500
H272YNot specifiedHigh>90>500

Experimental Protocols

Protocol 1: Fungal DNA Extraction for PCR

This protocol provides a general method for extracting fungal DNA suitable for PCR amplification of the sdhB gene.

Materials:

  • Fresh fungal mycelium or spores

  • Lysis buffer (e.g., CTAB buffer)

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • Chloroform:Isoamyl alcohol (24:1)

  • Isopropanol (ice-cold)

  • 70% Ethanol

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Microcentrifuge tubes

  • Microcentrifuge

  • Water bath or heat block

Procedure:

  • Harvest approximately 50-100 mg of fresh fungal mycelium or a loopful of spores and place in a 2 mL microcentrifuge tube.

  • Add 500 µL of lysis buffer and homogenize the tissue using a sterile pestle or bead beater.

  • Incubate the lysate at 65°C for 60 minutes, vortexing every 15-20 minutes.

  • Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex thoroughly, and centrifuge at 12,000 x g for 10 minutes.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge at 12,000 x g for 5 minutes.

  • Transfer the upper aqueous phase to a new tube.

  • Precipitate the DNA by adding 0.7 volumes of ice-cold isopropanol. Mix gently by inversion and incubate at -20°C for at least 30 minutes.

  • Centrifuge at 12,000 x g for 15 minutes to pellet the DNA.

  • Discard the supernatant and wash the pellet with 500 µL of 70% ethanol.

  • Centrifuge at 12,000 x g for 5 minutes, discard the ethanol, and air dry the pellet for 10-15 minutes.

  • Resuspend the DNA pellet in 30-50 µL of TE buffer.

  • Assess DNA quality and quantity using a spectrophotometer or gel electrophoresis.

Protocol 2: PCR Amplification of the sdhB Gene

This protocol outlines the steps for amplifying the sdhB gene from fungal genomic DNA.

Materials:

  • Fungal genomic DNA (10-50 ng/µL)

  • Forward and reverse primers for the sdhB gene (see table below)

  • Taq DNA polymerase and corresponding buffer

  • dNTP mix (10 mM each)

  • Nuclease-free water

  • PCR tubes

  • Thermocycler

sdhB Primer Sequences for Different Fungal Genera:

GenusPrimer NameSequence (5' - 3')
BotrytisBcsdhB_FTGGTACTGTTGTTGCTATCG
BcsdhB_RGCTCTTGTTCTTCACGGTCT
AlternariaAasdhB_FGAGGAGAAATACGGAGGTGA
AasdhB_RCCATCTCCATCATCCAACAT
SclerotiniaSssdhB_FATGGCTCTTGCTCTTGCTTT
SssdhB_RTTAACCAACATCAGCACCAG
DidymellaDtsdhB_FTCGTCGCTTACTTCGTCATT
DtsdhB_RGTAGTTGTCGTCGTCGTTGA

PCR Reaction Mix (25 µL):

ComponentVolumeFinal Concentration
10x PCR Buffer2.5 µL1x
dNTP Mix (10 mM)0.5 µL0.2 mM
Forward Primer (10 µM)1.0 µL0.4 µM
Reverse Primer (10 µM)1.0 µL0.4 µM
Taq DNA Polymerase0.25 µL1.25 U
Template DNA1.0 µL10-50 ng
Nuclease-free water18.75 µL-

Thermocycler Program:

  • Initial Denaturation: 95°C for 5 minutes

  • Denaturation: 95°C for 30 seconds

  • Annealing: 55-60°C for 30 seconds (optimize based on primer Tm)

  • Extension: 72°C for 1 minute

  • Repeat steps 2-4 for 35 cycles

  • Final Extension: 72°C for 10 minutes

  • Hold: 4°C

Post-PCR Analysis:

  • Analyze the PCR products by agarose gel electrophoresis to confirm the amplification of a band of the expected size.

  • Purify the PCR product for DNA sequencing.

Protocol 3: In Vitro Fungicide Sensitivity Assay (EC50 Determination)

This protocol describes how to determine the EC50 value of this compound for a fungal isolate using an agar dilution method.

Materials:

  • Fungal isolate

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile water

  • Dimethyl sulfoxide (DMSO)

  • Cork borer or sterile scalpel

  • Incubator

Procedure:

  • Prepare Fungicide-Amended Media:

    • Prepare a series of dilutions of the this compound stock solution in sterile water to achieve final concentrations in the agar (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL).

    • Add the appropriate volume of each this compound dilution to molten PDA (cooled to ~50°C) to achieve the desired final concentrations. For the control (0 µg/mL), add the same volume of a DMSO/water solution.

    • Pour the amended agar into Petri dishes and allow them to solidify.

  • Inoculation:

    • From the edge of an actively growing colony of the fungal isolate on a non-amended PDA plate, take a mycelial plug (e.g., 5 mm diameter) using a cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended plate.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the fungus (e.g., 20-25°C) in the dark.

  • Data Collection:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches approximately 80% of the plate diameter.

  • Data Analysis:

    • Calculate the average colony diameter for each concentration.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control using the formula: % Inhibition = ((Diameter_control - Diameter_treatment) / Diameter_control) * 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use a probit or logistic regression analysis to determine the EC50 value, which is the concentration that causes 50% inhibition of mycelial growth.

Troubleshooting Guides

Troubleshooting Fungal DNA Extraction
IssuePossible Cause(s)Suggested Solution(s)
Low DNA Yield Insufficient starting material.Increase the amount of fungal mycelium or spores used.
Incomplete cell lysis.Ensure thorough homogenization. Increase incubation time in lysis buffer. Consider adding lytic enzymes (e.g., lyticase, chitinase).
DNA degradation.Work quickly and on ice. Use fresh buffers. Avoid excessive vortexing.
Poor DNA Quality (low A260/280 or A260/230 ratio) Protein contamination.Repeat the phenol:chloroform extraction step. Ensure the aqueous phase is not disturbed when transferring.
Polysaccharide contamination.Include a CTAB/NaCl precipitation step to remove polysaccharides.
Residual phenol or ethanol.Ensure no phenol is carried over. Perform a second 70% ethanol wash of the DNA pellet. Ensure the pellet is completely dry before resuspension.
DNA is difficult to resuspend Over-dried DNA pellet.Do not over-dry the pellet. Warm the TE buffer to 50-60°C before adding to the pellet and incubate for a longer period with occasional gentle tapping.
Troubleshooting PCR Amplification of the sdhB Gene
IssuePossible Cause(s)Suggested Solution(s)
No PCR Product Poor DNA quality or quantity.Quantify your DNA and check its purity. Try a dilution series of your template DNA (e.g., 1:10, 1:100).
Incorrect annealing temperature.Optimize the annealing temperature using a gradient PCR. Start with a temperature 5°C below the lowest primer Tm.
Primer issues.Check primer sequences for accuracy. Ensure primers are not degraded. Try a different set of primers.
PCR inhibitors in the DNA sample.Dilute the DNA template. Re-purify the DNA. Add PCR enhancers like BSA to the reaction mix.
Non-specific PCR Products (multiple bands) Annealing temperature is too low.Increase the annealing temperature in 1-2°C increments.
Primer-dimer formation.Use a hot-start Taq polymerase. Optimize primer concentration.
Too much template DNA.Reduce the amount of template DNA in the reaction.
Faint PCR Product Suboptimal PCR conditions.Increase the number of PCR cycles (up to 40). Optimize MgCl2 concentration.
Insufficient template DNA.Increase the amount of template DNA.

Visualizations

boscalid_pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_resistance Resistance Mechanism TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) sdhA, sdhB, sdhC, sdhD Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQH2 Uquinol (UQH2) SDH->UQH2 Reduction UQ Ubiquinone (UQ) UQ->SDH Complex_III Complex III UQH2->Complex_III Electron Transport This compound This compound This compound->SDH Inhibits Altered_SDH Altered SDH Enzyme This compound->Altered_SDH Binding prevented sdhB_mutation sdhB Gene Mutation (e.g., H272R) sdhB_mutation->Altered_SDH

Caption: Signaling pathway of this compound's mode of action and the mechanism of resistance due to sdhB gene mutation.

experimental_workflow start Suspected this compound Resistant Fungal Isolate in_vitro_assay In Vitro Fungicide Sensitivity Assay start->in_vitro_assay ec50 Determine EC50 Value in_vitro_assay->ec50 decision EC50 > Baseline? ec50->decision sensitive Sensitive Isolate (End) decision->sensitive No dna_extraction Fungal DNA Extraction decision->dna_extraction Yes pcr PCR Amplification of sdhB gene dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing analysis Sequence Analysis (Compare to wild-type) sequencing->analysis mutation_found Mutation Identified (e.g., H272R) analysis->mutation_found Mutation Present no_mutation No sdhB Mutation (Investigate sdhC/sdhD) analysis->no_mutation No Mutation

Caption: Experimental workflow for identifying this compound resistance and sdhB gene mutations.

logical_relationship cluster_genotype Genotype cluster_phenotype Phenotype sdhB_WT Wild-type sdhB Boscalid_Sensitive This compound Sensitive sdhB_WT->Boscalid_Sensitive Leads to sdhB_Mutant Mutant sdhB Boscalid_Resistant This compound Resistant sdhB_Mutant->Boscalid_Resistant Leads to

Caption: Logical relationship between sdhB genotype and this compound resistance phenotype.

References

Technical Support Center: Optimizing Boscalid Performance with Adjuvants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of adjuvants on the performance and plant uptake of the fungicide Boscalid.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

A1: this compound is a succinate dehydrogenase inhibitor (SDHI) fungicide.[1] It functions by targeting and inhibiting the activity of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, within the mitochondrial respiratory chain of fungi.[1] This inhibition disrupts the fungal cell's energy production, leading to the cessation of growth and development. Specifically, this compound is effective against various stages of fungal development, including spore germination, germ tube elongation, appressoria formation, and mycelial growth.[2]

Q2: How do adjuvants, in general, enhance the efficacy of fungicides like this compound?

A2: Adjuvants are substances added to pesticide formulations to improve their effectiveness.[3][4] They can modify the physical and chemical properties of the spray solution to:

  • Improve Coverage: Surfactants, a common type of adjuvant, reduce the surface tension of water, allowing spray droplets to spread more evenly across the waxy surface of leaves rather than beading up and rolling off.[3][4]

  • Enhance Uptake and Penetration: Adjuvants, particularly oil-based ones, can help dissolve the waxy cuticle of leaves, facilitating the absorption of the active ingredient into the plant tissue.[3]

  • Increase Rainfastness: Certain adjuvants act as stickers, helping the fungicide adhere to the leaf surface and resist being washed off by rain or irrigation.[5][6]

  • Condition the Spray Solution: Some adjuvants can buffer the pH of the spray solution or mitigate the negative effects of hard water, which can sometimes interfere with the stability and efficacy of the active ingredient.

Q3: What types of adjuvants are commonly used with fungicides?

A3: The main categories of adjuvants used with fungicides include:

  • Non-ionic Surfactants (NIS): These are the most commonly used surfactants with herbicides and are also effective with fungicides. They are particularly good at improving the spreading and wetting of the spray solution on the leaf surface.

  • Crop Oil Concentrates (COC): These adjuvants are composed of petroleum-based oil and a surfactant. They are effective at helping the active ingredient penetrate the waxy cuticle of the leaf.[7]

  • Methylated Seed Oils (MSO): These are derived from vegetable oils and are often more aggressive in penetrating the leaf cuticle than COCs, which can lead to faster and greater uptake of the active ingredient.[8]

  • Organosilicone Surfactants: These are highly effective at spreading the spray solution and can also enhance penetration. However, they may cause phytotoxicity on certain plant species.[9]

Q4: Is there quantitative data on the impact of adjuvants on this compound performance?

A4: A study on garlic plants demonstrated that the addition of a commercial adjuvant, Dash® HC EC (an emulsifiable concentrate containing fatty acids, methyl esters, and alkoxylated alcohol–phosphate esters), to a this compound and pyraclostrobin formulation significantly increased the retention of both fungicides on garlic foliage.[3][4] This led to higher concentrations of the active ingredients in the plant tissue and improved fungicidal efficacy against garlic rust.[3][4] While this study provides specific quantitative data, the performance enhancement can vary depending on the plant species, the specific adjuvant used, and environmental conditions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or poor disease control despite this compound application. 1. Inadequate coverage of plant surfaces. 2. Poor uptake of this compound into the plant tissue. 3. Wash-off due to rain or irrigation shortly after application. 4. Development of fungicide resistance in the target pathogen population.[1][10][11] 5. Improper timing of application.1. Add a non-ionic surfactant (NIS) to the tank mix to improve spreading and wetting of the spray solution on the leaves. 2. Consider using a crop oil concentrate (COC) or methylated seed oil (MSO) as an adjuvant to enhance penetration through the leaf cuticle, especially on plants with very waxy leaves. Always check for potential phytotoxicity on a small batch of plants first. 3. Incorporate a sticker adjuvant into your spray mix, especially if rain is anticipated. 4. Test the pathogen population for resistance to SDHI fungicides. Rotate this compound with fungicides that have a different mode of action. 5. Apply this compound preventively or at the very early stages of disease development for best results.[9]
Phytotoxicity (damage) observed on treated plants. 1. Use of an inappropriate adjuvant or an excessive concentration of an adjuvant. 2. Application during periods of high temperature and humidity. 3. Tank mix incompatibility between this compound, adjuvants, and other pesticides.[12][13][14][15]1. Reduce the concentration of the adjuvant or switch to a less aggressive type (e.g., from an MSO to a COC or NIS). Always conduct a small-scale test on the target plant species before widespread application. Organosilicone-based adjuvants, in particular, may cause phytotoxicity on some ornamentals.[9] 2. Avoid spraying during the hottest parts of the day or when humidity is very high, as this can increase the risk of leaf burn, especially when using oil-based adjuvants. 3. Perform a jar test before tank mixing to check for physical incompatibility (e.g., clumping, separation). Consult product labels for any known antagonisms between products.[8][15]
Difficulty with tank mixing (e.g., clumping, separation, excessive foaming). 1. Incorrect mixing order of products. 2. Water quality issues (e.g., hard water). 3. Incompatibility of formulations.1. Follow the recommended mixing order. Generally, water-soluble packets are added first, followed by dry formulations (like wettable powders and dispersible granules), then liquid flowables, emulsifiable concentrates, and finally adjuvants.[8] 2. Use a water conditioning adjuvant if you have hard water. 3. Conduct a jar test to ensure physical compatibility of all tank mix components before mixing a large batch.[8][15]

Quantitative Data Summary

The following table summarizes data from a field study on garlic, illustrating the effect of the adjuvant Dash® HC EC on the concentration of this compound in green garlic and its efficacy against garlic rust.

Table 1: Effect of Adjuvant on this compound Concentration and Efficacy in Garlic

TreatmentThis compound Concentration in Green Garlic (mg/kg) 14 days post-applicationDisease Severity of Garlic Rust (%)
Control (Water Spray)Not Applicable15.2
This compound Formulation Alone0.1754.8
This compound Formulation + Dash® HC ECSignificantly higher than this compound alone (specific value not provided in abstract)2.1

Data adapted from a study on the effects of adjuvants on pyraclostrobin and this compound residues in garlic. The study indicated that the adjuvant increased the retention of the fungicides.[3][4]

Experimental Protocols

Protocol 1: Mini-Luke Multi-Residue Solvent Extraction Method for Fungicide Residue Analysis

This protocol is adapted from the Dutch mini-Luke extraction method and is suitable for determining this compound residues in plant tissues.[16][17]

Materials:

  • Homogenizer (e.g., Turrax)

  • Centrifuge and centrifuge tubes (250 mL PTFE)

  • Rotary evaporator or water bath

  • Acetone, petroleum ether, dichloromethane (pesticide residue analysis grade)

  • Anhydrous sodium sulfate

  • Methanol (HPLC grade)

  • Internal standards (e.g., propoxur)

  • HPLC-DAD or LC-MS/MS system

Procedure:

  • Sample Preparation: Weigh 15 g (± 0.1 g) of the homogenized plant sample into a 250 mL PTFE centrifuge tube.

  • Internal Standard and Extraction Solvent Addition: Add a known amount of internal standard, 20 mL of acetone, and 15 g of anhydrous sodium sulfate to the sample.

  • Homogenization (Extraction): Blend the sample using a homogenizer for 30 seconds at approximately 1500 rpm.

  • Partitioning Solvent Addition: Add 20 mL of petroleum ether and 10 mL of dichloromethane to the tube.

  • Homogenization (Partitioning): Blend again for 30 seconds at 1500 rpm.

  • Centrifugation: Centrifuge the mixture for 3 minutes at 3300 rpm to separate the layers.

  • Supernatant Collection: Carefully transfer the upper organic layer (supernatant) to a clean glass tube.

  • Evaporation and Reconstitution:

    • For LC analysis, evaporate a measured aliquot (e.g., 0.66 mL) of the extract to near dryness under a gentle stream of nitrogen or in a water bath at 45-63°C.[16]

    • Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent for your analytical instrument (e.g., methanol with 0.025% acetic acid).[16]

  • Analysis: Analyze the reconstituted sample using HPLC-DAD or LC-MS/MS to quantify the this compound concentration.

Protocol 2: Fungicide Efficacy Testing in a Controlled Environment

This is a general protocol for assessing the efficacy of this compound with and without adjuvants against a target fungal pathogen.

Materials:

  • Healthy, susceptible host plants

  • Fungal pathogen culture

  • This compound formulation

  • Selected adjuvant(s)

  • Spray application equipment (e.g., hand sprayer)

  • Controlled environment chamber or greenhouse

  • Disease assessment scale (e.g., percentage of leaf area infected)

Procedure:

  • Plant Propagation: Grow a sufficient number of healthy host plants under controlled conditions to ensure uniformity.

  • Treatment Preparation: Prepare the following treatment solutions:

    • Control (water or a blank formulation without the active ingredient)

    • This compound at the desired concentration

    • This compound at the desired concentration + Adjuvant at the recommended rate

    • Adjuvant alone at the recommended rate (to check for any phytotoxic effects)

  • Application: Randomly assign plants to each treatment group. Apply the treatments evenly to the plant foliage until runoff. Allow the foliage to dry completely.

  • Inoculation: After a specified period (e.g., 24 hours), inoculate the plants with a known concentration of the fungal pathogen's spores or mycelial fragments.

  • Incubation: Place the plants in a high-humidity environment at a temperature optimal for disease development.

  • Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess the disease severity on each plant using a pre-defined rating scale.

  • Data Analysis: Statistically analyze the disease severity data to determine if the addition of the adjuvant significantly improved the efficacy of this compound compared to this compound alone.

Visualizations

Boscalid_Mode_of_Action cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion Mitochondrion Mitochondrion TCA_Cycle TCA Cycle ETC Electron Transport Chain (Complex II - SDH) TCA_Cycle->ETC Succinate ATP_Synthase ATP Synthase ETC->ATP_Synthase Electron Flow ATP ATP (Energy) ATP_Synthase->ATP This compound This compound This compound->ETC Inhibits SDH

Caption: Mode of action of this compound in inhibiting the fungal mitochondrial respiratory chain.

Troubleshooting_Workflow Start Poor this compound Performance Observed Check_Coverage Was plant coverage adequate? Start->Check_Coverage Check_Uptake Is poor uptake suspected? Check_Coverage->Check_Uptake Yes Add_NIS Add Non-ionic Surfactant (NIS) to improve spreading Check_Coverage->Add_NIS No Check_Rain Did it rain after application? Check_Uptake->Check_Rain Yes Add_COC_MSO Add Crop Oil Concentrate (COC) or Methylated Seed Oil (MSO) to enhance penetration Check_Uptake->Add_COC_MSO No Check_Resistance Is resistance a possibility? Check_Rain->Check_Resistance Yes Add_Sticker Add a sticker adjuvant for better rainfastness Check_Rain->Add_Sticker No Rotate_Fungicide Rotate with a different mode of action fungicide Check_Resistance->Rotate_Fungicide Yes Reevaluate Re-evaluate performance Check_Resistance->Reevaluate No Add_NIS->Reevaluate Add_COC_MSO->Reevaluate Add_Sticker->Reevaluate Rotate_Fungicide->Reevaluate

Caption: A logical workflow for troubleshooting poor this compound performance.

Experimental_Workflow Start Start Experiment Plant_Prep Prepare Host Plants Start->Plant_Prep Treatment_Prep Prepare this compound and Adjuvant Treatments Plant_Prep->Treatment_Prep Application Apply Treatments to Plants Treatment_Prep->Application Inoculation Inoculate Plants with Pathogen Application->Inoculation Incubation Incubate Under Controlled Conditions Inoculation->Incubation Assessment Assess Disease Severity Incubation->Assessment Data_Analysis Analyze Data and Compare Treatments Assessment->Data_Analysis Conclusion Draw Conclusions on Adjuvant Impact Data_Analysis->Conclusion

Caption: A general experimental workflow for evaluating adjuvant impact on this compound efficacy.

References

Technical Support Center: Minimizing Boscalid Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Boscalid degradation during sample preparation for analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause this compound degradation during sample preparation?

A1: The primary factors contributing to this compound degradation during sample preparation are exposure to UV light (especially sunlight), elevated temperatures, and potentially extreme pH conditions, although this compound is generally stable to hydrolysis across a range of pH values. The choice of solvent and the presence of certain matrix components can also influence its stability.

Q2: Which is the recommended solvent for extracting this compound?

A2: Acetonitrile is widely recommended and used for the extraction of this compound from various matrices, demonstrating high recovery rates. Methanol-based extraction solutions have also been successfully used.

Q3: How should I store my this compound stock solutions and prepared samples?

A3: Stock solutions and prepared samples should be stored in a refrigerator at approximately 4°C, protected from light. For long-term storage, freezing at -20°C is recommended. It is crucial to use amber vials or wrap containers in aluminum foil to prevent photodegradation.

Q4: Can I use the QuEChERS method for this compound analysis?

A4: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective technique for preparing samples for this compound analysis. However, modifications may be necessary depending on the sample matrix to ensure optimal recovery.

Q5: What are the common analytical techniques used for this compound quantification?

A5: The most common analytical techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with a micro-Electron Capture Detector (GC-µECD). LC-MS/MS is often preferred due to its high sensitivity and selectivity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Recovery of this compound Inappropriate Solvent Choice: The solvent may not be efficiently extracting this compound from the sample matrix.Switch to acetonitrile as the extraction solvent, as it has been shown to provide good recoveries for this compound in various matrices.
Degradation during Extraction: Exposure to light or high temperatures during the extraction process can lead to this compound degradation.Perform extraction steps away from direct sunlight or under amber light. Avoid heating the sample unless absolutely necessary. If sonication is used, place the sample in a water bath to dissipate heat.
Adsorption onto Sorbents (QuEChERS): During the dispersive solid-phase extraction (dSPE) cleanup step of QuEChERS, this compound, being a planar molecule, can adsorb to graphitized carbon black (GCB).If using GCB in your dSPE, consider omitting it or using a smaller amount. A combination of PSA (primary secondary amine) and C18 sorbents is often sufficient for cleanup without significant loss of this compound.
Insufficient Homogenization: In solid samples, inadequate homogenization can lead to incomplete extraction.Ensure the sample is thoroughly homogenized to a fine powder or a uniform paste before adding the extraction solvent.
High Variability in Results (Poor Reproducibility) Inconsistent Sample Preparation: Minor variations in the sample preparation workflow between samples can lead to significant differences in the final results.Standardize every step of your protocol, including extraction time, shaking/vortexing speed and duration, and the timing of reagent additions. Prepare a standard operating procedure (SOP) and adhere to it strictly.
Sample Matrix Effects: Complex sample matrices can interfere with the analysis, causing ion suppression or enhancement in LC-MS/MS.Prepare matrix-matched calibration standards to compensate for matrix effects. This involves spiking a blank matrix extract with known concentrations of this compound.
Degradation in Stored Extracts: If extracts are not stored properly before analysis, this compound can degrade over time.Analyze extracts as soon as possible after preparation. If storage is necessary, store them at -20°C in amber vials.
Presence of Unexpected Peaks in Chromatogram Degradation Products: The appearance of extra peaks may indicate the formation of this compound degradation products.Review your sample preparation procedure for potential causes of degradation (light exposure, high temperature). If degradation is suspected, confirm the identity of the degradation products using a high-resolution mass spectrometer if available. A common degradation pathway involves hydroxylation of the biphenyl ring.
Matrix Interferences: Co-extracted compounds from the sample matrix can appear as interfering peaks.Optimize the dSPE cleanup step. Experiment with different sorbent combinations (e.g., PSA, C18) to effectively remove interfering compounds.

This compound Stability and Degradation Data

Parameter Condition Observation Reference
Hydrolytic Stability pH 4, 5, 7, 9 (aqueous solution, in the dark)Stable at 25°C for 30 days and at 50°C for 5 days.
Photodegradation UV-C light (254 nm) on a glass surfaceSignificant degradation observed within 30 seconds of exposure.
UV-C light (254 nm) on apple skinSignificant degradation observed after 10 minutes of exposure.
Thermal Degradation 3% Hydrogen Peroxide on a glass surfaceNo significant degradation at 30°C. Significant degradation observed at 40°C, 50°C, and 60°C.
Solvent Stability AcetonitrileGood recoveries (93-99%) reported in various studies, suggesting good stability during extraction.
MethanolGood recoveries also reported, often used in combination with water and acid.
Storage Stability Frozen at -20°C (in cucumber matrix)Stable for the duration of the study.

Experimental Protocols

Protocol 1: QuEChERS-based Extraction for Fruits and Vegetables

This protocol is a general guideline and may need optimization based on the specific matrix.

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Hydration (for dry samples): If the sample has low water content, add an appropriate amount of deionized water.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) - Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing MgSO₄ and PSA (and C18 if lipids are present). Note: Avoid using GCB to prevent this compound loss.

    • Vortex for 30 seconds.

  • Centrifugation: Centrifuge at high speed for 2 minutes.

  • Final Extract: The supernatant is the final extract. It can be directly analyzed or diluted with a suitable solvent for LC-MS/MS or GC analysis.

Protocol 2: Solvent Extraction for Soil Samples
  • Sample Preparation: Weigh 10 g of sieved, air-dried soil into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of acetonitrile.

    • Vortex or shake for 30 minutes at room temperature, protected from light.

  • Centrifugation: Centrifuge at ≥3000 rcf for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an amber vial for analysis.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis sample 1. Homogenized Sample add_solvent 2. Add Acetonitrile & Salts sample->add_solvent shake 3. Shake Vigorously add_solvent->shake centrifuge1 4. Centrifuge shake->centrifuge1 transfer 5. Transfer Supernatant centrifuge1->transfer add_dspe 6. Add dSPE Sorbents (PSA/C18) transfer->add_dspe vortex 7. Vortex add_dspe->vortex centrifuge2 8. Centrifuge vortex->centrifuge2 final_extract 9. Final Extract centrifuge2->final_extract analysis 10. LC-MS/MS or GC Analysis final_extract->analysis

Caption: Workflow for QuEChERS-based sample preparation for this compound analysis.

degradation_pathway This compound This compound Hydroxylated_Metabolite Hydroxylated Metabolite (e.g., on biphenyl ring) This compound->Hydroxylated_Metabolite Degradation Degradation_Factors Degradation Factors (UV Light, High Temperature) Degradation_Factors->this compound

Caption: Simplified degradation pathway of this compound under common laboratory conditions.

Validation & Comparative

Comparative Efficacy of Boscalid and Pyraclostrobin Against Powdery Mildew

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the performance, mechanisms, and experimental validation of two leading fungicides.

This guide provides an objective comparison of the fungicides Boscalid and Pyraclostrobin in controlling powdery mildew, a widespread fungal disease affecting a multitude of crops. The information presented is curated from scientific studies and field trials to support research and development in plant pathology and fungicide development.

Introduction to this compound and Pyraclostrobin

This compound and Pyraclostrobin are two of the most significant fungicides used in modern agriculture for the management of a broad spectrum of fungal diseases, including powdery mildew.[1][2][3] this compound, a member of the carboxamide chemical group, is a systemic fungicide with translaminar and acropetal movement within the plant.[1][4] It is known for its efficacy against a range of pathogens such as Alternaria spp., Botrytis spp., and Sclerotinia spp., in addition to powdery mildews.[4][5]

Pyraclostrobin belongs to the strobilurin class of fungicides.[2][6] It also exhibits systemic and translaminar properties and is recognized for its broad-spectrum activity against diseases like leaf spot, rusts, and downy mildew, alongside powdery mildew.[2][6] Beyond its fungicidal action, Pyraclostrobin has been noted to confer physiological benefits to the plant, such as improved growth and stress tolerance.[2]

Given their distinct modes of action, this compound and Pyraclostrobin are often used in combination to provide a more robust and sustainable disease management strategy, mitigating the risk of fungicide resistance.[3][7][8]

Mechanism of Action

Both this compound and Pyraclostrobin target the mitochondrial respiration chain in fungal cells, albeit at different points, leading to a disruption of energy production and ultimately, cell death.[1][2][9]

This compound acts as a Succinate Dehydrogenase Inhibitor (SDHI).[5][10] It specifically blocks Complex II of the electron transport chain by binding to the ubiquinone-binding site of the succinate dehydrogenase enzyme.[4][10] This inhibition halts the tricarboxylic acid (TCA) cycle and prevents the production of ATP.

Pyraclostrobin is classified as a Quinone outside Inhibitor (QoI).[9] It targets Complex III (cytochrome bc1 complex) of the mitochondrial respiratory chain.[9] By binding to the Qo site of cytochrome b, Pyraclostrobin blocks the transfer of electrons, which in turn inhibits ATP synthesis.[11]

The distinct target sites of these two fungicides make them effective partners in resistance management strategies.[8]

G cluster_0 Mitochondrial Electron Transport Chain cluster_1 Fungicide Inhibition Complex I Complex I Complex II Complex II Complex I->Complex II e- Coenzyme Q Coenzyme Q Complex II->Coenzyme Q e- Complex III Complex III Coenzyme Q->Complex III e- Cytochrome c Cytochrome c Complex III->Cytochrome c e- Complex IV Complex IV Cytochrome c->Complex IV e- O2 O2 Complex IV->O2 e- H2O H2O O2->H2O This compound This compound This compound->Complex II Inhibits Pyraclostrobin Pyraclostrobin Pyraclostrobin->Complex III Inhibits

Figure 1: Mechanism of action of this compound and Pyraclostrobin on the fungal mitochondrial electron transport chain.

Comparative Efficacy Data

The following tables summarize the efficacy of this compound and Pyraclostrobin, both individually and in combination, against powdery mildew on various crops as reported in field trials and research studies.

Table 1: Efficacy of this compound and Pyraclostrobin against Grape Powdery Mildew (Erysiphe necator)

TreatmentApplication RateDisease Incidence (%)Disease Severity (%)Efficacy (%)Reference
Untreated Control-85.045.0-[12]
This compound + Pyraclostrobin12.8% + 25.2%5.01.596.7[12]
Myclobutanil (Standard)40%10.03.093.3[12]

Table 2: Efficacy against Dogwood Powdery Mildew (Erysiphe pulchra)

TreatmentDisease PressureEfficacy RatingReference
Untreated ControlModerate-[13]
This compound + PyraclostrobinModerateGood[13]
Immunox (Myclobutanil)ModerateExcellent[13]
Eagle (Myclobutanil)ModerateExcellent[13]

Table 3: Efficacy against Cucumber Powdery Mildew (Podosphaera xanthii)

TreatmentProtection PeriodEfficacy NotesReference
This compound10-14 daysHalts growth and spore production within 24-48 hours.[14]
This compound + Pyraclostrobin12-15 daysBroader disease control spectrum.[14]
Contact Fungicides5-7 daysShorter protection period.[14]

Experimental Protocols

The data presented above are derived from studies employing standardized experimental designs to assess fungicide efficacy. A generalized workflow for such trials is outlined below.

Key Components of a Fungicide Efficacy Trial:

  • Experimental Design: Typically, a Randomized Complete Block Design (RCBD) is used with multiple replicates (e.g., 4-5) for each treatment to ensure statistical validity.

  • Treatments: Include an untreated control, the test fungicides (this compound, Pyraclostrobin), a standard commercial fungicide for comparison, and often a combination product.

  • Application: Fungicides are applied at recommended label rates using calibrated spray equipment to ensure uniform coverage. Application timing is critical and may be preventative (before disease onset) or curative (after initial symptoms appear). Multiple applications at specified intervals (e.g., 7, 14, or 21 days) are common.

  • Disease Assessment: Disease incidence (percentage of infected plants or leaves) and disease severity (percentage of tissue area affected by the disease) are evaluated at multiple time points throughout the trial.

  • Data Analysis: The collected data are subjected to statistical analysis (e.g., ANOVA) to determine significant differences in efficacy between treatments.

G A Trial Setup (Randomized Block Design) B Fungicide Application (this compound, Pyraclostrobin, Control) A->B C Incubation Period (e.g., 7-14 days) B->C D Disease Assessment (Incidence & Severity) C->D E Repeat Applications & Assessments D->E E->C Next Interval F Data Analysis (Statistical Comparison) E->F End of Trial G Efficacy Determination F->G

Figure 2: A generalized experimental workflow for assessing fungicide efficacy against powdery mildew.

Resistance Management

The development of fungicide resistance is a significant concern in disease management. Both this compound (FRAC Group 7) and Pyraclostrobin (FRAC Group 11) have a single-site mode of action, which can be prone to resistance development.[11][15] The combination of this compound and Pyraclostrobin in pre-mixed formulations is a key strategy to mitigate this risk.[8][14] The use of two different modes of action makes it less likely for a fungal population to develop resistance to both active ingredients simultaneously.[8] To further delay resistance, it is recommended to rotate fungicides with different FRAC groups and to integrate non-chemical control methods into a comprehensive Integrated Pest Management (IPM) program.

Conclusion

Both this compound and Pyraclostrobin are highly effective fungicides for the control of powdery mildew. Their primary strength lies in their systemic properties and their specific, potent inhibition of fungal respiration. While both are effective individually, their combination offers a synergistic effect, providing broader-spectrum disease control and a crucial tool for resistance management. The choice between these fungicides, or their combination, will depend on the specific crop, the history of fungicide use in the area, and the overall disease management strategy. The data and protocols presented in this guide provide a foundation for further research and the development of more effective and sustainable solutions for powdery mildew control.

References

Navigating the Maze of SDHI Fungicide Detection: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and simultaneous detection of multiple Succinate Dehydrogenase Inhibitor (SDHI) fungicides, including the widely used Boscalid, is a critical challenge. This guide provides an objective comparison of prevalent analytical methods, supported by experimental data, to aid in the selection of the most suitable approach for your research needs.

The increasing use of SDHI fungicides in agriculture necessitates robust analytical methods to monitor their residues in food and environmental samples. This guide focuses on the validation of an analytical method for the simultaneous detection of this compound and other SDHIs, offering a comparative analysis of performance across different methodologies. The primary methods discussed are based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique, followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

Performance Comparison of Analytical Methods

The efficacy of an analytical method is determined by several key performance indicators. The following tables summarize the quantitative data from various studies, providing a clear comparison of different methods for the simultaneous detection of SDHIs.

Table 1: Performance of UPLC-MS/MS Method for SDHI Analysis in Various Food Matrices [1]

AnalyteMatrixLinearity (Range, µg/L)Recoveries (%)Precision (RSD, %)
FluxapyroxadApple5 - 100081 - 115< 20
This compoundApple5 - 100081 - 115< 20
FluopyramApple5 - 100081 - 115< 20
PenflufenStrawberry5 - 100084 - 136< 20
BixafenStrawberry5 - 100084 - 136< 20
PenthiopyradTomato5 - 100084 - 135< 20
IsopyrazamSpinach5 - 100080 - 136< 20

Table 2: Performance of a Highly Sensitive UHPLC-MS/MS Method for SDHIs in Plant-Based Food and Beverages [2][3]

ParameterValue
LinearityOver three orders of magnitude
Precision (RSD)< 20%
Recoveries70 - 120%
Limits of Quantification (LOQ)0.003 - 0.3 ng/g

Table 3: Performance of HPLC-DAD Method for this compound and Pyraclostrobin in Lettuce [4]

AnalyteFortification Level (mg/kg)Recovery (%)Precision (RSD, %)LOQ (mg/kg)
This compound0.180 - 1061.87 - 13.540.1
1.080 - 1061.87 - 13.54
2.580 - 1061.87 - 13.54
Pyraclostrobin0.180 - 1061.87 - 13.540.05
1.080 - 1061.87 - 13.54
2.580 - 1061.87 - 13.54

Table 4: Performance of GC-MS/MS Method for this compound and Fludioxonil in Grape and Soil [5]

AnalyteMatrixLinearity (Range, µg/mL)Recoveries (%)Precision (RSD, %)LOD (mg/kg)LOQ (mg/kg)
This compoundGrape0.005 - 281.18 - 92.111.31 - 10.310.0060.02
Soil0.005 - 281.18 - 92.111.31 - 10.310.0060.02
FludioxonilGrape0.005 - 282.73 - 97.671.31 - 10.310.0060.02
Soil0.005 - 282.73 - 97.671.31 - 10.310.0060.02

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating and validating these findings. The following section outlines a typical workflow for the analysis of SDHI fungicides.

Sample Preparation: The QuEChERS Method

The QuEChERS method is a widely used sample preparation technique for the analysis of pesticide residues in food. It involves two main steps: extraction and cleanup.

  • Extraction: A homogenized sample (e.g., 10-15 g of fruit or vegetable) is weighed into a centrifuge tube. Acetonitrile is added as the extraction solvent, and the tube is shaken vigorously. Extraction salts, typically a mixture of magnesium sulfate, sodium chloride, and citrate buffers, are then added to induce phase separation and salt out the water from the acetonitrile layer. The tube is shaken again and then centrifuged.[4]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a smaller centrifuge tube containing a d-SPE sorbent mixture. This mixture commonly includes primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and C18 to remove non-polar interferences. Graphitized carbon black (GCB) may also be used to remove pigments, but it can also retain some planar pesticides. After vortexing and centrifugation, the final extract is ready for analysis.

Chromatographic Analysis

Liquid Chromatography (LC): The cleaned-up extract is injected into an HPLC or UHPLC system. Separation of the target SDHIs is typically achieved on a C18 reversed-phase column with a mobile phase gradient consisting of water (often with formic acid or ammonium formate) and an organic solvent like methanol or acetonitrile.

Mass Spectrometry (MS/MS) Detection: For high sensitivity and selectivity, a tandem mass spectrometer is used. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte, ensuring accurate identification and quantification.

Diode-Array Detection (DAD): As a more accessible alternative to MS/MS, a DAD can be used. The detection wavelength is set to the absorption maximum of the target analytes to achieve the best possible sensitivity.

Visualizing the Workflow and Comparisons

To further clarify the experimental process and the relationship between different performance parameters, the following diagrams have been generated using Graphviz.

G cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analytical Detection cluster_detection_methods Detection Methods cluster_data_analysis Data Analysis Homogenization Sample Homogenization Extraction Acetonitrile Extraction & Salting Out Homogenization->Extraction dSPE Dispersive SPE Cleanup Extraction->dSPE LC_Separation LC Separation (C18 Column) dSPE->LC_Separation Detection Detection LC_Separation->Detection MSMS Tandem MS (MS/MS) Detection->MSMS DAD Diode-Array Detector (DAD) Detection->DAD Quantification Quantification & Validation Detection->Quantification

Caption: General workflow for the analysis of SDHI fungicides.

G cluster_performance Performance Parameters LC_MSMS LC-MS/MS Sensitivity Sensitivity (LOD/LOQ) LC_MSMS->Sensitivity Very High Selectivity Selectivity LC_MSMS->Selectivity Very High Accuracy Accuracy (Recovery) LC_MSMS->Accuracy Precision Precision (RSD) LC_MSMS->Precision Linearity Linearity LC_MSMS->Linearity HPLC_DAD HPLC-DAD HPLC_DAD->Sensitivity Moderate HPLC_DAD->Selectivity Moderate HPLC_DAD->Accuracy HPLC_DAD->Precision HPLC_DAD->Linearity

Caption: Comparison of key performance parameters between LC-MS/MS and HPLC-DAD.

Conclusion

The choice of an analytical method for the simultaneous detection of this compound and other SDHIs depends on the specific requirements of the study. For high sensitivity and selectivity, particularly in complex matrices or when low detection limits are required, a method based on QuEChERS extraction followed by UPLC-MS/MS is the superior choice.[2][3] This is evidenced by the lower limits of quantification and high precision reported in multiple studies.

For routine monitoring where cost and accessibility are major considerations, an HPLC-DAD method can provide reliable results, although with higher detection limits and potentially more matrix interference.[4] The experimental data presented in this guide demonstrates that both methodologies can be successfully validated to meet regulatory guidelines, providing accurate and precise quantification of SDHI residues. Researchers should carefully consider their analytical needs and available resources when selecting the most appropriate method.

References

Navigating Resistance: A Comparative Guide to Cross-Resistance Patterns Between Boscalid and Other Carboxamide Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of fungicide resistance is paramount for developing effective and sustainable disease management strategies. This guide provides an objective comparison of cross-resistance patterns between boscalid and other carboxamide fungicides, supported by experimental data and detailed methodologies.

This compound, a member of the carboxamide class of fungicides, targets the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi.[1][2] By inhibiting this enzyme, this compound disrupts the fungus's energy supply, leading to its death.[2] However, the emergence of resistance, primarily through mutations in the genes encoding the SDH enzyme subunits (SdhB, SdhC, and SdhD), poses a significant challenge to its efficacy.[3][4] These mutations can also confer cross-resistance to other carboxamide fungicides, complicating control strategies.

Comparative Analysis of Fungicide Efficacy

The following table summarizes the 50% effective concentration (EC50) values of various carboxamide fungicides against different fungal pathogens harboring specific mutations in the SDH subunits. Lower EC50 values indicate higher fungicide efficacy. This data, compiled from multiple studies, highlights the complex nature of cross-resistance, where a mutation conferring resistance to one carboxamide may not necessarily affect sensitivity to another.

Fungal PathogenSDH MutationThis compound EC50 (µg/mL)Fluopyram EC50 (µg/mL)Fluxapyroxad EC50 (µg/mL)Penthiopyrad EC50 (µg/mL)Isopyrazam EC50 (µg/mL)Benzovindiflupyr EC50 (µg/mL)Reference
Alternaria alternataWild Type0.08 - 0.30.03 - 0.10.02 - 0.070.04 - 0.15--[5]
Alternaria alternataSdhB-H277Y>1000.1 - 0.5>50>50--[6]
Alternaria alternataSdhC-H134R>1002 - 10>50>50--[7]
Botrytis cinereaWild Type0.1 - 0.50.05 - 0.20.02 - 0.10.1 - 0.40.05 - 0.2<0.1[8][9]
Botrytis cinereaSdhB-H272R5 - 20<0.20.1 - 0.51 - 5<0.2<0.1[8][10]
Botrytis cinereaSdhB-H272Y20 - 100<0.20.1 - 0.51 - 5<0.2<0.1[8][10]
Botrytis cinereaSdhB-P225F>100>50>50>50>10<0.1[4][8]
Botrytis cinereaSdhB-N230I5 - 200.5 - 20.5 - 21 - 50.2 - 1<0.1[8][9]
Corynespora cassiicolaWild Type0.05 - 0.2-----[11]
Corynespora cassiicolaSdhB-H278Y>50-----[11]
Corynespora cassiicolaSdhC-S73P5 - 15-----[11]

Note: EC50 values can vary depending on the specific isolate and experimental conditions. The data presented here is a summary from the cited literature to illustrate general cross-resistance patterns.

Understanding the Resistance Mechanism

The primary mechanism of resistance to this compound and other carboxamides involves target site modification.[3][4] Point mutations in the SdhB, SdhC, or SdhD genes lead to amino acid substitutions in the corresponding protein subunits. These changes can alter the binding affinity of the fungicide to the SDH enzyme, thereby reducing its inhibitory effect.

ResistanceMechanism cluster_fungus Inside Fungal Cell Fungicide Carboxamide Fungicide (e.g., this compound) SDH Succinate Dehydrogenase (SDH Enzyme) Fungicide->SDH Inhibits ReducedBinding Reduced Fungicide Binding Fungicide->ReducedBinding Mitochondria Mitochondrial Respiration SDH->Mitochondria Essential for SDH->ReducedBinding ATP ATP Production (Energy) Mitochondria->ATP Fungus Fungal Cell ATP->Fungus Powers Mutation Sdh Gene Mutation (e.g., SdhB-H272R) Mutation->SDH Alters Resistance Fungicide Resistance ReducedBinding->Resistance

Fig. 1: Mechanism of carboxamide fungicide action and resistance.

As depicted in Figure 1, carboxamide fungicides inhibit the SDH enzyme, disrupting mitochondrial respiration and leading to a lack of energy (ATP) in the fungal cell. Mutations in the Sdh genes alter the structure of the SDH enzyme, which can lead to reduced binding of the fungicide and ultimately, resistance.

Experimental Protocols

The determination of cross-resistance patterns relies on standardized experimental procedures. Below are detailed methodologies for key experiments cited in the research.

Fungal Isolate Collection and Culturing
  • Source: Fungal isolates are typically collected from infected plant tissues in agricultural fields.[9][12]

  • Isolation: Small pieces of infected tissue are surface-sterilized (e.g., with 0.5% sodium hypochlorite) and placed on a suitable culture medium, such as potato dextrose agar (PDA).

  • Purification: Single-spore isolation is performed to ensure a genetically uniform culture.

  • Maintenance: Isolates are maintained on PDA slants at 4°C for short-term storage or in glycerol suspensions at -80°C for long-term preservation.

In Vitro Fungicide Sensitivity Assay (EC50 Determination)

This assay quantifies the concentration of a fungicide required to inhibit 50% of the fungal mycelial growth.

EC50_Workflow start Start prep_agar Prepare fungicide-amended potato dextrose agar (PDA) at various concentrations start->prep_agar inoculate Inoculate center of each plate with a mycelial plug from an actively growing fungal culture prep_agar->inoculate incubate Incubate plates at a controlled temperature (e.g., 20-25°C) in the dark inoculate->incubate measure Measure colony diameter at a set time point (e.g., 3-7 days) incubate->measure calculate Calculate percent inhibition relative to a fungicide-free control measure->calculate analyze Perform probit or logistic regression to determine the EC50 value calculate->analyze end End analyze->end

Fig. 2: Experimental workflow for EC50 determination.
  • Fungicide Stock Solutions: Fungicides are dissolved in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock solutions.

  • Amended Media: The stock solutions are serially diluted and added to molten PDA to achieve a range of final fungicide concentrations. A control plate with only the solvent is also prepared.

  • Inoculation: A mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture is placed in the center of each fungicide-amended and control plate.

  • Incubation: Plates are incubated at a species-specific optimal temperature (e.g., 20-25°C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at a specified time point, and the average is calculated.

  • Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit or logistic regression analysis of the dose-response data.[5]

Molecular Characterization of SDH Gene Mutations

This process identifies the specific genetic mutations responsible for fungicide resistance.

  • DNA Extraction: Genomic DNA is extracted from the mycelium of the fungal isolates using a commercial DNA extraction kit or a standard protocol (e.g., CTAB method).

  • PCR Amplification: The SdhB, SdhC, and SdhD gene fragments are amplified using polymerase chain reaction (PCR) with specific primers designed from conserved regions of these genes.

  • DNA Sequencing: The amplified PCR products are purified and sequenced using Sanger sequencing or next-generation sequencing methods.

  • Sequence Analysis: The obtained nucleotide sequences are compared to the sequences from known sensitive (wild-type) isolates to identify any point mutations that result in amino acid substitutions.[8][11]

Logical Relationships in Cross-Resistance

The patterns of cross-resistance are not always straightforward. A mutation that confers high resistance to this compound might have a different effect on the sensitivity to other carboxamides like fluopyram or fluxapyroxad. This is due to subtle differences in the chemical structures of the fungicides and how they interact with the mutated SDH enzyme.

CrossResistance Mutation Specific SDH Gene Mutation This compound This compound Mutation->this compound Impacts Sensitivity to Fluopyram Fluopyram Mutation->Fluopyram Impacts Sensitivity to Fluxapyroxad Fluxapyroxad Mutation->Fluxapyroxad Impacts Sensitivity to Penthiopyrad Penthiopyrad Mutation->Penthiopyrad Impacts Sensitivity to HighRes High Resistance This compound->HighRes LowRes Low/No Resistance Fluopyram->LowRes ModRes Moderate Resistance Fluxapyroxad->ModRes Penthiopyrad->HighRes

Fig. 3: Example of a complex cross-resistance pattern.

For instance, certain mutations in the SdhB subunit of Botrytis cinerea, such as H272R/Y, confer moderate to high resistance to this compound but may have a lesser impact on the efficacy of fluopyram.[8][10] Conversely, the P225F mutation often results in broad-spectrum resistance to multiple carboxamides.[4][8]

References

The Duel in the Vineyard: Boscalid vs. Biofungicides for Gray Mold Control

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Crop Protection Professionals

Gray mold, caused by the necrotrophic fungus Botrytis cinerea, poses a significant threat to over 1,400 plant species, leading to substantial economic losses worldwide.[1] For decades, synthetic fungicides have been the primary line of defense. Among them, Boscalid, a succinate dehydrogenase inhibitor (SDHI), has been widely used to manage this disease.[2][3] However, the rise of fungicide resistance and increasing consumer demand for sustainable agriculture have propelled the development of biofungicides as a promising alternative.[1][4][5] This guide provides an objective comparison of the efficacy of this compound versus various biofungicides for the control of gray mold, supported by experimental data and detailed methodologies.

Efficacy Under Scrutiny: A Quantitative Comparison

The control of Botrytis cinerea is a complex challenge, with the efficacy of treatments often influenced by environmental conditions.[4][6] Field studies have demonstrated that while synthetic fungicides like this compound generally provide higher and more consistent control, biofungicides can be an effective alternative, particularly when environmental conditions are favorable.[4]

A multi-year study on grapevines provides a clear illustration of this dynamic. The chemical treatment (CHEM), which included this compound, consistently outperformed the average of eight commercial biocontrol agents (BCAs). However, the efficacy of BCAs showed a strong correlation with weather patterns, particularly the accumulation of degree days in dry periods without rain.[4]

Treatment2018 Efficacy (%)2019 Efficacy (%)2020 Efficacy (%)Average Efficacy (%)
Chemical (this compound) 78.4 ± 10.062.2 ± 10.470.3 ± 10.270.3
Biofungicides (Average of 8 BCAs) 17.4 ± 3.025.6 ± 4.437.3 ± 4.326.8
Data adapted from a 3-year study on grapevine gray mold control.[4] The gray mold severity in the non-treated group ranged from 21.5% to 26.6% over the three years.

In laboratory settings, the effectiveness of this compound can be quantified by its EC₅₀ value, the concentration required to inhibit 50% of mycelial growth. Studies have reported EC₅₀ values for this compound against B. cinerea in the range of 0.3 to 0.9 μg/ml.[7] However, the emergence of resistant strains is a growing concern, with some isolates exhibiting significantly higher EC₅₀ values.[3][8][9]

Mechanisms of Action: A Tale of Two Strategies

This compound and biofungicides employ fundamentally different strategies to combat Botrytis cinerea.

This compound: The Metabolic Disruptor

This compound is a systemic fungicide that targets a specific enzyme in the fungal respiratory chain.[2] It acts as a succinate dehydrogenase inhibitor (SDHI), blocking Complex II of the mitochondrial electron transport chain.[2][10] This disruption of cellular respiration ultimately leads to the inhibition of spore germination, germ tube elongation, and mycelial growth.[2][7]

boscalid_mechanism cluster_mitochondrion Mitochondrion etc Electron Transport Chain atp ATP Production etc->atp Energy complex_ii Complex II (Succinate Dehydrogenase) fungal_death Fungal Cell Death atp->fungal_death This compound This compound This compound->inhibition

This compound's mechanism of action.

Biofungicides: The Multifaceted Defenders

Biofungicides, which are typically derived from microorganisms such as bacteria and fungi, employ a variety of mechanisms to control gray mold.[1][11] These can include:

  • Competition: The biocontrol agent colonizes the plant surface, outcompeting B. cinerea for space and nutrients.[1][4]

  • Antibiosis: The biofungicide produces secondary metabolites, such as antibiotics or volatile organic compounds, that are toxic to the pathogen.[1][11]

  • Parasitism: Some biofungicides, like certain species of Trichoderma, can directly attack and feed on B. cinerea.[1]

  • Induced Systemic Resistance (ISR): The presence of the biocontrol agent can trigger the plant's own defense mechanisms, making it more resistant to subsequent pathogen attacks.[1]

biofungicide_mechanisms cluster_plant Plant Surface b_cinerea Botrytis cinerea plant_defenses Induced Systemic Resistance plant_defenses->b_cinerea Inhibits biofungicide Biofungicide competition Competition for Space & Nutrients biofungicide->competition antibiosis Antibiosis (Antifungal Compounds) biofungicide->antibiosis parasitism Mycoparasitism biofungicide->parasitism biofungicide->trigger competition->b_cinerea Inhibits antibiosis->b_cinerea Inhibits parasitism->b_cinerea Attacks trigger->plant_defenses Triggers

Mechanisms of action for biofungicides.

Experimental Protocols: A Guide to Evaluation

To ensure accurate and reproducible results when comparing the efficacy of fungicides, standardized experimental protocols are essential.

In Vitro Fungicide Sensitivity Testing

This method is used to determine the direct inhibitory effect of a fungicide on the growth of B. cinerea in a controlled laboratory setting.

  • Culture Media Preparation: A suitable culture medium, such as Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA), is prepared and amended with a range of fungicide concentrations.[12][13][14] For testing SDHI fungicides like this compound, Yeast Bacto Agar (YBA) medium may be used.[15]

  • Inoculation: A mycelial plug or a spore suspension of a known B. cinerea isolate is placed in the center of each petri dish.[13]

  • Incubation: The inoculated plates are incubated at a controlled temperature (e.g., 20-25°C) in the dark.[13][16]

  • Data Collection: The diameter of the fungal colony is measured at regular intervals. The percentage of mycelial growth inhibition is calculated relative to a non-fungicide control.[7] From this data, the EC₅₀ value can be determined.

in_vitro_workflow start Prepare Fungicide-Amended Culture Media inoculate Inoculate with B. cinerea start->inoculate incubate Incubate at Controlled Temperature inoculate->incubate measure Measure Mycelial Growth Diameter incubate->measure calculate Calculate % Inhibition and EC50 Value measure->calculate end Results calculate->end

Workflow for in vitro fungicide testing.

Field and Post-Harvest Efficacy Trials

Field trials are crucial for evaluating the performance of fungicides under real-world conditions.

  • Experimental Design: A randomized complete block design is typically used, with multiple replicates for each treatment.[17]

  • Treatment Application: Fungicides are applied at specified rates and intervals, often using commercial spray equipment.[17] A non-treated control is included for comparison.

  • Disease Assessment: Disease incidence (percentage of infected plants or fruits) and severity (percentage of tissue affected) are evaluated at various time points.[4][18] For gray mold on berries, a visual rating scale is often employed.[16][18]

  • Post-Harvest Evaluation: For crops like strawberries, a post-harvest assessment is also critical. Fruit is harvested at different intervals after treatment and stored under controlled conditions to evaluate the development of gray mold during storage and shelf life.[18][19]

Conclusion: An Integrated Approach for Sustainable Control

Both this compound and biofungicides have a role to play in the management of gray mold. This compound offers robust and consistent control, but its single-site mode of action makes it prone to the development of resistance.[10][20] Biofungicides, while sometimes exhibiting lower efficacy under challenging environmental conditions, provide a more sustainable and multi-pronged approach to disease management.[1][4] An integrated pest management (IPM) strategy that incorporates both chemical and biological control methods, alongside cultural practices, is likely to be the most effective and durable solution for controlling Botrytis cinerea in the long term. Future research should focus on optimizing the application timing of biofungicides to maximize their efficacy and on developing new biocontrol agents with improved performance under a wider range of environmental conditions.

References

A Comparative Analysis of the Environmental Impact: Boscalid vs. Traditional Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fungicide Performance and Environmental Footprint

The escalating demand for global food security necessitates the use of fungicides to mitigate crop losses. However, the environmental repercussions of these chemical agents are a growing concern. This guide provides a detailed comparison of the environmental impact of Boscalid, a succinate dehydrogenase inhibitor (SDHI) fungicide, with two widely used traditional fungicides, Mancozeb and Chlorothalonil. This analysis is based on a comprehensive review of available experimental data on their environmental fate, ecotoxicity, and mechanisms of action.

Executive Summary

This compound, a newer generation fungicide, exhibits high persistence in soil and moderate toxicity to a range of non-target organisms. In contrast, the traditional fungicides Mancozeb and Chlorothalonil, while generally less persistent, can be highly toxic to aquatic life. Mancozeb also raises concerns due to its degradation to the more mobile and persistent ethylenethiourea (ETU). Chlorothalonil is noted for its high toxicity to fish and aquatic invertebrates and is classified as a probable human carcinogen based on animal studies.[1][2] The choice of fungicide should, therefore, involve a careful consideration of the specific environmental compartments at risk.

Data Presentation: A Quantitative Comparison

The following tables summarize the key environmental parameters for this compound, Mancozeb, and Chlorothalonil, compiled from various scientific sources. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Environmental Fate and Physicochemical Properties
ParameterThis compoundMancozebChlorothalonil
Soil Half-Life (DT₅₀) 108 - 1000+ days (highly persistent)[3][4][5]1 - 7 days (parent compound, but degrades to persistent ETU)[6]5 - 35 days (not persistent in soil)[7]
Aquatic Half-Life (DT₅₀) Can be very persistent depending on conditions[8]< 1 day (hydrolyzes rapidly)[6]Stable to hydrolysis, but degrades via photolysis[1]
Water Solubility 4.6 mg/L (low)[9]Low[2]0.6 - 1.2 mg/L (low)[10]
Soil Adsorption (Koc) ~1,000 - 5,000 mL/g (low to moderate mobility)Moderate adsorption1,800 - 4,800 mL/g (low mobility)
Bioaccumulation Potential Low to moderateSome concern for bioaccumulation[2]Some concern for bioaccumulation[2]
Table 2: Ecotoxicity to Non-Target Organisms
OrganismEndpointThis compoundMancozebChlorothalonil
Fish (e.g., Rainbow Trout) 96-hr LC₅₀2.7 mg/L (moderately toxic)[8]0.17 mg/L (highly toxic)0.017 - 0.042 mg/L (very highly toxic)
Aquatic Invertebrates (Daphnia magna) 48-hr EC₅₀5.3 mg/L (moderately toxic)[8]0.07 mg/L (highly toxic)0.07 - 0.21 mg/L (highly toxic)
Birds (e.g., Bobwhite Quail) Oral LD₅₀>2000 mg/kg (practically non-toxic)[8]>2000 mg/kg (practically non-toxic)>4640 mg/kg (practically non-toxic)
Bees (Apis mellifera) 48-hr Contact LD₅₀>100 µ g/bee (low toxicity)[8]>100 µ g/bee (low toxicity)>100 µ g/bee (low toxicity)
Earthworms (Eisenia fetida) 14-day LC₅₀>500 mg/kg soil (moderately toxic)[8]135 - 870 mg/kg soil (moderately to slightly toxic)>1000 mg/kg soil (slightly toxic)

Mechanisms of Action: A Visual Representation

The fungicidal activity of these compounds stems from their distinct modes of action at the cellular level.

boscalid_mechanism cluster_mitochondrion Fungal Mitochondrion ETC Electron Transport Chain ATP_prod ATP Production ETC->ATP_prod ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ETC Electron Transfer Fumarate Fumarate ComplexII->Fumarate Succinate Succinate Succinate->ComplexII Oxidation This compound This compound This compound->ComplexII Inhibition

This compound's Mechanism of Action

This compound targets a specific enzyme in the fungal respiratory chain, Complex II (Succinate Dehydrogenase).[9][11] By inhibiting this enzyme, it disrupts the production of ATP, the cell's primary energy currency, leading to fungal cell death.[11]

mancozeb_mechanism cluster_targets Multiple Cellular Targets Mancozeb Mancozeb Enzyme1 Enzyme 1 (e.g., with Sulfhydryl groups) Mancozeb->Enzyme1 Inhibition Enzyme2 Enzyme 2 (e.g., in Mitochondria) Mancozeb->Enzyme2 Inhibition Enzyme3 Enzyme 3 (e.g., in Cytoplasm) Mancozeb->Enzyme3 Inhibition FungalCell Fungal Cell Metabolic_Process1 Biochemical Process A Enzyme1->Metabolic_Process1 Metabolic_Process2 Biochemical Process B Enzyme2->Metabolic_Process2 Metabolic_Process3 Biochemical Process C Enzyme3->Metabolic_Process3

Mancozeb's Multi-Site Mechanism

Mancozeb is a multi-site inhibitor, meaning it interferes with numerous biochemical processes within the fungal cell.[1][12] It primarily targets enzymes containing sulfhydryl groups, disrupting cellular respiration and other vital functions in both the cytoplasm and mitochondria.[1] This non-specific mode of action makes the development of resistance by fungal pathogens less likely.[1]

chlorothalonil_mechanism Chlorothalonil Chlorothalonil GSH Glutathione (GSH) Chlorothalonil->GSH Reacts with Cellular_Thiols Cellular Thiols (e.g., in enzymes) Chlorothalonil->Cellular_Thiols Reacts with Detox_System Detoxification & Respiration Chlorothalonil->Detox_System Depletes Thiols, Disrupts Function GSH->Detox_System Cellular_Thiols->Detox_System

Chlorothalonil's Mechanism of Action

Chlorothalonil's fungicidal activity is attributed to its reaction with intracellular thiols, particularly glutathione.[13][14] This leads to the depletion of glutathione and the inactivation of essential enzymes, disrupting cellular respiration and detoxification pathways.[13][14]

Experimental Protocols: A Guide to Standardized Testing

The ecotoxicity data presented in this guide are primarily derived from standardized tests established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the comparability and reliability of results across different laboratories and substances.

OECD 203: Fish, Acute Toxicity Test

This test evaluates the acute toxicity of a substance to fish.[15]

  • Test Organism: Typically Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Methodology: Fish are exposed to a range of concentrations of the test substance for a 96-hour period.[10][16][17][18] Mortalities are recorded at 24, 48, 72, and 96 hours.[10][16]

  • Endpoint: The primary endpoint is the LC₅₀ (Lethal Concentration 50%), which is the concentration of the substance that is lethal to 50% of the test organisms within the 96-hour exposure period.[15][17]

Workflow for OECD 203 Fish Acute Toxicity Test
OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to aquatic invertebrates.[19][20][21][22]

  • Test Organism: Daphnia magna (a small crustacean).

  • Methodology: Young daphnids (<24 hours old) are exposed to a series of concentrations of the test substance for 48 hours.[20][21][22] Immobilisation (the inability to swim) is observed at 24 and 48 hours.[20][21][22]

  • Endpoint: The main endpoint is the EC₅₀ (Effective Concentration 50%), the concentration at which 50% of the daphnids are immobilized after 48 hours.[21]

Workflow for OECD 202 Daphnia sp. Acute Immobilisation Test
OECD 222: Earthworm Reproduction Test

This test evaluates the sublethal effects of a substance on the reproductive output of earthworms.[23][24][25]

  • Test Organism: Eisenia fetida or Eisenia andrei.

  • Methodology: Adult earthworms are exposed to the test substance mixed into an artificial soil for 28 days.[26] After this exposure period, the adult worms are removed, and the soil is incubated for another 28 days to allow for the hatching of cocoons.[23]

  • Endpoints: The primary endpoints are the number of offspring produced per adult worm and the effect on the growth (biomass) of the adult worms. The NOEC (No Observed Effect Concentration) and ECx (concentration causing x% effect) are determined.[23][24]

Workflow for OECD 222 Earthworm Reproduction Test

Conclusion

This comparative guide highlights the distinct environmental profiles of this compound and the traditional fungicides Mancozeb and Chlorothalonil. This compound's primary environmental concern is its high persistence in soil, which could lead to long-term exposure for soil-dwelling organisms. While generally less persistent, Mancozeb and Chlorothalonil pose a greater acute risk to aquatic ecosystems due to their high toxicity to fish and invertebrates. The choice of a suitable fungicide, therefore, requires a thorough risk assessment that considers the specific application scenario, the receiving environment, and the non-target organisms at greatest risk. Further research, particularly direct comparative studies under standardized conditions, is needed to refine our understanding of the relative environmental impacts of these and other fungicides.

References

Boscalid's Efficacy Against Sclerotinia sclerotiorum: A Comparative Analysis of In-Vitro and In-Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of scientific literature reveals a significant body of evidence supporting the efficacy of the fungicide Boscalid in controlling the devastating plant pathogen Sclerotinia sclerotiorum. This guide provides a detailed comparison of its performance in laboratory (in-vitro) and field (in-vivo) settings, offering valuable insights for researchers, scientists, and professionals in drug development and crop protection. The data underscores the nuanced relationship between laboratory predictions and real-world outcomes, highlighting the importance of integrated testing methodologies.

Quantitative Efficacy of this compound

The effectiveness of this compound against Sclerotinia sclerotiorum has been quantified through various metrics in both laboratory and field environments. The following tables summarize key findings from multiple studies, providing a clear comparison of its performance under different conditions.

In-Vitro Efficacy Data

The in-vitro efficacy of this compound is primarily assessed by its ability to inhibit the mycelial growth of S. sclerotiorum. The most common metric is the Effective Concentration 50 (EC50), which represents the concentration of the fungicide required to inhibit fungal growth by 50%.

Metric Value (µg/mL) Isolate/Study Details Reference
Mean EC500.038376 isolates collected in 2008[1]
Mean EC500.039577 isolates collected in 2014[1]
Mean EC501.23---[1]
EC50 Range0.613 - 2.851---
Mycelial Growth Inhibition40 - 47%at 0.1 µg/mL[2][3]
Mycelial Growth Inhibition77 - 100%at 1.0 µg/mL[2][3]

Note: EC50 values can vary depending on the specific isolates of S. sclerotiorum tested and the experimental conditions.

In-Vivo Efficacy Data

In-vivo studies, conducted in greenhouses and field plots, measure the practical ability of this compound to control the disease on host plants. Efficacy is typically reported as the percentage of disease control or reduction in disease severity.

Metric Value Host Crop/Trial Conditions Reference
Disease Control Efficacy65.2%Field trial, 125 g a.i./ha
Disease Control Efficacy69.0%Field trial, 187.5 g a.i./ha
Disease Control Efficacy75.1%Field trial, 250 g a.i./ha
Sclerotinia Disease Severity Reduction12.8%Oilseed Rape, this compound/Pyraclostrobin mixture[4]
Sclerotinia Disease Severity Reduction25 - 35%Oilseed Rape[4]
Disease Control98%Greenhouse experiment[1]

Note: In-vivo efficacy is influenced by factors such as application timing, dosage, environmental conditions, and disease pressure. Some field trials utilize this compound in combination with other fungicides.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment of fungicide efficacy. Below are representative protocols for in-vitro and in-vivo evaluations of this compound against Sclerotinia sclerotiorum.

In-Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This laboratory method is widely used to determine the direct inhibitory effect of a fungicide on fungal growth.

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. While the medium is still molten (approximately 45-50°C), a stock solution of this compound is added to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control set of PDA plates is prepared with the solvent used for the this compound stock solution but without the fungicide.

  • Inoculation: A 5mm mycelial plug, taken from the actively growing edge of a young S. sclerotiorum culture, is placed in the center of each fungicide-amended and control PDA plate.

  • Incubation: The plates are incubated in the dark at a constant temperature, typically 20-25°C.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plates reaches the edge of the plate.

  • Analysis: The percentage of mycelial growth inhibition is calculated for each concentration relative to the growth on the control plates. The EC50 value is then determined using probit analysis or other statistical methods.

In-Vivo Field Trial for Disease Control

Field trials are essential for evaluating the performance of a fungicide under real-world agricultural conditions.

  • Plot Establishment: The trial is set up in a location with a history of Sclerotinia disease. The experimental design is typically a randomized complete block design with multiple replications for each treatment.

  • Inoculum Preparation and Application: To ensure consistent disease pressure, the plots are often artificially inoculated. This can be done by spreading sclerotia of S. sclerotiorum on the soil surface or by spraying a suspension of ascospores onto the plants during the flowering stage, which is a period of high susceptibility.

  • Fungicide Application: this compound is applied at specified rates and timings, often corresponding to key growth stages of the crop (e.g., at the onset of flowering). Application is performed using calibrated spray equipment to ensure uniform coverage. A non-treated control group is included for comparison.

  • Environmental Monitoring: Key environmental data such as temperature, humidity, and rainfall are recorded throughout the trial, as these factors significantly influence disease development.

  • Disease Assessment: Disease severity or incidence is evaluated at one or more time points after application. This can involve visually rating the percentage of plant tissue affected by the disease or counting the number of infected plants in a defined area of each plot.

  • Data Analysis: The collected data are statistically analyzed to determine the significance of the treatment effects. The percentage of disease control is calculated by comparing the disease levels in the treated plots to those in the untreated control plots.

Visualizing the Process and Mechanism

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 In-Vitro Efficacy Assessment cluster_1 In-Vivo Efficacy Assessment Isolate S. sclerotiorum Isolate S. sclerotiorum Culture on PDA Culture on PDA Isolate S. sclerotiorum->Culture on PDA Prepare Fungicide Concentrations Prepare Fungicide Concentrations Culture on PDA->Prepare Fungicide Concentrations Poisoned Food Assay Poisoned Food Assay Prepare Fungicide Concentrations->Poisoned Food Assay Measure Mycelial Growth Measure Mycelial Growth Poisoned Food Assay->Measure Mycelial Growth Calculate EC50 Calculate EC50 Measure Mycelial Growth->Calculate EC50 Correlation Analysis Correlation Analysis Calculate EC50->Correlation Analysis Establish Field Plots Establish Field Plots Inoculate with S. sclerotiorum Inoculate with S. sclerotiorum Establish Field Plots->Inoculate with S. sclerotiorum Apply this compound Apply this compound Inoculate with S. sclerotiorum->Apply this compound Monitor Environmental Conditions Monitor Environmental Conditions Apply this compound->Monitor Environmental Conditions Assess Disease Severity Assess Disease Severity Monitor Environmental Conditions->Assess Disease Severity Calculate Percent Control Calculate Percent Control Assess Disease Severity->Calculate Percent Control Calculate Percent Control->Correlation Analysis Product Development Decisions Product Development Decisions Correlation Analysis->Product Development Decisions

Experimental workflow for evaluating fungicide efficacy.

G cluster_Mitochondrion Mitochondrial Inner Membrane Succinate Succinate Complex II (SDH) Complex II (SDH) Succinate->Complex II (SDH) e- Ubiquinone Ubiquinone Complex II (SDH)->Ubiquinone e- ATP ATP Complex III Complex III Ubiquinone->Complex III e- Cytochrome c Cytochrome c Complex III->Cytochrome c e- H_gradient Proton Gradient Complex IV Complex IV Cytochrome c->Complex IV e- O2 O2 Complex IV->O2 e- H2O H2O O2->H2O Complex I Complex I Complex I->Ubiquinone This compound This compound This compound->Complex II (SDH) Inhibits No ATP Production No ATP Production ATP_Synthase ATP Synthase ATP_Synthase->ATP Produces H_gradient->ATP_Synthase Drives

This compound's mechanism of action via inhibition of Complex II.

Discussion: Bridging the Gap Between Lab and Field

The compiled data indicates that while in-vitro assays are excellent tools for initial screening and understanding the baseline sensitivity of S. sclerotiorum to this compound, in-vivo trials are indispensable for determining its practical effectiveness. The discrepancy between EC50 values and field control percentages can be attributed to a multitude of factors, including:

  • Fungicide Formulation and Application: The formulation of the commercial product and the efficiency of its application in the field can impact its bioavailability and persistence.

  • Environmental Conditions: Temperature, humidity, and rainfall can affect the stability and activity of the fungicide, as well as the growth and infectivity of the pathogen.

  • Host Plant Factors: The plant's canopy structure, growth stage, and overall health can influence fungicide deposition and disease development.

  • Pathogen Variability: Field populations of S. sclerotiorum may exhibit a wider range of sensitivities to this compound than the isolates tested in the lab.

Interestingly, some research has noted that at very low, sub-lethal concentrations, this compound might have a stimulatory effect on the virulence of S. sclerotiorum, a phenomenon known as hormesis[5]. This underscores the importance of using appropriate application rates in the field to avoid unintended consequences.

References

A Comparative Analysis of Boscalid's Efficacy Against Diverse Fungal Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This comparison guide offers a detailed examination of the fungicide Boscalid's performance against a range of fungal isolates. It is intended for researchers, scientists, and professionals in drug development seeking to understand the efficacy and mechanisms of this widely used succinate dehydrogenase inhibitor (SDHI). This document provides a synthesis of experimental data, detailed protocols for key assays, and visual representations of its mode of action and experimental workflows.

This compound, a broad-spectrum carboxamide fungicide, targets the mitochondrial respiratory chain in fungi.[1] Its primary mode of action is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[2][3] By blocking the ubiquinone-binding site of the SDH enzyme, this compound effectively disrupts fungal respiration, leading to a cessation of energy production and the inhibition of fungal growth and development.[1][4] This systemic fungicide is absorbed by foliage and exhibits both protective and curative properties by inhibiting spore germination, germ tube elongation, and mycelial growth.[5][6]

Quantitative Performance of this compound Across Fungal Isolates

The efficacy of this compound varies among different fungal species and even between isolates of the same species, primarily due to the development of resistance. The following table summarizes the 50% effective concentration (EC50) values for this compound against various fungal isolates, providing a quantitative comparison of its activity. Lower EC50 values indicate higher sensitivity to the fungicide.

Fungal IsolateHost/SourceSensitivity StatusMean EC50 (µg/mL)EC50 Range (µg/mL)
Alternaria alternataPistachioSensitive (no prior exposure)1.5150.089 - 3.435[7][8][9]
Alternaria alternataPistachioSensitive (history of exposure)1.2140.055 - 4.222[7][8]
Alternaria alternataPistachioHighly Resistant>100>100[7][8][10]
Botrytis cinereaTomato & Cucumber (2014)Generally Sensitive0.30.03 - 1.56[11]
Botrytis cinereaTomato & Cucumber (2019)Increased Resistance6.390.01 - 85.56[11]
Botrytis cinereaStrawberryResistant--[12]
Ascochyta rabiei-Sensitive0.19030.0177 - 0.4960
Alternaria solaniPotatoSensitive0.33-

Experimental Protocols

To ensure the reproducibility of the cited data, detailed methodologies for the key experiments are provided below.

Fungal Isolate Collection and Culture
  • Isolation: Single-spore isolates are obtained from symptomatic plant tissues (e.g., fruits, leaves).

  • Culture Medium: Isolates are cultured on Potato Dextrose Agar (PDA).

  • Incubation: Cultures are maintained at a temperature of 23-28°C in the dark.

  • Sub-culturing: Isolates are sub-cultured to fresh PDA plates to maintain viability and purity.

Conidial Germination Assay

This assay determines the effect of this compound on fungal spore germination.

  • Spore Suspension Preparation: Conidia are harvested from 7-10 day old cultures by flooding the plate with sterile distilled water containing a surfactant (e.g., Tween 80, 0.05% v/v). The suspension is filtered through sterile cheesecloth to remove mycelial fragments. The conidial concentration is adjusted to 1 x 10^6 conidia/mL using a hemocytometer.

  • Fungicide Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol). Serial dilutions are made to obtain a range of test concentrations.

  • Assay Setup: 150 µL of the conidial suspension is spread onto agar plates (e.g., Potato Dextrose Agar) amended with the different concentrations of this compound. Control plates contain the solvent but no fungicide.

  • Incubation: The plates are incubated at 25 ± 2°C in the dark for 18-24 hours.

  • Data Collection: A minimum of 100 conidia per replicate are observed under a light microscope (400x magnification). A conidium is considered germinated if the germ tube length is at least twice the diameter of the conidium.

  • Analysis: The percentage of germination inhibition is calculated relative to the control. The EC50 value is determined by probit analysis of the dose-response data.

Mycelial Growth Inhibition Assay

This assay assesses the impact of this compound on the vegetative growth of the fungus.

  • Fungicide-Amended Media: Potato Dextrose Agar (PDA) is amended with various concentrations of this compound. The fungicide is added to the molten agar after autoclaving and cooling to approximately 50°C.

  • Inoculation: A mycelial plug (typically 4-5 mm in diameter) is taken from the margin of an actively growing fungal culture and placed in the center of the fungicide-amended PDA plate.

  • Incubation: The plates are incubated at 25 ± 2°C in the dark.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the plate.

  • Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is determined by regressing the percentage of inhibition against the logarithm of the fungicide concentration.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams have been generated using the DOT language.

boscalid_mechanism cluster_tca Tricarboxylic Acid (TCA) Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH ComplexII Complex II (SDH) ComplexI Complex I UQ Ubiquinone (UQ) ComplexI->UQ ComplexII->UQ ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient UQ->ComplexIII CytC->ComplexIV ATP ATP ATP_Synthase->ATP H+ gradient NoATP ATP Production Blocked FungalGrowth Fungal Growth Inhibited This compound This compound This compound->ComplexII Inhibition Inhibition NoATP->FungalGrowth

Caption: Mechanism of action of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Collection & Analysis Isolate 1. Fungal Isolate Collection & Culture SporeSuspension 2a. Spore Suspension Preparation Isolate->SporeSuspension MycelialPlugs 2b. Mycelial Plug Preparation Isolate->MycelialPlugs GerminationAssay 3a. Conidial Germination Assay Plates SporeSuspension->GerminationAssay GrowthAssay 3b. Mycelial Growth Assay Plates MycelialPlugs->GrowthAssay Incubate 4. Incubation (25°C, dark) GerminationAssay->Incubate GrowthAssay->Incubate GerminationCount 5a. Count Germinated Spores Incubate->GerminationCount ColonyMeasurement 5b. Measure Colony Diameter Incubate->ColonyMeasurement EC50 6. Calculate % Inhibition & EC50 Value GerminationCount->EC50 ColonyMeasurement->EC50

Caption: Experimental workflow for this compound sensitivity testing.

References

A Comparative Guide to Multi-Residue Pesticide Analysis: Featuring Boscalid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and efficient detection of pesticide residues in various matrices is paramount. This guide provides a comparative overview of validated multi-residue methods for the quantification of pesticides, with a specific focus on the fungicide Boscalid. We will delve into the performance of prominent extraction techniques, supported by experimental data, to facilitate an informed choice for your analytical needs.

Executive Summary

The landscape of multi-residue pesticide analysis is dominated by methods that are rapid, cost-effective, and robust. Among these, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a gold standard, demonstrating superior performance in various comparative studies against traditional methods like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). This guide will present a detailed comparison of different QuEChERS variants and their validation data for the analysis of a broad range of pesticides, including this compound.

Comparative Analysis of Extraction Methodologies

The choice of extraction method is critical for achieving reliable and reproducible results in pesticide residue analysis. Below is a comparison of the most commonly employed techniques.

Table 1: Performance Comparison of QuEChERS and Liquid-Liquid Extraction (LLE)
ParameterQuEChERS MethodLiquid-Liquid Extraction (LLE)Reference
Average Recovery 101.3–105.8%62.6–85.5%[1]
Linearity (R²) for most pesticides >0.99>0.99[1]
Limit of Detection (LOD) 0.00003–0.004 mg/kgNot explicitly stated, but generally higher[1]
Limit of Quantification (LOQ) 0.0001–0.01 mg/kgNot explicitly stated, but generally higher[1]
Analysis Time Significantly reducedMore time-consuming[1]
Cost LowerHigher[1]
Solvent Consumption LowerHigher[2]

As evidenced in Table 1, the QuEChERS method consistently outperforms LLE in terms of recovery rates, efficiency, and cost-effectiveness.[1]

Table 2: Comparison of Different QuEChERS Method Variants

Different buffering systems are used in the QuEChERS procedure to improve the recovery of pH-dependent pesticides. The most common are the original unbuffered method, the acetate-buffered (AOAC Official Method 2007.01), and the citrate-buffered (CEN Standard Method EN 15662) versions.[3][4]

ParameterUnbuffered QuEChERSAcetate-Buffered QuEChERSCitrate-Buffered QuEChERSReference
Overall Average Recovery Good, but lower for pH-dependent pesticides98% (overall average)98% (overall average)[3][4]
Relative Standard Deviation (RSD) 10% (overall average)10% (overall average)10% (overall average)[3][4]
Performance for this compound Generally goodGoodGood[5][6]
Advantages Simplest protocolHigher and more consistent recoveries for certain pesticides like pymetrozine and thiabendazoleGood overall performance[3][4]

The choice between the buffered and unbuffered QuEChERS methods depends on the specific pesticides of interest. For a broad-spectrum multi-residue analysis that includes pH-sensitive compounds, the buffered versions are generally recommended.

Experimental Protocols

A generalized experimental workflow for multi-residue pesticide analysis using the QuEChERS method followed by LC-MS/MS is outlined below.

General QuEChERS Protocol (Citrate-Buffered Version)
  • Sample Homogenization: A representative 10-15 g sample of the matrix (e.g., fruit, vegetable) is homogenized.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the citrate buffering salts (e.g., magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).[7]

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and magnesium sulfate. For matrices with high fat content, C18 sorbent may also be included.

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge the d-SPE tube at a high speed for 2-5 minutes.

    • The resulting supernatant is then filtered and is ready for injection into the LC-MS/MS system.

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrument: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.

  • Injection Volume: Typically 2-10 µL.[8]

  • Detection: Multiple Reaction Monitoring (MRM) mode is used for the selective and sensitive detection of target pesticides, including this compound.

Validation Data for this compound

The following table summarizes typical validation parameters for the analysis of this compound in various matrices using a QuEChERS-based multi-residue method.

Table 3: Validation Data for this compound Analysis
MatrixMethodLOQ (mg/kg)Recovery (%)RSD (%)Linearity (R²)Reference
CucumbersGC/µ-ECD0.0186.0 - 103.61.2 - 4.8Not specified[9]
WatermelonHPLC-MS/MS0.0197 - 108≤ 9.1>0.99[10]
PersimmonLC-ESI-MS/MS0.001Not specified2.08 - 6.57>0.99[5]
HopsLC-MS/MS0.170 - 120<20>0.99[11]

The data demonstrates that multi-residue methods incorporating this compound can achieve excellent sensitivity, accuracy, and precision across a range of complex matrices.

Visualizing the Workflow

The following diagram illustrates the general workflow of a multi-residue pesticide analysis.

Multi_Residue_Pesticide_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Clean-up (d-SPE) Extraction->Cleanup LCMS LC-MS/MS or GC-MS Cleanup->LCMS Quantification Quantification LCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for multi-residue pesticide analysis.

Conclusion

The validation data strongly supports the use of the QuEChERS method, particularly its buffered versions, for the multi-residue analysis of pesticides, including this compound, in diverse and complex matrices. Its advantages in terms of recovery, speed, cost, and reduced solvent consumption make it a superior choice over traditional methods like LLE. When coupled with sensitive and selective analytical techniques such as LC-MS/MS, this approach provides a robust and reliable solution for researchers and scientists in the field of food safety and drug development.

References

Boscalid in Combination: A Comparative Guide to Fungicide Tank Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Boscalid, a carboxamide fungicide, is a cornerstone in many disease management programs due to its efficacy as a succinate dehydrogenase inhibitor (SDHI). This guide provides an objective comparison of this compound's performance in tank mixtures with other key fungicide classes, supported by experimental data. We delve into the synergistic and additive effects of these combinations, offering insights into optimizing disease control strategies and managing fungicide resistance.

Performance of this compound Tank Mixtures: A Quantitative Analysis

Tank-mixing this compound with fungicides from different Fungicide Resistance Action Committee (FRAC) groups is a common practice to broaden the spectrum of activity and mitigate the development of resistance.[1][2] Below, we summarize the performance of this compound in combination with a Quinone outside Inhibitor (QoI) and a multi-site fungicide.

This compound + Pyraclostrobin (SDHI + QoI)

The combination of this compound (FRAC Group 7) and pyraclostrobin (FRAC Group 11) has demonstrated enhanced efficacy against a range of fungal pathogens, particularly Botrytis cinerea (gray mold) in grapes and Sclerotinia homoeocarpa (dollar spot) in turfgrass.[3][4] This is attributed to their distinct modes of action targeting different points in the fungal mitochondrial respiratory chain.[3][5]

Table 1: Efficacy of this compound and Pyraclostrobin Tank Mix on Gray Mold in Grapes

TreatmentApplication Rate (product/ha)Disease Incidence (%)Disease Severity (%)Reference
Untreated Control-70.0-[3]
This compound + Pyraclostrobin1.0 L<10.0Significantly Reduced[3]
Dimoxystrobin + this compound1.0 L>10.0Less Effective[3]

Data from a study evaluating control of gray mold (Botrytis cinerea) in grapevines. Disease incidence and severity were assessed at harvest.

This compound + Azoxystrobin (SDHI + QoI)

Similar to pyraclostrobin, azoxystrobin is a QoI fungicide (FRAC Group 11) that, when tank-mixed with this compound, provides robust control of various turfgrass diseases. This combination leverages two different modes of action to enhance disease control and manage resistance.[2]

This compound + Chlorothalonil (SDHI + Multi-site)

Chlorothalonil (FRAC Group M5) is a multi-site contact fungicide. Tank-mixing it with the systemic activity of this compound provides a comprehensive defense mechanism. The contact action of chlorothalonil complements this compound's internal plant protection, leading to improved coverage and performance, especially under high disease pressure.[2][6]

Table 2: Curative Control of Dollar Spot with this compound-Containing Tank Mixtures in Turfgrass

TreatmentMean Number of Dollar Spot Infection Centers (August 6th)Turfgrass Quality (1-9 scale, August 6th)Reference
Non-treated control>100<6.0[7]
This compound-containing treatmentsSignificantly LowerHighest Quality[7]
Chipco 26GT + Daconil Ultrex (Iprodione + Chlorothalonil)Higher than this compound treatmentsLower than this compound treatments[7]

Data from a curative study on dollar spot (Sclerotinia homoeocarpa) in turfgrass. The number of infection centers and turfgrass quality were assessed after two fungicide applications.

Experimental Protocols

Gray Mold Control in Grapevines

A typical experimental design to evaluate fungicide efficacy against Botrytis cinerea in grapevines involves a randomized complete block design with multiple replicates per treatment.[8]

Key Methodological Steps:

  • Treatment Application: Fungicides are applied at specified rates and timings, often corresponding to critical phenological stages of the grapevines, such as before bunch closure and between veraison and pre-harvest.[8] Applications are typically made using a motorized knapsack sprayer to ensure thorough coverage.[8]

  • Disease Assessment: At harvest, disease incidence (percentage of grapes with symptoms) and severity (percentage of berries attacked in each bunch) are evaluated.[8]

  • Pathogen Identification: To confirm the causal agent, samples of infected bunches are collected and the pathogen is identified through plating on a suitable medium like Potato Dextrose Agar (PDA).[8]

  • Data Analysis: The collected data on disease incidence and severity are subjected to statistical analysis, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.[8]

Dollar Spot Control in Turfgrass

Field trials for dollar spot control in turfgrass are often conducted on research greens with established turf.

Key Methodological Steps:

  • Plot Design: The experimental area is divided into plots, typically arranged in a randomized complete block design with multiple replications.[7]

  • Fungicide Application: Fungicides are applied at labeled rates using a CO2-pressurized sprayer with appropriate nozzles to ensure uniform application.[7] Applications can be preventative or curative, with specified intervals between treatments.[7]

  • Disease Evaluation: Disease severity is assessed by visually counting the number of dollar spot infection centers per plot. Turfgrass quality is also rated on a standardized scale (e.g., 1-9, where 9 is excellent).[7]

  • Statistical Analysis: Data on disease intensity and turfgrass quality are analyzed using statistical methods like ANOVA, with means separated by a suitable test (e.g., Waller-Duncan test) to identify significant treatment effects.[7]

Fungal Respiration and Fungicide Modes of Action

This compound and QoI fungicides both target the mitochondrial respiratory chain in fungi, but at different complexes, leading to a disruption of energy production.

G cluster_matrix Mitochondrial Inner Membrane TCA TCA Cycle Complex_II Complex II (Succinate Dehydrogenase) TCA->Complex_II Succinate Complex_III Complex III (Cytochrome bc1) Complex_II->Complex_III e- ATP_Synthase ATP Synthase Complex_III->ATP_Synthase e- ATP ATP ATP_Synthase->ATP This compound This compound (SDHI) FRAC 7 This compound->Complex_II Inhibits QoI QoI Fungicides (e.g., Pyraclostrobin) FRAC 11 QoI->Complex_III Inhibits

Caption: Inhibition of the fungal mitochondrial respiratory chain by SDHI and QoI fungicides.

The diagram above illustrates how Succinate Dehydrogenase Inhibitor (SDHI) fungicides like this compound and Quinone outside Inhibitor (QoI) fungicides such as pyraclostrobin and azoxystrobin disrupt the electron transport chain at different points. This compound blocks Complex II (Succinate Dehydrogenase), while QoI fungicides inhibit Complex III (Cytochrome bc1).[3][5] This dual action is the basis for the synergistic or additive effects observed in tank mixtures, leading to more effective and robust disease control.

Experimental Workflow for Fungicide Efficacy Testing

The following diagram outlines a typical workflow for conducting a fungicide efficacy trial, from experimental design to data analysis.

G A Experimental Design (Randomized Block) B Plot Establishment A->B C Fungicide Application (Tank Mixtures vs. Standalone) B->C D Disease Inoculation (if necessary) C->D F Disease Assessment (Incidence & Severity) D->F E Environmental Monitoring E->F G Data Collection F->G H Statistical Analysis (ANOVA) G->H I Results Interpretation H->I

Caption: A generalized workflow for conducting fungicide efficacy field trials.

References

Safety Operating Guide

Proper Disposal of Boscalid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Boscalid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is classified as an environmentally hazardous substance, toxic to aquatic life with long-lasting effects[1][2][3]. Therefore, improper disposal is a violation of federal law and poses a significant environmental risk[4][5].

Immediate Safety Precautions

Before handling this compound waste, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye Protection: Safety glasses, goggles, or a face shield[5][6].

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber >14 mils)[5].

  • Protective Clothing: Long-sleeved shirt, long pants, and potentially a chemical protection suit depending on the scale of handling[5][6].

  • Respiratory Protection: If dust formation is possible or exposure limits are exceeded, a full-face respirator may be necessary[3].

**Step-by-Step Disposal Protocol

1. Waste Collection and Storage:

  • Collect this compound waste in suitable, clearly labeled, and sealed containers[1].

  • Store the waste container in a cool, dry, and well-ventilated area, segregated from food and animal feeds[1].

  • Ensure the storage area is secure and inaccessible to unauthorized personnel[4].

2. Spill Management:

  • In case of a spill, avoid dust formation[1][3].

  • For small spills, contain the material with a dust-binding agent and dispose of it[1].

  • For larger spills, dike the area with inert material like sand or earth[6][7].

  • Sweep or shovel the spilled material into a suitable container for disposal[1]. Do not use methods that create dust.

  • Clean the contaminated area thoroughly with water and detergents, collecting the wash water for approved disposal[1][2]. Do not allow wash water to enter drains or waterways[6].

3. Disposal of Unused Product:

  • The primary and recommended method for disposing of this compound waste is through a suitable incineration plant[1]. This must be done in observance of local regulations.

  • Alternatively, the material can be taken to a licensed chemical destruction facility[3].

  • Under no circumstances should this compound be discharged into drains, surface waters, groundwater, or the subsoil/soil[1][2][3].

4. Disposal of Contaminated Containers:

  • Empty the container as thoroughly as possible[1].

  • Triple rinse the container with an appropriate solvent or water[2][5][7].

  • The rinsate should be collected and disposed of in the same manner as the original product[4].

  • After rinsing, puncture the container or crush it to prevent reuse[2][5].

  • Dispose of the container in accordance with local, state, or federal guidelines, which may include sanitary landfill, recycling, or reconditioning if appropriate[2][5][7].

5. Regulatory Consultation:

  • If there is any uncertainty regarding disposal procedures, it is crucial to seek guidance.

  • Contact your institution's Environmental Health and Safety (EHS) department.

  • Consult your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office for guidance on proper disposal methods[2][4][5][7].

This compound Properties and Classifications

The following table summarizes key quantitative data and classifications for this compound relevant to its handling and disposal.

Property/ClassificationValue / DesignationSource Citation
GHS Hazard Statements H401: Toxic to aquatic lifeH411: Toxic to aquatic life with long lasting effects[1][2]
GHS Pictogram Environment[1]
UN Number UN 3077[1][2]
UN Proper Shipping Name ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (contains this compound)[1][2]
Transport Hazard Class 9[2]
Packing Group III[2]
Occupational Exposure Limit TWA value 0.248 mg/m³ (BASF recommendation)[2]
Oral LD50 (Rat) > 5,000 mg/kg[1]
Dermal LD50 (Rat) > 2,000 mg/kg[4]
Inhalation LC50 (Rat) > 5.06 mg/L (4-hr)[4]
Storage Temperature Protect from temperatures above 40 °C[1][2]

This compound Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Boscalid_Disposal_Workflow start Start: this compound Waste Generated identify 1. Identify Waste Type (Unused product, spill debris, contaminated labware, empty container) start->identify ppe 2. Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) identify->ppe contain 3. Securely Contain & Label Waste ppe->contain is_container Is the waste an empty container? contain->is_container rinse 4a. Triple Rinse Container is_container->rinse Yes consult 5. Consult Disposal Regulations (Institutional EHS, Local, State, Federal) is_container->consult No puncture 4b. Puncture/Crush Container to Prevent Reuse rinse->puncture collect_rinsate Collect Rinsate rinse->collect_rinsate puncture->consult collect_rinsate->contain disposal_method 6. Select Approved Disposal Method consult->disposal_method incinerate Hazardous Waste Incineration disposal_method->incinerate Primary Recommendation other_method Other Approved Facility (e.g., Chemical Destruction) disposal_method->other_method Alternative prohibited Prohibited: - Drain Disposal - Landfill (untreated) - Waterway Contamination disposal_method->prohibited Ensure Avoidance Of end End: Waste Disposed Safely incinerate->end other_method->end

Caption: Decision workflow for the safe disposal of this compound waste.

Disclaimer: This document provides a summary of disposal procedures based on publicly available safety data sheets. It is not a substitute for a thorough review of the specific Safety Data Sheet (SDS) for the product you are using, nor for consultation with your institution's EHS department and adherence to all applicable local, state, and federal regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Boscalid

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in research and development, ensuring a safe environment is paramount. This guide provides essential safety protocols and logistical plans for the handling and disposal of Boscalid, a widely used fungicide. Adherence to these procedures is critical to minimize exposure risks and maintain a secure laboratory setting.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive array of personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE.

Body Part Required PPE Specifications and Standards
Eyes/Face Safety Goggles and/or Face ShieldGoggles should be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] A face shield offers additional protection.[3][4]
Hands Chemical-Resistant GlovesDurable, unlined, gauntlet-style gloves extending up the forearm are recommended.[3][4] Materials like plastic, rubber, neoprene, and polyvinyl chloride are suitable.[5] Avoid leather or fabric gloves.[3]
Body Protective Clothing/CoverallsWear fire/flame resistant and impervious clothing.[1][2] Closed work clothing is a minimum requirement.[6] For activities with a high risk of spills, a chemical-resistant apron is advised.[4]
Respiratory Respirator / VentilationA laboratory fume hood or other local exhaust ventilation should be used.[2] If exposure limits are exceeded or irritation occurs, a full-face respirator is necessary.[1]
Feet Chemical-Resistant BootsBoots should be worn with pant legs over the top to prevent chemicals from entering.[3][7]

Operational Protocol for Handling this compound

A systematic approach to handling this compound, from preparation to disposal, is crucial for laboratory safety.

Pre-Handling and Preparation
  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the this compound SDS for specific safety information.

  • Ensure Proper Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a laboratory fume hood.[2]

  • Assemble PPE: Don all required personal protective equipment as outlined in the table above. Check for any defects in the PPE before use.[3]

  • Prepare the Work Area: Designate a specific area for handling this compound. Ensure it is clean and free of unnecessary materials. Keep spill containment materials readily accessible.

Handling and Use
  • Avoid Dust Formation: Handle this compound carefully to prevent the generation of dust.[6][8]

  • Prevent Contamination: Do not eat, drink, or smoke in the handling area.[6] Keep this compound away from food, drink, and animal feed.[6]

  • Proper Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and direct sunlight.[2][6] The storage temperature should not exceed 40°C.[6]

Spills and Emergency Procedures
  • Evacuate: In the event of a significant spill, evacuate unnecessary personnel from the area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use a dust-binding material. For larger spills, sweep or shovel the material into a suitable container for disposal.[6] Avoid actions that could raise dust.[6]

  • Decontamination: Clean the spill area thoroughly with water and detergents.[6]

  • First Aid:

    • Eye Contact: Immediately flush with pure water for at least 15 minutes and seek medical attention.[1][2]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1][2]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical help.[1][2]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Collection: Collect all this compound waste and contaminated materials in clearly labeled, sealed containers.[6]

  • Regulatory Compliance: Dispose of waste at a designated treatment and disposal facility in accordance with all local, state, and federal regulations.[1] Incineration at a suitable facility is a recommended method.[6]

  • Container Disposal: Empty containers should be disposed of in the same manner as the chemical waste.[6]

  • Consult Authorities: If disposal instructions are unclear, contact your state's Pesticide or Environmental Control Agency, or a local EPA representative for guidance.[9]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the procedures for safely handling this compound in a laboratory setting.

Boscalid_Handling_Workflow start Start prep Preparation - Review SDS - Assemble PPE - Prepare Workspace start->prep handling Handling - Work in Fume Hood - Avoid Dust - Use Correctly prep->handling storage Storage - Tightly Sealed - Cool, Dry, Ventilated - Away from Heat handling->storage spill Spill / Emergency handling->spill waste Waste Generation handling->waste spill->handling No spill_response Spill Response - Evacuate - Contain & Clean - First Aid spill->spill_response Yes spill_response->waste disposal Disposal - Labeled Containers - Follow Regulations - Incineration waste->disposal end End disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boscalid
Reactant of Route 2
Reactant of Route 2
Boscalid

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